molecular formula C9H8BrNO B1458753 1-(3-Bromophenyl)azetidin-2-one CAS No. 38560-28-0

1-(3-Bromophenyl)azetidin-2-one

Cat. No.: B1458753
CAS No.: 38560-28-0
M. Wt: 226.07 g/mol
InChI Key: BIBBPRFERILTDN-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)azetidin-2-one (CAS 38560-28-0) is a specialist azetidin-2-one derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a β-lactam (2-azetidinone) ring system, a scaffold renowned for its diverse biological activities beyond its classical antibiotic role . Recent scientific investigations have highlighted the potential of such β-lactam structures in the development of novel anticancer agents . Specifically, analogs of the azetidin-2-one scaffold have demonstrated potent antiproliferative activity against various cancer cell lines, including breast cancer models such as MCF-7 and triple-negative MDA-MB-231 cells . These compounds function as colchicine-binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and leading to mitotic catastrophe and apoptosis in cancer cells . Furthermore, the azetidin-2-one core is a key structural motif in other therapeutic areas, serving as a critical pharmacophore for cholesterol absorption inhibitors and exhibiting antimicrobial, antitubercular, and anti-inflammatory activities in research settings . This reagent is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBBPRFERILTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857267
Record name 1-(3-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38560-28-0
Record name 1-(3-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: A Multi-Technique Spectroscopic Elucidation of 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Rigorous Characterization

In the landscape of pharmaceutical research and synthetic chemistry, the azetidin-2-one, or β-lactam, core is a privileged scaffold of immense significance.[1][2] Its presence in blockbuster antibiotics like penicillins and cephalosporins underscores the need for precise and unambiguous structural verification of its novel derivatives.[1][2] This guide focuses on 1-(3-Bromophenyl)azetidin-2-one, a model compound that serves as a valuable building block in medicinal chemistry. The introduction of the bromophenyl moiety offers a site for further functionalization, for instance, through cross-coupling reactions, making it a key intermediate in the synthesis of more complex molecules.

This document moves beyond a simple recitation of data. It is designed as a deep dive into the logic of spectroscopic analysis. As researchers and drug developers, our goal is not merely to collect spectra but to interpret them within a self-validating framework. Each technique—NMR, FT-IR, and Mass Spectrometry—provides a unique piece of the structural puzzle. Our expertise lies in assembling these pieces to build an unshakeable confirmation of molecular identity, ensuring the integrity of downstream applications.

Molecular Architecture and Spectroscopic Implications

The structure of this compound presents several key features that will manifest in its spectroscopic signatures:

  • The β-Lactam Ring: A strained, four-membered cyclic amide. This ring strain is the cornerstone of its chemical reactivity and produces highly characteristic signals, particularly the carbonyl (C=O) stretch in the infrared spectrum.

  • The 3-Bromophenyl Substituent: An aromatic system whose electronic properties and substitution pattern dictate the chemical shifts and coupling patterns of the aromatic protons and carbons.

  • Isotopic Signature: The presence of a single bromine atom provides a definitive isotopic pattern in mass spectrometry, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For azetidin-2-ones, it is indispensable for confirming the integrity of the ring and the substitution pattern.[3]

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: ¹H NMR allows us to "see" the chemically distinct protons in the molecule. The chemical shift (δ) of a proton is governed by its local electronic environment. The protons on the β-lactam ring are particularly informative; their shifts are influenced by the anisotropy of the carbonyl group and the electronegativity of the nitrogen atom.[3][4] Furthermore, spin-spin coupling between adjacent protons provides definitive proof of connectivity.

Predicted Spectral Data: The aromatic region will display signals for four protons, with splitting patterns dictated by their coupling to neighbors. The aliphatic region will show two signals corresponding to the two CH₂ groups of the azetidinone ring. These will appear as triplets due to their adjacent relationship (an A₂B₂ system).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-C4' 7.35 - 7.45 t ~8.0 Triplet due to coupling with two ortho protons (H-C5' and H-C3' is replaced by Br).
H-C2' 7.65 - 7.75 t ~2.0 Triplet (or narrow multiplet) due to meta coupling to H-C4' and H-C6'.
H-C6' 7.20 - 7.30 ddd J ≈ 8.0, 2.0, 1.0 Complex multiplet due to ortho, meta, and para couplings.
H-C5' 7.45 - 7.55 ddd J ≈ 8.0, 2.0, 1.0 Complex multiplet due to ortho, meta, and para couplings.
H-C4 3.80 - 3.90 t ~5.5 Downfield shift due to proximity to the electronegative nitrogen atom. Triplet from coupling to C3 protons.

| H-C3 | 3.15 - 3.25 | t | ~5.5 | Upfield relative to C4 protons. Triplet from coupling to C4 protons. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire the spectrum using standard parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3 seconds

      • Relaxation Delay (D1): 2 seconds

      • Number of Scans (NS): 16 (adjust for sample concentration)

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. The most diagnostic signal is the carbonyl carbon (C2), which is highly deshielded and appears far downfield (~165-180 ppm) due to the double bond to oxygen and ring strain.[4] The aromatic carbons provide confirmation of the substitution pattern, while the aliphatic carbons confirm the β-lactam ring structure.

Predicted Spectral Data: The spectrum will show 9 distinct carbon signals: one carbonyl, six aromatic (two of which are quaternary), and two aliphatic.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2 (C=O) 165 - 170 Characteristic downfield shift for a strained amide carbonyl.[4]
C1' 139 - 141 Quaternary aromatic carbon attached to nitrogen.
C3' 121 - 123 Quaternary aromatic carbon attached to bromine.
C5' 130 - 132 Aromatic CH carbon.
C4' 129 - 131 Aromatic CH carbon.
C6' 122 - 124 Aromatic CH carbon.
C2' 118 - 120 Aromatic CH carbon.
C4 45 - 48 Aliphatic carbon adjacent to nitrogen.

| C3 | 40 - 43 | Aliphatic carbon adjacent to the carbonyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Use the same locked and shimmed conditions as for ¹H NMR.

  • Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 512-1024 (more scans are needed due to the low natural abundance of ¹³C).

  • Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Its primary diagnostic value for this compound lies in the C=O stretching vibration of the β-lactam ring. Due to significant ring strain, which hinders amide resonance and strengthens the C=O bond, this absorption occurs at an unusually high frequency compared to acyclic or larger-ring amides.[5][6] This is a definitive marker for the presence of the azetidin-2-one core.[5][7]

Predicted Spectral Data:

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
1740 - 1765 C=O stretch (β-lactam) Strong, Sharp Key diagnostic peak. High frequency is due to ring strain. [5][6]
3050 - 3100 C-H stretch (Aromatic) Medium Characteristic of sp² C-H bonds.
2850 - 2960 C-H stretch (Aliphatic) Medium Characteristic of sp³ C-H bonds from the azetidinone ring.
1580 - 1600 C=C stretch (Aromatic) Medium-Strong Indicates the presence of the phenyl ring.
1350 - 1380 C-N stretch Medium Amide-related vibration.

| 1000 - 1100 | C-Br stretch | Medium | Found in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Acquisition:

    • Co-add 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): The Definitive Molecular Weight and Formula

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, which is one of the most definitive pieces of evidence for its identity. For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns. Bromine exists naturally as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.[8] This signature is unambiguous proof of the presence of one bromine atom in the molecule or fragment.

Predicted Spectral Data:

  • Molecular Formula: C₉H₈BrNO

  • Monoisotopic Mass: 224.979 g/mol (for ⁷⁹Br)

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

m/z Value Ion Rationale
226.0 / 228.0 [M+H]⁺ Protonated molecular ion. The characteristic 1:1 doublet confirms the presence of one bromine atom.
184.0 / 186.0 [M+H - C₂H₂O]⁺ Loss of ketene (CH₂=C=O) from the β-lactam ring, a common fragmentation pathway for azetidinones.[8][9]
156.0 / 158.0 [C₆H₄Br]⁺ Bromophenyl cation fragment.

| 70.0 | [C₄H₆NO]⁺ | Fragment corresponding to the protonated azetidin-2-one ring after cleavage of the N-C(aryl) bond. |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • LC Method (Optional but recommended for purity):

    • Inject the sample onto a C18 HPLC column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation). This separates the compound of interest from any potential impurities.

  • MS Instrument Setup:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.

    • Scan Range: Set the scan range from m/z 50 to 500.

  • Acquisition: Acquire data as the sample elutes from the LC column (or via direct infusion if LC is not used).

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Identify the protonated molecular ion [M+H]⁺ and verify its m/z value against the calculated exact mass.

    • Crucially, examine the isotopic pattern of the molecular ion and key fragments to confirm the 1:1 doublet signature of bromine.

Integrated Analytical Workflow: A Holistic Approach

No single technique provides the complete picture. True analytical integrity comes from the logical integration of all data. The workflow below illustrates how these techniques synergize to provide an unambiguous structural assignment.

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of modern analytical chemistry principles. The high-frequency carbonyl stretch in the FT-IR spectrum provides initial, strong evidence for the β-lactam core. Mass spectrometry corroborates this by confirming the elemental formula and, critically, the presence of a single bromine atom through its distinct isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution map of the hydrogen and carbon skeletons, respectively, confirming the precise arrangement of atoms and the substitution pattern on the aromatic ring. By integrating the data from these orthogonal techniques, we build a multi-layered, self-validating case for the structure, ensuring the absolute identity and purity of this important synthetic intermediate. This rigorous approach is fundamental to the principles of scientific integrity and is a prerequisite for advancing compounds in any research or drug development pipeline.

References

physicochemical properties of 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)azetidin-2-one

Abstract: This technical guide provides a comprehensive overview of the (CAS No: 38560-28-0), a substituted β-lactam of interest to researchers in medicinal chemistry and drug development. While foundational data for this specific molecule is sparse in publicly accessible literature, this document serves as a practical manual, synthesizing known information with field-proven methodologies for its complete characterization. We present robust, step-by-step protocols for the synthesis, purification, and detailed analysis of its core physicochemical attributes, empowering researchers to generate high-quality, reliable data. This guide is structured to explain not just the "what" but the "why" behind experimental choices, ensuring a deep and applicable understanding for professionals in the field.

Compound Identification and Structural Overview

This compound is a heterocyclic compound featuring a four-membered azetidinone (β-lactam) ring N-substituted with a 3-bromophenyl group. The β-lactam ring is a critical pharmacophore found in a wide array of antibiotics, making its derivatives, like this one, valuable subjects for biological screening and as synthons in organic chemistry.

The fundamental identifiers for this compound are cataloged below.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 38560-28-0[1][2]
Molecular Formula C₉H₈BrNO[1][2]
Molecular Weight 226.07 g/mol [1][3]
Physical Form Pale-yellow to Yellow-brown Solid[4]
Canonical SMILES O=C1CCN1C1=CC=CC(Br)=C1[1]
InChI Key BIBBPRFERILTDN-UHFFFAOYSA-N[1][4]
Purity (Commercial) Typically ≥95% - 97%[3][4]
Melting Point To Be Determined (TBD)
Boiling Point TBD
Aqueous Solubility TBD
Organic Solvent Sol. TBD

Synthesis and Purification: A Practical Protocol

The most reliable and widely adopted method for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition, first reported by Hermann Staudinger in 1907.[5][6] This [2+2] cycloaddition involves the reaction of a ketene with an imine.[7] For the synthesis of this compound, a plausible and efficient approach involves the in-situ generation of a ketene from chloroacetyl chloride, which then reacts with an imine formed from 3-bromoaniline.

Synthesis Workflow

cluster_0 Part A: Imine Formation cluster_1 Part B: Staudinger [2+2] Cycloaddition cluster_2 Part C: Work-up & Purification reagent1 3-Bromoaniline step1 Condensation Reaction (Toluene, Dean-Stark) reagent1->step1 reagent2 Benzaldehyde reagent2->step1 product1 N-benzylidene-3-bromoaniline (Schiff Base) step1->product1 step2 Cycloaddition Reaction (Anhydrous Dioxane, 0°C to RT) product1->step2 reagent3 Chloroacetyl Chloride reagent3->step2 reagent4 Triethylamine (TEA) reagent4->step2 product2 Crude 1-(3-Bromophenyl)-azetidin-2-one step2->product2 step3 Aqueous Work-up (Filtration, Washing) product2->step3 step4 Recrystallization (e.g., Ethanol/Water) step3->step4 product3 Pure this compound step4->product3

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via a two-step process involving imine formation followed by Staudinger cycloaddition.

Materials:

  • 3-Bromoaniline

  • Benzaldehyde (or other suitable aldehyde)

  • Chloroacetyl chloride

  • Triethylamine (TEA), freshly distilled

  • Anhydrous 1,4-Dioxane

  • Toluene

  • Magnesium Sulfate (anhydrous)

  • Standard laboratory glassware, reflux condenser, Dean-Stark trap, magnetic stirrer, and inert atmosphere setup (N₂ or Ar).

Procedure:

  • Imine Synthesis (N-benzylidene-3-bromoaniline):

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-bromoaniline (1.0 eq) and toluene (approx. 0.5 M).

    • Add benzaldehyde (1.05 eq) to the solution.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude imine is typically used in the next step without further purification.

  • Azetidin-2-one Ring Formation:

    • Dissolve the crude imine from the previous step in anhydrous 1,4-dioxane (approx. 0.3 M) in a three-neck flask under a nitrogen atmosphere.

    • Add freshly distilled triethylamine (1.5 eq) to the solution.

    • Cool the flask to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. A precipitate of triethylammonium chloride will form.[8]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of cold dioxane.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

    • Dissolve the crude solid in a suitable solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is paramount for applications in drug development, including formulation, ADME profiling, and quality control. The following section details authoritative protocols for characterizing the synthesized compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard technique for determining the melting temperature (Tₘ) of a pure crystalline solid. It offers high precision by measuring the heat flow required to raise the sample's temperature compared to a reference.[9][10] The Tₘ is identified as the onset temperature of the endothermic melting peak, providing a sharp, reproducible value.[11]

start Start prep Prepare Sample: ~1-5 mg of pure compound start->prep encap Encapsulate in Aluminum DSC Pan prep->encap load Load Sample & Reference (Empty Pan) into DSC encap->load setup Set Experimental Parameters: - Temp Range (e.g., 25-200°C) - Scan Rate (e.g., 10°C/min) load->setup run Run DSC Scan setup->run analyze Analyze Thermogram: Identify Onset of Melting Peak run->analyze end Report Melting Point (Tₘ) analyze->end

Caption: Workflow for Melting Point Determination using DSC.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium (Tₘ = 156.6 °C).[12]

  • Sample Preparation: Accurately weigh 1-5 mg of dry, purified this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.

  • Parameter Setup: Set the experimental conditions:

    • Temperature Program: Equilibrate at 25 °C, then ramp up to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen gas (e.g., 50 mL/min) to maintain an inert environment.

  • Data Acquisition: Load the sample and reference pans into the DSC cell and initiate the temperature program.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the sharp endothermic peak corresponding to the solid-to-liquid phase transition. The purity of the substance can also be inferred; impurities typically broaden the melting peak and lower the melting point.[11]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is a cornerstone of purity analysis for small organic molecules.[13][14] It separates compounds based on their hydrophobicity, allowing for the quantification of the main compound relative to any impurities or degradation products. A well-validated method ensures accuracy, precision, and robustness, making it suitable for quality control.[15][16]

start Start mobile_phase Prepare Mobile Phase: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid start->mobile_phase sample_prep Prepare Sample: ~1 mg/mL solution in Acetonitrile/Water mobile_phase->sample_prep hplc_setup Configure HPLC System: - C18 Column - UV Detector (e.g., 254 nm) - Gradient Elution sample_prep->hplc_setup system_suitability System Suitability Test: Inject Standard Solution hplc_setup->system_suitability system_suitability->hplc_setup Fail inject_sample Inject Sample Solution system_suitability->inject_sample Pass analyze Analyze Chromatogram: - Integrate Peaks - Calculate % Purity inject_sample->analyze report Report Purity (%) analyze->report

Caption: Workflow for HPLC Purity Analysis.

Protocol:

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or at the λₘₐₓ determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to make a 1.0 mg/mL solution.

  • System Suitability: Before sample analysis, inject a standard solution multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.[17]

  • Analysis: Inject the sample solution. Identify the main peak corresponding to the product.

  • Calculation: Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic and Structural Characterization

Expected ¹H and ¹³C NMR Signals

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.0-7.8 ppm for the four protons on the bromophenyl ring. The substitution pattern will lead to distinct splitting patterns that can be fully assigned with 2D NMR techniques.

    • Azetidine Protons (CH₂): The two methylene groups on the β-lactam ring are diastereotopic and will appear as two distinct multiplets. Expect signals around δ 3.0-4.0 ppm. The protons at C3 (adjacent to the carbonyl) and C4 (adjacent to the nitrogen) will likely show triplet-like patterns due to coupling with each other.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Carbonyl Carbon (C=O): A characteristic signal for the β-lactam carbonyl is expected in the range of δ 165-175 ppm.

    • Aromatic Carbons: Expect six signals for the bromophenyl ring. The carbon bearing the bromine (C-Br) will appear around δ 122 ppm, and the carbon attached to the nitrogen (C-N) will be in the δ 138-142 ppm range. The other four CH carbons will appear between δ 115-135 ppm.

    • Azetidine Carbons (CH₂): Two signals are expected for the methylene carbons of the azetidine ring, typically in the range of δ 35-55 ppm.

Expected FT-IR and Mass Spectrometry Signals
  • FT-IR (KBr pellet or ATR):

    • C=O Stretch (Amide): A strong, sharp absorption band is expected at a characteristically high wavenumber for a strained four-membered ring, typically between 1730-1770 cm⁻¹ . This is a key diagnostic peak for the β-lactam ring.

    • C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹.

  • Mass Spectrometry (e.g., ESI+):

    • Molecular Ion Peak [M+H]⁺: Expect a prominent signal at m/z 226/228, corresponding to the protonated molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive indicator of the presence of one bromine atom.

    • Fragmentation: Common fragmentation patterns may include cleavage of the β-lactam ring or loss of the bromine atom.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store at room temperature in a dry, well-sealed container.[2]

References

An In-depth Technical Guide to 1-(3-bromophenyl)azetidin-2-one (CAS 38560-28-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidin-2-one, or β-lactam, scaffold is a cornerstone in medicinal chemistry, most famously forming the structural core of penicillin and cephalosporin antibiotics. Beyond their antibacterial prowess, these strained four-membered rings serve as versatile synthons and have been incorporated into molecules targeting a wide array of biological processes, including cancer and viral diseases. This guide provides a comprehensive technical overview of a specific, yet important, building block: 1-(3-bromophenyl)azetidin-2-one. As a Senior Application Scientist, my aim is to synthesize the available technical data with practical insights, explaining not just the "what" but the "why" behind its synthesis, properties, and potential applications. This document is designed to be a living guide, fostering a deeper understanding of this compound's role in advancing drug discovery and development.

Core Compound Properties

This compound is a substituted monocyclic β-lactam. The presence of a bromine atom on the phenyl ring offers a valuable handle for further chemical modification through various cross-coupling reactions, making it an attractive intermediate for creating libraries of structurally diverse compounds.

PropertyValueSource(s)
CAS Number 38560-28-0[1][2]
Molecular Formula C₉H₈BrNO[1][2]
Molecular Weight 226.07 g/mol [2]
Physical Form Pale-yellow to Yellow-brown Solid
Purity Typically ≥95-97%[1][2]
Storage Room temperature, in a cool, dry place[2]

Synthesis and Mechanism

The primary route for the synthesis of 1-aryl-azetidin-2-ones is the Staudinger ketene-imine cycloaddition . This powerful reaction, discovered by Hermann Staudinger in 1907, involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.[3][4]

The Staudinger Synthesis: A Mechanistic Perspective

The reaction proceeds through a stepwise mechanism. The initial step is a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure to yield the final β-lactam product.[4] The stereochemical outcome of the reaction is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions.

Staudinger_Mechanism Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Ring Closure

Caption: Generalized workflow of the Staudinger [2+2] cycloaddition.

A Plausible Synthetic Protocol for this compound

Step 1: Formation of the Imine (Schiff Base)

The imine precursor would be synthesized by the condensation of 3-bromoaniline with an appropriate aldehyde, typically formaldehyde or a protected equivalent.

Step 2: In Situ Generation of Ketene and Cycloaddition

Ketene is highly reactive and is therefore generated in situ. A common method is the dehydrochlorination of an acyl chloride, such as chloroacetyl chloride, using a non-nucleophilic base like triethylamine. The ketene then reacts with the imine to form the azetidin-2-one ring.[6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps Aniline 3-Bromoaniline C₆H₆BrN ImineFormation Imine Formation (Hypothetical Intermediate) Aniline->ImineFormation AcylChloride Chloroacetyl Chloride C₂H₂Cl₂O KeteneGeneration In Situ Ketene Generation AcylChloride->KeteneGeneration Base Triethylamine (C₂H₅)₃N Base->KeteneGeneration Cycloaddition [2+2] Cycloaddition ImineFormation->Cycloaddition KeteneGeneration->Cycloaddition Product {this compound | C₉H₈BrNO} Cycloaddition->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

  • Imine Formation: To a solution of 3-bromoaniline (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add paraformaldehyde (1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting aniline is consumed. The resulting imine is often used directly in the next step without purification.

  • Cycloaddition: Cool the solution containing the imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon). In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in anhydrous DCM. To the imine solution, add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of the chloroacetyl chloride solution.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Spectroscopic Characterization

While specific spectra for this compound were not found in the initial searches, the expected spectroscopic features can be predicted based on the analysis of similar azetidin-2-one structures.[7][8]

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the azetidinone ring, typically two methylene groups, and the aromatic protons of the 3-bromophenyl group. The protons on the β-lactam ring would likely appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbonyl carbon of the β-lactam ring is a key diagnostic signal, typically appearing significantly downfield. The spectrum would also show signals for the two methylene carbons of the ring and the carbons of the aromatic ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • FTIR: A strong absorption band corresponding to the β-lactam carbonyl stretch is expected, typically in the range of 1730-1770 cm⁻¹. This higher frequency compared to acyclic amides is a hallmark of the strained four-membered ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks).

Potential Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block in medicinal chemistry. The azetidine ring itself is a valuable scaffold due to its rigidity and ability to introduce specific three-dimensional arrangements into a molecule.[9][10]

A Scaffold for Bioactive Molecules

Azetidin-2-one derivatives have been investigated for a wide range of biological activities, including:

  • Anticancer Activity: Many azetidin-2-one derivatives have been designed as analogues of combretastatin A-4, a potent inhibitor of tubulin polymerization.[11][12] By replacing the flexible double bond of combretastatin with the rigid β-lactam ring, researchers aim to create more stable and potent anticancer agents.[11] Studies have shown that the substitution pattern on the aryl rings attached to the azetidinone core is crucial for cytotoxic activity.

  • Antimicrobial and Enzyme Inhibition: The historical success of β-lactam antibiotics has spurred continued interest in this scaffold for developing new antimicrobial agents.[9] Furthermore, azetidinone derivatives have been explored as inhibitors for various enzymes, including human tryptase and chymase.

Leveraging the Bromine Handle

The bromine atom at the meta-position of the phenyl ring is a key feature for synthetic diversification. It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide range of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

SAR_Workflow Start This compound Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Heck) Start->Coupling Library Library of Diverse Analogs Coupling->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Role of this compound in SAR studies.

Safety and Handling

Based on the available safety data for this and similar compounds, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, lab coat), and avoid breathing dust. Wash hands thoroughly after handling.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Reputable Suppliers

Several chemical suppliers offer this compound for research and development purposes. It is crucial to source materials from reputable vendors to ensure purity and consistency.

  • Sigma-Aldrich (Merck): A well-established supplier of research chemicals, offering this compound with specified purity.

  • AK Scientific, Inc.: Provides this compound with a minimum purity specification and detailed safety information.[2]

  • Fluorochem: Another supplier listing this compound with a defined purity level.[1]

  • BLDpharm: Lists this compound along with other related azetidinone derivatives.[13]

When procuring this compound, it is advisable to request a Certificate of Analysis (CoA) to verify its identity and purity.

Conclusion and Future Outlook

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry and drug discovery. Its rigid β-lactam core, combined with the synthetically versatile bromophenyl substituent, provides a robust platform for the design and synthesis of novel bioactive molecules. While specific biological data for this particular compound is sparse in the public domain, the extensive research on related azetidin-2-ones strongly suggests its potential in the development of new therapeutics, particularly in the areas of oncology and infectious diseases.

Future research should focus on the detailed biological evaluation of this compound and its derivatives. Elucidating its specific molecular targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The synthetic accessibility and potential for diversification make it an attractive candidate for high-throughput screening campaigns and focused library synthesis, paving the way for the discovery of next-generation pharmaceuticals.

References

A Technical Guide to the Discovery and Synthesis of Novel Azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic scaffold that represents one of the most significant structural motifs in medicinal chemistry.[1][2][3] From the revolutionary discovery of penicillin to the development of modern cholesterol absorption inhibitors like Ezetimibe, this strained ring system has proven to be a "privileged scaffold" of immense therapeutic value.[1][4] Its inherent ring strain facilitates ring-opening reactions, making it not only a potent pharmacophore but also a versatile synthetic intermediate for a diverse array of nitrogen-containing compounds.[1] This guide provides an in-depth exploration of the core synthetic methodologies for constructing and functionalizing the azetidin-2-one ring, bridging foundational strategies with contemporary innovations. We delve into the mechanistic underpinnings of key reactions, address common synthetic challenges, and present practical, field-proven protocols to empower researchers in the rational design and synthesis of novel, biologically active β-lactam derivatives.

The Enduring Legacy and Therapeutic Potential of the Azetidin-2-one Core

The story of the azetidin-2-one ring is inextricably linked with the advent of the antibiotic era. The discovery of penicillin, with its bicyclic "penam" core, revolutionized medicine and laid the groundwork for subsequent classes of β-lactam antibiotics, including cephalosporins, carbapenems, and monobactams.[2][3][5] These molecules function by inhibiting bacterial D,D-transpeptidase, an enzyme critical for the final step of cell wall biosynthesis, leading to cell lysis and death.[2][6]

However, the therapeutic relevance of the β-lactam scaffold has expanded far beyond its antibacterial origins. The unique conformational constraints and chemical reactivity of the ring have been exploited to develop agents for a wide spectrum of diseases.[4] Synthetic azetidin-2-ones have demonstrated efficacy as cholesterol-absorption inhibitors, anticancer agents, anti-inflammatory compounds, and enzyme inhibitors, showcasing the remarkable versatility of this small heterocycle.[1][2][4] This continued success underscores the importance of developing robust and flexible synthetic routes to access novel derivatives for screening and drug development programs.

Foundational Synthetic Strategies for β-Lactam Ring Construction

The construction of the strained four-membered ring is a central challenge in β-lactam chemistry. Over the decades, several powerful methods have emerged as cornerstones of the field.

The Staudinger [2+2] Cycloaddition

Discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely used methods for β-lactam synthesis.[7][8][9] The reaction's significance surged in the 1940s with the elucidation of penicillin's structure.[7]

Causality of the Mechanism: The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism.[9][10] The initial step is a nucleophilic attack by the imine nitrogen onto the electrophilic carbonyl carbon of the ketene.[7][9] This forms a zwitterionic intermediate. The stereochemical outcome of the reaction is determined in the second step: a conrotatory 4π-electrocyclic ring closure of the zwitterion to form the β-lactam ring.[7][9]

  • Experimental Choice: Ketenes are highly reactive and are typically generated in situ. A common and practical method involves the dehydrochlorination of an acyl chloride using a tertiary amine base, such as triethylamine (Et₃N).[11] The base serves to neutralize the HCl byproduct, driving the reaction forward. The choice of substituents on both the ketene and the imine significantly influences the reaction rate and the diastereoselectivity (cis vs. trans) of the product.[8][10] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[8]

Staudinger_Mechanism Imine Imine (R1-CH=N-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3R4C=C=O) Ketene->Zwitterion Base Et3N AcylChloride Acyl Chloride (R3R4CH-COCl) AcylChloride->Ketene - HCl (trapped by Et3N) BetaLactam β-Lactam Product Zwitterion->BetaLactam Conrotatory Ring Closure

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Ester Enolate-Imine Cyclocondensation

This method provides an alternative and powerful route to β-lactams, particularly for achieving high stereocontrol. The reaction involves the condensation of a pre-formed ester enolate with an imine.

Causality of the Mechanism: The lithium enolate of an ester, generated by a strong base like lithium diisopropylamide (LDA), acts as the nucleophile. It attacks the electrophilic imine carbon, forming a linear amide intermediate. Subsequent intramolecular cyclization, often promoted by a Lewis acid or by controlling reaction conditions, furnishes the β-lactam ring. The stereochemistry can be controlled by using chiral auxiliaries on the ester or chiral imines.[1]

The Kinugasa Reaction

The Kinugasa reaction is a copper-catalyzed reaction between a terminal alkyne and a nitrone to form β-lactams. This method is valued for its ability to construct highly functionalized products. The reaction proceeds through a copper acetylide intermediate, which undergoes a [3+2] cycloaddition with the nitrone, followed by rearrangement to yield the final product.

Contemporary Innovations in Azetidin-2-one Synthesis

While classical methods remain foundational, modern organic synthesis has introduced new catalytic and more efficient strategies to access novel β-lactam derivatives with high precision.

Catalytic Asymmetric Synthesis

Achieving enantiopure β-lactams is critical for drug development.[1] Modern approaches have moved beyond stoichiometric chiral auxiliaries to catalytic methods.

  • N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as excellent catalysts for asymmetric Staudinger-type reactions, affording β-lactams in good yields and with high enantioselectivity.[1][8]

  • Planar-Chiral Nucleophiles: Ferrocene-based catalysts have also proven effective in catalyzing ketene-imine cycloadditions with high enantiomeric excess.[1]

  • Transition Metal Catalysis: Recent breakthroughs include the use of abundant, low-cost nickel catalysts for the asymmetric synthesis of β-lactams from readily available hydrocarbon sources.[12] This approach overcomes previous challenges in controlling regioselectivity between four- and five-membered ring formation.[12]

C-H Functionalization and Multicomponent Reactions

Direct C-H activation and functionalization represent a paradigm shift towards more atom-economical synthesis. Ligand-assisted, transition-metal-catalyzed C–H activation followed by intermolecular amidation has been reported for β-lactam synthesis.[13] Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, offer significant advantages in efficiency. One-pot Staudinger syntheses have been developed that generate the imine in situ before cycloaddition, streamlining the process.[7]

Modern_Workflow cluster_1 Key Catalytic Steps Start Starting Materials (e.g., Azide, Diazo Compounds) OnePot One-Pot Reaction Vessel Start->OnePot Catalyst Catalyst System (e.g., Rh(II) or Ni(II) Complex + Chiral Ligand) Catalyst->OnePot InSitu In Situ Imine Formation OnePot->InSitu Cyclo Asymmetric [2+2] Cycloaddition InSitu->Cyclo Workup Reaction Workup & Purification (Chromatography) Cyclo->Workup Product Enantiopure β-Lactam Derivative Workup->Product Analysis Characterization (NMR, MS, Chiral HPLC) Product->Analysis

Caption: Workflow for a modern catalytic one-pot β-lactam synthesis.

Strategic Functionalization and Data Analysis

The biological activity of azetidin-2-ones is highly dependent on the nature and stereochemistry of the substituents at the N-1, C-3, and C-4 positions.[14] Post-cyclization modification is therefore a critical step in generating libraries of novel compounds for structure-activity relationship (SAR) studies.

PositionCommon Functionalization StrategyExample SubstituentsAssociated Biological Activity
N-1 Alkylation, Arylation, AcylationAryl, Heterocyclyl, Acyl groupsModulates antibacterial spectrum, enzyme inhibition
C-3 Acylation, Alkylation (via enolate)Acetoxy, Amino, Alkyl chainsEssential for interaction with penicillin-binding proteins (PBPs), anticancer activity
C-4 Controlled by imine precursorAryl, Thiophenyl, Spirocyclic systemsInfluences potency and pharmacokinetic properties, cholesterol inhibition[15]

Table 1: Overview of Azetidin-2-one Functionalization Strategies and Their Impact.

Experimental Protocol: Synthesis of a cis-3-Phenoxy-1,4-diaryl-azetidin-2-one

This protocol describes a self-validating, representative Staudinger cycloaddition.

Objective: To synthesize cis-1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one.

Materials:

  • N-benzylideneaniline (Imine)

  • Phenoxyacetyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-benzylideneaniline (1.81 g, 10.0 mmol) and anhydrous DCM (40 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add triethylamine (1.53 mL, 11.0 mmol) to the solution. Subsequently, add a solution of phenoxyacetyl chloride (1.71 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and minimize side-product formation. Et₃N must be present to immediately neutralize the HCl generated upon ketene formation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Self-Validation: The sequential washing steps are critical to remove the triethylammonium hydrochloride salt and any unreacted starting materials, ensuring a cleaner crude product for purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (7:3 Hexane:Ethyl Acetate) to yield the pure cis-β-lactam product. The cis stereochemistry is confirmed by ¹H NMR spectroscopy, expecting a coupling constant (J) between the C3-H and C4-H protons of approximately 5-6 Hz.[16]

Conclusion and Future Perspectives

The azetidin-2-one ring continues to be a remarkably fruitful scaffold for the discovery of new therapeutic agents. While classical synthetic methods like the Staudinger reaction remain indispensable, the future of the field lies in the development of more efficient, sustainable, and stereoselective catalytic methods.[13] The application of C-H functionalization, photoredox catalysis, and multicomponent strategies will undoubtedly accelerate the discovery of novel derivatives. As bacterial resistance to existing antibiotics grows, the need for innovative synthetic chemistry to produce next-generation β-lactams and β-lactamase inhibitors is more urgent than ever, ensuring the enduring legacy of this powerful four-membered ring.[14][17]

References

theoretical and computational studies of 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-(3-Bromophenyl)azetidin-2-one

Abstract

The β-lactam ring, a core structural motif in many antibiotics, continues to be a focal point in medicinal chemistry.[1][2][3] This guide provides a comprehensive theoretical and computational framework for the investigation of this compound, a representative member of the monocyclic β-lactam family. As a Senior Application Scientist, the following sections will detail not just the "how" but the "why" behind the described protocols, offering insights into the causality of experimental and computational choices. This document is intended for researchers, scientists, and drug development professionals, providing a robust, self-validating system for the complete analysis of this and similar compounds, from synthesis to in-silico biological evaluation.

Introduction: The Enduring Significance of the Azetidin-2-one Scaffold

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide of paramount importance in pharmaceutical sciences.[1][2] Its inherent ring strain imparts a high degree of reactivity, particularly towards nucleophilic attack, which is the cornerstone of the mechanism of action for β-lactam antibiotics like penicillins and cephalosporins.[3][4] These antibiotics function by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall, leading to cell lysis and death.[4]

The N-1 substituent of the β-lactam ring plays a critical role in modulating its chemical properties and biological activity. The subject of this guide, this compound, features a bromophenyl group at this position. The presence of the bromine atom, an electron-withdrawing halogen, is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and intermolecular interactions. Furthermore, the phenyl ring provides a scaffold for further functionalization, making it an attractive starting point for the development of novel therapeutic agents. Azetidinone derivatives have been reported to possess a wide array of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[5][6][7][8]

This guide will provide a detailed roadmap for the comprehensive investigation of this compound, encompassing its synthesis, spectroscopic and crystallographic characterization, and in-depth computational analysis. The methodologies described herein are designed to provide a thorough understanding of the molecule's structural, electronic, and interactive properties, which are essential for rational drug design and development.

Synthesis and Spectroscopic Characterization

A fundamental aspect of studying any novel compound is its unambiguous synthesis and characterization. This section outlines a well-established protocol for the synthesis of N-aryl azetidin-2-ones and the subsequent spectroscopic analyses required to confirm the structure and purity of the synthesized compound.

Synthesis of this compound

The Staudinger synthesis, or [2+2] cycloaddition of a ketene and an imine, is a classic and versatile method for the preparation of β-lactams. However, a more common and often higher-yielding approach for N-aryl azetidin-2-ones involves the cyclization of a Schiff base with an acetyl chloride derivative.[2][9]

Experimental Protocol:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) and an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) (1.1 eq) in a suitable solvent such as absolute ethanol or methanol.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the Schiff base.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization to Azetidin-2-one:

    • Dissolve the synthesized Schiff base (1.0 eq) and triethylamine (TEA) (1.5 eq) in a dry, aprotic solvent like 1,4-dioxane or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Cool the mixture to 0°C in an ice bath.

    • Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 20-30 minutes.[9]

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 8-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the triethylammonium chloride salt and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

Spectroscopic Characterization

Unequivocal structural elucidation is paramount. The following spectroscopic techniques provide a comprehensive characterization of the synthesized molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying the characteristic functional groups. The most significant vibration is the C=O stretch of the β-lactam ring, which typically appears at a high wavenumber (1720-1780 cm⁻¹) due to ring strain.[10] Other expected peaks include C-H stretching of the aromatic ring, C-N stretching, and C-Br stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the number and chemical environment of protons. The protons on the azetidinone ring will have characteristic chemical shifts and coupling patterns. The aromatic protons of the 3-bromophenyl group will exhibit a distinct splitting pattern.

    • ¹³C NMR: This analysis identifies all non-equivalent carbon atoms. The carbonyl carbon of the β-lactam ring will have a characteristic downfield chemical shift (typically >160 ppm).[10][11] The chemical shifts of the aromatic carbons will also be informative.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state.[12][13] This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Crystal Growth:

    • Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common starting point is to dissolve the purified compound in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, water) until turbidity is observed, followed by slow evaporation.[14]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[15] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares on F².[16]

The resulting crystallographic information file (CIF) contains a wealth of information that is the foundation for further computational studies, such as Hirshfeld surface analysis and DFT calculations.

Computational Studies: Unveiling Molecular Properties

Computational chemistry provides a powerful lens to investigate the properties of molecules that may be difficult or impossible to measure experimentally.[17] The following sections detail key computational methodologies for a thorough analysis of this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[18] It is a workhorse of computational chemistry for its balance of accuracy and computational cost.

Methodology:

  • Geometry Optimization:

    • The starting geometry for the DFT calculations can be taken from the experimentally determined crystal structure or built using molecular modeling software.

    • Perform a full geometry optimization without any symmetry constraints using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set.[19] This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis:

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • The calculated vibrational frequencies can be compared to the experimental FT-IR spectrum to aid in the assignment of vibrational modes.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.[18]

    • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other species.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[20][21] The Hirshfeld surface is constructed based on the electron distribution of the molecule in the crystal.

Methodology:

  • Surface Generation:

    • Generate the Hirshfeld surface of this compound using the CIF file from the X-ray diffraction experiment and software such as CrystalExplorer.[22]

  • Surface Mapping:

    • Map various properties onto the Hirshfeld surface, such as dnorm, de, di, shape index, and curvedness. The dnorm surface is particularly useful as it highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

  • 2D Fingerprint Plots:

    • Generate 2D fingerprint plots, which are histograms of the de and di distances. These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For example, the percentage of H···H, C···H, O···H, and Br···H contacts can be determined.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7][23] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Workflow:

  • Target Selection:

    • Based on the known biological activities of azetidin-2-one derivatives, select a relevant protein target. For example, penicillin-binding proteins (PBPs) are a primary target for β-lactam antibiotics. Alternatively, other targets such as epidermal growth factor receptor (EGFR) or enzymes involved in inflammatory pathways could be explored.[23][24] For this guide, we will consider a PBP as a representative target.

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 3D structure of this compound (the ligand) from the optimized DFT geometry, ensuring correct protonation states and charges.

  • Docking Simulation:

    • Define the binding site on the receptor, typically a cavity where the native ligand binds.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking simulation.[5][6][7] The program will generate a series of possible binding poses for the ligand in the active site.

  • Analysis of Results:

    • Score the generated poses based on their predicted binding affinity.

    • Analyze the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein residues. This analysis can provide insights into the potential mechanism of action and guide further optimization of the ligand.

Data Presentation and Visualization

Clear and concise presentation of data is essential for effective communication of scientific findings.

Table 1: Key Computational Data for this compound
ParameterCalculated Value
Optimized Energy (Hartree)Value
Dipole Moment (Debye)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Table 2: Selected Optimized Geometric Parameters
ParameterBond Length (Å) / Angle (°)
C=O (β-lactam)Value
N-C (phenyl)Value
C-BrValue
C-N-C (angle)Value
Dihedral Angle (β-lactam/phenyl)Value

Diagrams

Research_Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis Synthesis Synthesis of this compound Spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) Synthesis->Spectroscopy XRay Single-Crystal X-ray Diffraction Synthesis->XRay DFT DFT Calculations (Geometry, Frequencies, Electronics) Spectroscopy->DFT Validation of vibrational frequencies XRay->DFT Provides initial geometry Hirshfeld Hirshfeld Surface Analysis XRay->Hirshfeld Requires CIF file DFT->Hirshfeld Requires optimized geometry Docking Molecular Docking DFT->Docking Provides ligand structure Hirshfeld_Analysis CIF Crystallographic Information File (CIF) Generate_Surface Generate Hirshfeld Surface CIF->Generate_Surface Map_Properties Map Properties (d_norm, Shape Index, etc.) Generate_Surface->Map_Properties Fingerprint Generate 2D Fingerprint Plots Generate_Surface->Fingerprint Analysis Analyze Intermolecular Interactions Map_Properties->Analysis Fingerprint->Analysis Molecular_Docking_Workflow cluster_prep Preparation Receptor Select & Prepare Receptor (PDB) Docking Perform Docking Simulation Receptor->Docking Ligand Prepare Ligand (Optimized Geometry) Ligand->Docking Analysis Analyze Poses & Interactions Docking->Analysis

References

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(3-Bromophenyl)azetidin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure optimal formulation, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). This document details the theoretical underpinnings of solubility and stability, presents robust experimental protocols for their determination, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Azetidin-2-ones and the Need for Physicochemical Characterization

Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of medicinal chemistry.[1] The strained four-membered ring is a key pharmacophore in a multitude of antibiotics, including penicillins and cephalosporins. This compound serves as a crucial building block in the synthesis of novel therapeutic agents.[2] The journey from a promising chemical entity to a viable drug product is fraught with challenges, with solubility and stability being two of the most critical hurdles.

Solubility dictates the bioavailability of a drug, influencing its absorption and, consequently, its therapeutic effect.[3] Poor aqueous solubility is a major reason for the failure of promising drug candidates in the development pipeline.

Stability ensures that the drug maintains its chemical integrity, potency, and safety profile from the point of manufacture to administration.[4] Degradation of the API can lead to loss of efficacy and the formation of potentially toxic byproducts.[5]

This guide will provide a detailed exploration of the solubility and stability of this compound, offering both theoretical frameworks and practical, field-proven experimental protocols.

Theoretical Framework: Factors Governing Solubility and Stability

Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, understanding of solubility.[6] A more nuanced view considers the interplay of several factors:

  • Polarity: The polarity of both the solute (this compound) and the solvent is a primary determinant of solubility.[7] The presence of the polar lactam ring and the relatively nonpolar bromophenyl group in the target molecule suggests a complex solubility profile.

  • Hydrogen Bonding: The ability of the lactam carbonyl to act as a hydrogen bond acceptor can significantly influence its solubility in protic solvents like water and alcohols.[6]

  • pH: For ionizable compounds, pH is a critical factor.[3][8] While this compound is not strongly acidic or basic, extreme pH conditions can influence its solubility and, more importantly, its stability.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure impacts solubility.

Principles of Chemical Stability and Degradation Pathways

The stability of a pharmaceutical compound is its ability to resist chemical change over time.[4] The strained β-lactam ring in azetidin-2-ones is susceptible to degradation, primarily through hydrolysis.[9][10]

  • Hydrolysis: This is the most common degradation pathway for β-lactams.[9] The reaction is catalyzed by both acid and base and involves the nucleophilic attack on the carbonyl carbon of the lactam ring, leading to ring-opening and loss of biological activity.[9][11] The pH-rate profile for β-lactam degradation often exhibits a U-shape, with maximum stability at a specific pH range.[12][13]

  • Oxidation: The molecule may be susceptible to oxidative degradation, particularly if exposed to oxidizing agents or certain storage conditions.[14][15]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.[14][15]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[15]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and reproducible assessment of the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of varying polarities (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, hexane).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended for consistent agitation.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Multiple Solvents: Using a range of solvents with varying polarities provides a comprehensive understanding of the compound's solubility characteristics, which is crucial for selecting appropriate solvents for formulation and purification.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature ensures the reproducibility and accuracy of the results. Testing at both room temperature (25°C) and physiological temperature (37°C) provides relevant data for both storage and in-vivo performance.

  • Equilibration Time: Allowing sufficient time for equilibration is critical to ensure that the measured concentration represents the true equilibrium solubility.

  • Validated HPLC Method: A validated analytical method is essential for accurate and precise quantification of the dissolved compound, ensuring the trustworthiness of the solubility data.[4]

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[5][18] These studies involve exposing the compound to conditions more severe than those it would encounter during normal storage.[18]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.[14][15]

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze them using a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.[14][18]

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and quantify the major degradation products.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

Causality Behind Experimental Choices:

  • Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds and are recommended by regulatory guidelines (e.g., ICH).[15][18]

  • Stability-Indicating HPLC Method: It is crucial to develop and validate an HPLC method that can separate the parent compound from all potential degradation products.[4] This ensures that the decrease in the parent peak area accurately reflects its degradation and is not masked by co-eluting impurities.

  • Controlled Degradation: Aiming for 5-20% degradation is important.[14] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions, while insufficient degradation may not reveal all potential degradation pathways.[14]

Data Presentation and Visualization

Solubility Data

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)
Hexane0.1< 0.1
Dichloromethane3.115.2
Acetonitrile5.88.5
Ethanol4.35.1
Methanol5.17.8
Water10.20.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Stability Data

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)% DegradationMajor Degradation Products (Retention Time)
0.1 M HCl (60°C)2415.82.1 min
0.1 M NaOH (RT)818.22.1 min
3% H₂O₂ (RT)485.53.5 min
Heat (80°C)723.1Not Detected
Photostability241.2Not Detected

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) S1 Weigh Compound S2 Add to Solvents S1->S2 S3 Equilibrate (Shake-Flask) S2->S3 S4 Centrifuge S3->S4 S5 Dilute Supernatant S4->S5 S6 HPLC Analysis S5->S6 Data_Analysis Data_Analysis S6->Data_Analysis Calculate Solubility T1 Prepare Stock Solution T2 Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) T1->T2 T3 Sample at Time Points T2->T3 T4 Neutralize (if needed) T3->T4 T5 HPLC Analysis T4->T5 T5->Data_Analysis Calculate % Degradation Degradation_Pathway Compound This compound Degradant Ring-Opened Product (β-amino acid derivative) Compound->Degradant Hydrolysis (Acid/Base)

References

An In-depth Technical Guide to the Synthesis of 1-Aryl-Azetidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 1-aryl-azetidin-2-one, or β-lactam, framework is a cornerstone of medicinal chemistry, most famously constituting the core structural motif of penicillin and cephalosporin antibiotics. Beyond β-lactam antibiotics, this strained four-membered ring system is a versatile synthon for a wide array of biologically active molecules and a valuable building block in organic synthesis. The unique reactivity of the β-lactam ring, stemming from its inherent ring strain and the amide functionality, allows for diverse chemical transformations. This guide provides a comprehensive overview of the principal synthetic strategies for constructing 1-aryl-azetidin-2-ones, with a focus on the underlying mechanisms, experimental considerations, and practical applications for researchers in drug discovery and organic synthesis.

The Staudinger [2+2] Cycloaddition: A Classic and Versatile Approach

The reaction between a ketene and an imine, first reported by Hermann Staudinger in 1907, remains one of the most powerful and widely employed methods for the synthesis of β-lactams. The reaction is a formal [2+2] cycloaddition, where the ketene acts as the 2π component and the imine as the 2π component.

Mechanism and Stereochemical Considerations

The Staudinger cycloaddition is generally accepted to proceed through a stepwise mechanism involving a zwitterionic intermediate. The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene, forming a zwitterion. Subsequent conrotatory ring closure of this intermediate furnishes the azetidin-2-one ring.

The stereochemical outcome of the Staudinger cycloaddition is a critical aspect of this methodology. The relative stereochemistry at the C3 and C4 positions of the β-lactam ring is determined during the ring-closing step. For ketenes generated from acyl chlorides and a tertiary amine, the cis or trans diastereoselectivity is influenced by the nature of the substituents on both the ketene and the imine, as well as the reaction conditions.

Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines yield trans-β-lactams. This stereochemical outcome can be rationalized by considering the torquoselectivity of the conrotatory ring closure of the zwitterionic intermediate. However, it is important to note that isomerization of the imine or the zwitterionic intermediate can occur under the reaction conditions, potentially leading to a mixture of diastereomers.

Generation of Ketenes

Ketenes are generally unstable and are therefore typically generated in situ. The most common method for the in situ generation of ketenes for the Staudinger reaction is the dehydrochlorination of acyl chlorides with a tertiary amine, such as triethylamine. Alternatively, ketenes can be generated from α-diazoketones via the Wolff rearrangement, which can be induced thermally or photochemically.

Experimental Protocol: Synthesis of cis-1,3,4-Triphenylazetidin-2-one

The following protocol describes the synthesis of cis-1,3,4-triphenylazetidin-2-one from phenylacetyl chloride and N-benzylideneaniline.

Materials:

  • Phenylacetyl chloride

  • N-benzylideneaniline

  • Triethylamine

  • Dichloromethane (anhydrous)

Procedure:

  • A solution of N-benzylideneaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere.

  • A solution of phenylacetyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the cooled solution over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired cis-1,3,4-triphenylazetidin-2-one.

Diagram of the Staudinger Cycloaddition

Staudinger_Cycloaddition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketene Ketene (R1,R2-C=C=O) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic attack by imine N Imine Imine (R3-CH=N-Ar) Imine->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Conrotatory ring closure caption Mechanism of the Staudinger Cycloaddition.

Caption: Mechanism of the Staudinger Cycloaddition.

Ester Enolate-Imine Condensation: A Convergent Route

The reaction of an ester enolate with an imine provides a highly convergent and stereoselective method for the synthesis of β-lactams. This approach is particularly valuable for the preparation of β-lactams with a wide range of substituents at the C3 and C4 positions.

Mechanism and Stereocontrol

The reaction is initiated by the deprotonation of an ester with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding ester enolate. The enolate then undergoes a nucleophilic addition to the imine, forming a β-amino ester intermediate. Subsequent intramolecular cyclization of this intermediate, often facilitated by a Lewis acid or a different base, affords the azetidin-2-one ring.

The stereochemical outcome of this reaction is highly dependent on the geometry of the ester enolate (E or Z) and the facial selectivity of the nucleophilic addition to the imine. The use of chiral auxiliaries on the ester or imine, or the application of chiral ligands, can enable enantioselective synthesis.

Experimental Protocol: Synthesis of Ethyl cis-1-(4-methoxyphenyl)-4-oxo-2-phenylazetidine-3-carboxylate

This protocol outlines the synthesis of a β-lactam via the condensation of an ester enolate with an imine.

Materials:

  • Ethyl phenylacetate

  • N-(4-methoxybenzylidene)aniline

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • A solution of ethyl phenylacetate (1.0 eq) in anhydrous THF is added dropwise to a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere. The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • A solution of N-(4-methoxybenzylidene)aniline (1.2 eq) in anhydrous THF is added to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired ethyl cis-1-(4-methoxyphenyl)-4-oxo-2-phenylazetidine-3-carboxylate.

Diagram of the Ester Enolate-Imine Condensation

Enolate_Imine_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ester Ester Enolate Ester Enolate Ester->Enolate Deprotonation Imine Imine Adduct β-Amino Ester Adduct Imine->Adduct Base Strong Base (e.g., LDA) Base->Enolate Enolate->Adduct Nucleophilic addition BetaLactam β-Lactam Adduct->BetaLactam Intramolecular cyclization caption Ester Enolate-Imine Condensation Pathway.

Methodological & Application

Synthesis of 1-(3-Bromophenyl)azetidin-2-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-(3-Bromophenyl)azetidin-2-one, a valuable building block in medicinal chemistry and drug development. The protocol detailed herein is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying chemical principles and critical considerations for a successful and reproducible synthesis.

Introduction

Azetidin-2-ones, commonly known as β-lactams, are a fundamentally important class of four-membered heterocyclic compounds. Their significance is underscored by their presence as the core structural motif in a wide array of antibiotics, including penicillins and cephalosporins. Beyond their antibacterial properties, substituted β-lactams serve as versatile synthetic intermediates for the preparation of a diverse range of biologically active molecules. The target molecule, this compound, incorporates a bromophenyl moiety, which provides a handle for further functionalization through various cross-coupling reactions, making it a particularly useful synthon in the development of novel therapeutics.

The synthesis of N-aryl β-lactams can be achieved through several methodologies.[1] This protocol focuses on a reliable and accessible two-step approach involving the acylation of 3-bromoaniline followed by an intramolecular cyclization. This method is favored for its straightforward execution and the commercial availability of the starting materials.

Reaction Scheme

The overall synthetic pathway is depicted below. The first step involves the N-acylation of 3-bromoaniline with 3-chloropropionyl chloride to form the intermediate, N-(3-bromophenyl)-3-chloropropionamide. The subsequent step is an intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride to form the desired four-membered azetidinone ring.

Synthesis_Scheme cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization reactant1 3-Bromoaniline intermediate N-(3-bromophenyl)-3- chloropropionamide reactant1->intermediate Base (e.g., Triethylamine) DCM, 0 °C to rt reactant2 3-Chloropropionyl Chloride reactant2->intermediate product 1-(3-Bromophenyl) azetidin-2-one intermediate->product Base (e.g., K2CO3) Acetonitrile, Reflux

Figure 1. Overall synthetic scheme for this compound.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-BromoanilineReagentCommercially AvailablePurity ≥ 98%
3-Chloropropionyl chlorideReagentCommercially AvailablePurity ≥ 98%[2][3][4]
Triethylamine (TEA)AnhydrousCommercially AvailableDistill over CaH₂ before use
Dichloromethane (DCM)AnhydrousCommercially AvailableDry over CaH₂ and distill
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered
Acetonitrile (MeCN)AnhydrousCommercially AvailableDry over CaH₂ and distill
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Silica Gel230-400 meshCommercially AvailableFor column chromatography

Instrumentation

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and standard glassware

  • Addition funnel

  • Reflux condenser

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Part 1: Synthesis of N-(3-bromophenyl)-3-chloropropionamide

This step involves the nucleophilic acyl substitution of 3-chloropropionyl chloride with 3-bromoaniline. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 3-bromoaniline (10.0 g, 58.1 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (9.7 mL, 69.7 mmol, 1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 3-chloropropionyl chloride (6.1 mL, 63.9 mmol, 1.1 eq) in anhydrous dichloromethane (20 mL) and add it to the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The disappearance of the 3-bromoaniline spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Expected Outcome: A white to off-white solid. The yield should be in the range of 85-95%.

Part 2: Synthesis of this compound

This is an intramolecular cyclization reaction.[5] The amide, deprotonated by the base, acts as a nucleophile, attacking the carbon bearing the chlorine atom to form the four-membered β-lactam ring.

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude N-(3-bromophenyl)-3-chloropropionamide from the previous step (assuming 58.1 mmol theoretical).

  • Solvent and Base: Add anhydrous acetonitrile (250 mL) and finely powdered anhydrous potassium carbonate (24.1 g, 174.3 mmol, 3.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Reaction Progression: The reaction is typically complete within 12-24 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC (e.g., using a 1:1 hexanes/ethyl acetate eluent). The disappearance of the starting material and the appearance of a new product spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Characterization: The final product should be characterized by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Expected Outcome: A pale yellow solid. The yield after purification is typically in the range of 60-75%. The CAS number for the final product is 38560-28-0.[6]

Mechanistic Insights

The formation of the β-lactam ring is a classic example of an intramolecular Williamson ether-like synthesis, but with an amide nucleophile. The choice of a relatively weak base like potassium carbonate is crucial. Stronger bases could potentially lead to side reactions, such as elimination to form an acrylamide derivative. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

Mechanism intermediate N-(3-bromophenyl)-3-chloropropionamide deprotonated Deprotonated Amide (Anionic Nucleophile) intermediate->deprotonated Deprotonation base K₂CO₃ base->deprotonated ts Intramolecular Sₙ2 Transition State deprotonated->ts Nucleophilic Attack product This compound ts->product Chloride Displacement

Figure 2. Simplified mechanism of the intramolecular cyclization.

Alternative Synthetic Strategies

While the described two-step protocol is robust, other methods for the synthesis of N-aryl β-lactams exist. These include:

  • Staudinger [2+2] Cycloaddition: This classic method involves the reaction of a ketene with an imine.[7][8][9] For this specific target, the imine would be derived from 3-bromoaniline.

  • Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination could potentially be employed to couple 3-bromoaniline with a pre-formed β-lactam bearing a suitable leaving group, or conversely, couple azetidin-2-one with 1,3-dibromobenzene.[10][11][12][13][14]

  • Copper-Catalyzed Ullmann Condensation: Similar to the Buchwald-Hartwig reaction, the Ullmann condensation is another method for C-N bond formation, though it often requires harsher conditions.[15][16][17][18][19]

Each of these alternative routes has its own set of advantages and disadvantages concerning substrate scope, reaction conditions, and catalyst cost.

Safety Precautions

  • 3-Chloropropionyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Triethylamine is flammable and has a strong odor. Use in a fume hood.

  • Dichloromethane is a suspected carcinogen. All handling should be done in a fume hood.

  • The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reagents.

Conclusion

The synthesis of this compound presented here is a reliable and scalable procedure suitable for a standard organic chemistry laboratory. By understanding the underlying principles of each step and adhering to the detailed protocol, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The versatility of the bromine substituent opens up a plethora of possibilities for further chemical modifications, making this a key starting material for creating diverse libraries of novel compounds.

References

purification techniques for 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 1-(3-Bromophenyl)azetidin-2-one

Abstract

This application note provides a comprehensive guide to the purification of this compound, a key building block in medicinal chemistry and pharmaceutical development. Recognizing that the purity of this intermediate is paramount for the successful synthesis of downstream targets and for ensuring the validity of biological screening data, we present detailed protocols for two primary purification techniques: flash column chromatography and recrystallization. This document is designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific principles, expert insights for troubleshooting, and methods for verifying final purity.

Introduction: The Importance of Purity

This compound is a member of the β-lactam family, a class of compounds renowned for its extensive role in the development of antibiotics and other therapeutic agents. The azetidin-2-one core is a strained four-membered ring that serves as a versatile scaffold for chemical modification. The presence of the 3-bromophenyl group provides a strategic handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures.

The efficacy, safety, and reproducibility of any synthetic route heavily depend on the quality of the starting materials. Impurities, which can include unreacted precursors, side-products, or residual solvents, can interfere with subsequent reactions, lead to the formation of undesired byproducts, complicate product isolation, and yield inaccurate results in biological assays. Therefore, robust and efficient purification of this compound is not merely a procedural step but a critical determinant of research and development success.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of an effective purification strategy. These properties dictate the choice of solvents, temperature, and the most suitable purification technique.

PropertyValueSource
CAS Number 38560-28-0[1][2][3]
Molecular Formula C₉H₈BrNO[3]
Molecular Weight 226.07 g/mol [1]
Appearance Pale-yellow to yellow-brown solid[1]
Purity (Commercial) Typically ~97%[1][3]
Storage Temperature Room temperature, sealed in a dry environment[1][4]
Melting Point Data not consistently reported. Experimental determination is strongly recommended.
Boiling Point Data not available; likely to decompose at high temperatures.[2][5][6][7]

Note on Potential Impurities: The synthesis of azetidin-2-ones, often via methods like the Staudinger cycloaddition, can introduce specific impurities.[8][9] For this compound, these may include starting materials such as 3-bromoaniline and chloroacetyl chloride, as well as polymeric byproducts or isomers.

Strategic Approach to Purification

The choice between chromatography and recrystallization depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

  • Flash Column Chromatography: Ideal for separating the target compound from impurities with different polarities. It is highly effective for complex mixtures and is often the first method employed after a synthesis.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid compound, often yielding material of very high purity. It is particularly effective as a final polishing step after chromatography.

Protocol 1: Purification by Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).

Principle of Separation

Polar compounds adsorb more strongly to the polar silica gel and therefore move down the column more slowly. Nonpolar compounds have weaker interactions and elute faster. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially based on their polarity.

Experimental Workflow: Flash Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis Select solvent system (e.g., Hexane:EtOAc) sample_prep 2. Sample Preparation Adsorb crude product onto silica (dry loading) tlc->sample_prep column_prep 3. Column Packing Pack column with silica gel slurry in initial eluent sample_prep->column_prep load 4. Load Sample Carefully add sample-silica mix to top of column column_prep->load elute 5. Elution Run eluent through column under positive pressure load->elute collect 6. Fraction Collection Collect eluate in tubes elute->collect analyze 7. Analyze Fractions Spot fractions on TLC plate to identify pure product collect->analyze combine 8. Combine & Evaporate Combine pure fractions and remove solvent via rotary evaporation analyze->combine dry 9. Final Drying Dry purified solid under high vacuum combine->dry

Caption: Workflow for purification via flash column chromatography.

Step-by-Step Methodology
  • Solvent System Selection via TLC:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., start with 9:1 Hexane:Ethyl Acetate, then 4:1, 2:1, etc.).

    • The ideal system will show the product spot with a Retention Factor (Rf) of ~0.25-0.35 and good separation from impurities.

  • Column Preparation:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack it into a firm, uniform bed. Ensure no air bubbles or cracks are present.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system, applying gentle positive pressure.

    • Collect the eluate in a series of test tubes or flasks.

    • Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under a UV lamp.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Isolation:

    • Once the fractions containing the pure product are identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum for several hours to remove any residual solvent.

Troubleshooting Guide: Flash Chromatography
IssuePotential CauseRecommended Solution
Poor Separation Incorrect solvent system.Re-optimize the eluent using TLC. Consider a different solvent family (e.g., Dichloromethane/Methanol).
Band Tailing Sample is too polar for silica; acidic/basic nature.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Cracked Column Bed Column ran dry or was packed improperly.Ensure the silica bed is always covered with solvent. Repack the column if necessary.
Low Recovery Product is highly retained on the column.Increase eluent polarity significantly at the end of the run to "flush" the column.

Protocol 2: Purification by Recrystallization

This technique is based on the principle that the solubility of most solids increases with temperature. A properly chosen solvent will dissolve the target compound when hot but not when cold, while impurities remain in solution upon cooling.

Principle of Purification

The crude material is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility and the impurities are either highly soluble or insoluble. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain in the cooled mother liquor.

Experimental Workflow: Recrystallization

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying solvent_screen 1. Solvent Screening Find solvent that dissolves product when hot but not cold dissolve 2. Dissolution Dissolve crude solid in minimum amount of boiling solvent solvent_screen->dissolve hot_filter 3. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities dissolve->hot_filter cool 4. Crystallization Allow solution to cool slowly to room temp, then in an ice bath hot_filter->cool isolate 5. Isolate Crystals Collect crystals by vacuum filtration cool->isolate wash 6. Wash Crystals Wash with a small amount of cold solvent isolate->wash dry 7. Final Drying Dry crystals under vacuum wash->dry

Caption: Workflow for purification via recrystallization.

Step-by-Step Methodology
  • Solvent Selection:

    • Place a small amount of the crude solid (20-30 mg) into several test tubes.

    • Add a few drops of a different test solvent to each tube at room temperature. A good solvent will not dissolve the solid at this stage.

    • Heat the tubes that show poor room temperature solubility. A suitable solvent will dissolve the solid completely at or near its boiling point.

    • Allow the hot solutions to cool. The best solvent will result in the formation of abundant crystals upon cooling.

Solvent Selection Guide (Suggested Solvents to Screen)
Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolGood for moderately polar compounds.[10][11]
Esters Ethyl AcetateVersatile solvent with moderate polarity.
Aromatic TolueneGood for less polar compounds, often used in solvent/anti-solvent pairs.
Ketones AcetoneHigh solvating power, may require an anti-solvent.
Mixed Solvents Ethanol/Water, Toluene/HexaneUsed when a single solvent is not ideal. The "anti-solvent" is one in which the product is insoluble.
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise, heating the mixture to a gentle boil with swirling, until the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals using a Büchner funnel under vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven.

Verification of Purity

After purification, it is essential to confirm the purity of the this compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a strong indicator of high purity.

References

The Strategic Utility of 1-(3-Bromophenyl)azetidin-2-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidin-2-one Scaffold and the Latent Potential of a Bromo-Functionalized Intermediate

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core structural motif of penicillin and cephalosporin antibiotics.[1] Beyond their antibacterial prowess, derivatives of this strained four-membered ring have demonstrated a wide spectrum of biological activities, including roles as cholesterol absorption inhibitors, enzyme inhibitors, and agents active against various central nervous system disorders.[2][3] The strategic introduction of functional handles onto the azetidin-2-one framework allows for extensive chemical diversification, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.

This guide focuses on the synthetic applications of 1-(3-Bromophenyl)azetidin-2-one , a particularly valuable intermediate for drug discovery and development. The presence of a bromine atom on the N-phenyl ring provides a reactive center for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.[4][5] Consequently, this compound serves as a versatile building block for the synthesis of complex molecules with potential biological significance.

This document provides a detailed overview of the application of this intermediate, including representative protocols for its derivatization and a discussion of the underlying chemical principles.

Core Concept: The Bromophenyl Group as a Linchpin for Molecular Elaboration

The synthetic utility of this compound is primarily derived from the reactivity of the aryl bromide moiety. This functional group is a common and reliable electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. The general workflow for the utilization of this intermediate is depicted below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Chemical Scaffolds cluster_applications Potential Applications start This compound suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) start->suzuki heck Heck Coupling (with Alkenes) start->heck sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira product_suzuki 1-(3-Arylphenyl)azetidin-2-ones suzuki->product_suzuki product_heck 1-(3-Vinylphenyl)azetidin-2-ones heck->product_heck product_sonogashira 1-(3-Alkynylphenyl)azetidin-2-ones sonogashira->product_sonogashira applications Drug Discovery (e.g., Anticancer, Antimicrobial) Materials Science product_suzuki->applications product_heck->applications product_sonogashira->applications

Figure 1: General workflow for the application of this compound as a synthetic intermediate in palladium-catalyzed cross-coupling reactions.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] In the context of this compound, this reaction allows for the synthesis of 1-(3-arylphenyl)azetidin-2-one derivatives, introducing a biaryl motif that is common in biologically active molecules.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction, shown below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Ar-Br represents this compound.

Representative Protocol for Suzuki-Miyaura Coupling

Reaction:

This compound + Arylboronic acid → 1-(3-Arylphenyl)azetidin-2-one

Materials:

Reagent/MaterialPro-Tip
This compoundEnsure it is dry and free of impurities.
Arylboronic acidUse 1.1-1.5 equivalents.
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Pd(PPh₃)₄ is often used for simple couplings.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)The choice of base can significantly impact the reaction rate and yield.
Solvent (e.g., Toluene, Dioxane, DMF)Anhydrous and degassed solvents are crucial for reproducibility.
Inert atmosphere (Nitrogen or Argon)Essential to prevent oxidation of the Pd(0) catalyst.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add the anhydrous, degassed solvent (e.g., a mixture of toluene and water or dioxane and water).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Application in Heck Coupling Reactions

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a route to 1-(3-vinylphenyl)azetidin-2-one derivatives.[1] These products can serve as precursors for a variety of other functional groups through further transformations of the vinyl moiety.

Experimental Considerations

The success of the Heck reaction is highly dependent on the choice of catalyst, base, and solvent. For aryl bromides, common catalysts include Pd(OAc)₂ with phosphine ligands. The base, typically a tertiary amine like triethylamine, is crucial for neutralizing the hydrogen halide produced during the reaction.

Representative Protocol for Heck Coupling

Reaction:

This compound + Alkene → 1-(3-Vinylphenyl)azetidin-2-one

Materials:

Reagent/MaterialPro-Tip
This compound---
Alkene (e.g., styrene, acrylates)Use 1.2-2.0 equivalents.
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)Pd(OAc)₂ is a common and cost-effective choice.
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)The ligand stabilizes the palladium catalyst and influences reactivity.
Base (e.g., Et₃N, K₂CO₃)Triethylamine is a common choice.
Solvent (e.g., DMF, Acetonitrile)High-boiling polar aprotic solvents are often used.

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), the phosphine ligand (e.g., PPh₃, 0.04 eq.), and the base (e.g., Et₃N, 2.0 eq.).

  • Add the anhydrous solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to 100-120 °C for several hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Application in Sonogashira Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6] This reaction allows for the synthesis of 1-(3-alkynylphenyl)azetidin-2-one derivatives, which are valuable intermediates for the construction of more complex molecules, including heterocycles and biologically active compounds.

Key Mechanistic Features

A key feature of the Sonogashira coupling is the use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, leading to the formation of the final product. The reaction is typically carried out in the presence of an amine base, which serves both to deprotonate the alkyne and to act as a solvent.

Representative Protocol for Sonogashira Coupling

Reaction:

This compound + Terminal Alkyne → 1-(3-Alkynylphenyl)azetidin-2-one

Materials:

Reagent/MaterialPro-Tip
This compound---
Terminal AlkyneUse 1.1-1.5 equivalents.
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)A common and reliable catalyst for this reaction.
Copper(I) co-catalyst (e.g., CuI)Essential for the catalytic cycle.
Base/Solvent (e.g., Et₃N, Diisopropylamine)The amine acts as both a base and a solvent.
Optional co-solvent (e.g., THF, DMF)Can be used to improve solubility.

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and the copper(I) iodide (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed amine solvent (e.g., triethylamine) and the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its N-aryl bromide moiety serves as a versatile handle for the introduction of a wide array of chemical functionalities via robust and well-established palladium-catalyzed cross-coupling reactions. The ability to readily synthesize biaryl, vinyl, and alkynyl-substituted azetidinone derivatives from this common precursor provides a powerful platform for the generation of novel molecular scaffolds. Researchers and scientists are encouraged to explore the utility of this intermediate in their synthetic campaigns to access new chemical entities with potential therapeutic applications. The representative protocols provided herein offer a solid foundation for the development of specific synthetic routes tailored to the desired target molecules.

References

Application Note: A Researcher's Guide to the Staudinger Synthesis of β-Lactams

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The β-lactam (2-azetidinone) motif is a cornerstone of medicinal chemistry, most notably forming the structural and functional core of the vast family of β-lactam antibiotics.[1][2] The Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition, remains one of the most reliable and versatile methods for constructing this critical heterocyclic ring system.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed examination of the experimental setup for the Staudinger synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explains the rationale behind key experimental choices, provides a detailed, field-tested protocol, and offers practical troubleshooting advice to ensure robust and reproducible outcomes.

The Mechanistic Foundation: A Stepwise Approach

The Staudinger synthesis is not a concerted pericyclic reaction but rather a stepwise process, the understanding of which is crucial for controlling the reaction's outcome, particularly its stereochemistry.[3] The reaction proceeds through two key stages:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine's nitrogen atom onto the electrophilic central carbon (the sp-hybridized carbon) of the ketene. This forms a zwitterionic intermediate.[5][6] The rate of this initial step is enhanced by electron-donating groups on the imine.[5]

  • Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure. The enolate oxygen attacks the iminium carbon, forming the characteristic four-membered azetidinone ring.[5]

The stereochemical outcome (cis vs. trans) of the β-lactam is determined by the competition between the rate of this ring-closure step and the rate of isomerization of the zwitterionic intermediate.[5][7] This delicate balance is influenced by nearly every reaction parameter, from substituent electronics to solvent choice.

Staudinger_Mechanism Imine Imine (1) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Ketene Ketene (2) Ketene->Zwitterion Plus + CisLactam cis-β-Lactam (3a) Zwitterion->CisLactam k₁ IsomerizedZwitterion Isomerized Intermediate Zwitterion->IsomerizedZwitterion k₂ (rotation) TransLactam trans-β-Lactam (3b) Step1 Step 1: Nucleophilic Attack Step2a Step 2a: Direct Ring Closure (k1) Step2b Step 2b: Isomerization (k2) Step2c Ring Closure IsomerizedZwitterion->TransLactam k₃

Figure 1. Generalized mechanism of the Staudinger cycloaddition. The stereochemical outcome depends on the relative rates of direct ring closure (k₁) versus intermediate isomerization (k₂) followed by closure (k₃).

Causality of Experimental Choices: Optimizing for Success

A successful Staudinger synthesis hinges on the careful selection of several key parameters. The rationale behind these choices is detailed below.

In Situ Ketene Generation

Most ketenes, with the exception of highly substituted ones like diphenylketene, are unstable and prone to polymerization.[5] Consequently, they are almost always generated in situ. The most common method involves the dehydrohalogenation of an acyl chloride using a tertiary amine base, such as triethylamine (Et₃N).[3]

  • Why this works: Triethylamine is a non-nucleophilic base strong enough to abstract the α-proton from the acyl chloride, initiating the elimination of HCl to form the ketene. Its non-nucleophilic nature prevents it from competing with the imine in attacking the ketene.

Solvent Selection

The choice of solvent is critical as it can influence reaction rates and, notably, stereoselectivity.

  • Apolar Solvents (e.g., Dichloromethane, Toluene): Dichloromethane (DCM) and toluene are the most frequently used solvents.[1][8] They are poor solvents for the zwitterionic intermediate, which can accelerate the ring-closing step relative to isomerization, often favoring the formation of the cis-product.

  • Polar Solvents (e.g., Acetonitrile): More polar solvents can better stabilize the charged zwitterionic intermediate.[9] This increased lifetime allows more time for bond rotation and isomerization to the thermodynamically more stable trans intermediate, often leading to a higher proportion of the trans-β-lactam.[8]

Stereochemical Control

Controlling the stereochemistry at the C3 and C4 positions is a primary challenge and objective.

  • Substituent Effects: The electronic nature of the substituents on both the ketene and the imine plays a significant role. Generally, ketenes with electron-donating groups and imines with electron-withdrawing groups accelerate the direct ring closure, favoring cis-β-lactams.[5] Conversely, electron-withdrawing groups on the ketene slow the ring closure, allowing for isomerization and favoring the formation of trans-β-lactams.[1][5][7] For instance, using an N-tosyl imine often yields cis products, while the more electron-withdrawing N-triflyl imines can preferentially furnish trans isomers.[10][11]

  • Temperature: Lower reaction temperatures (e.g., -78 °C to 0 °C) can disfavor the isomerization pathway (which has a higher activation energy), often leading to higher cis-selectivity. Reactions run at higher temperatures (e.g., refluxing toluene) may favor the thermodynamically more stable trans product.[10]

Detailed Experimental Protocol: Synthesis of a Model β-Lactam

This section provides a detailed, step-by-step protocol for the synthesis of cis-1,4-diphenyl-3-phenoxy-2-azetidinone, a classic example of the Staudinger reaction.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
N-BenzylideneanilineC₁₃H₁₁N181.241.81 g10.0The imine substrate
Phenoxyacetyl chlorideC₈H₇ClO₂170.591.71 g10.0The ketene precursor
Triethylamine (Et₃N)C₆H₁₅N101.191.52 mL11.0Base; freshly distilled
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous, reaction grade
Anhydrous Na₂SO₄Na₂SO₄142.04~5 g-For drying
Diethyl Ether(C₂H₅)₂O74.12As needed-For recrystallization
HexanesC₆H₁₄86.18As needed-For recrystallization
Step-by-Step Methodology

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Phenoxyacetyl chloride is corrosive and lachrymatory.

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylideneaniline (1.81 g, 10.0 mmol).

    • Dissolve the imine in 50 mL of anhydrous dichloromethane under a nitrogen or argon atmosphere.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate, dry flask, prepare a solution of phenoxyacetyl chloride (1.71 g, 10.0 mmol) and triethylamine (1.52 mL, 11.0 mmol) in 50 mL of anhydrous dichloromethane.

    • Transfer this solution to an addition funnel and add it dropwise to the stirring imine solution at 0 °C over a period of 30-45 minutes. Causality Note: Slow, dropwise addition is crucial to keep the concentration of the highly reactive ketene low, minimizing polymerization and side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the imine spot indicates reaction completion.

  • Workup and Isolation:

    • Once the reaction is complete, quench the reaction by adding 50 mL of deionized water to the flask.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a solid or a viscous oil. Purify the crude material by recrystallization from a diethyl ether/hexanes solvent system to yield the pure cis-β-lactam as a white solid.

Product Characterization

The identity and purity of the synthesized β-lactam should be confirmed using standard analytical techniques.

  • FT-IR Spectroscopy: A key diagnostic peak is the strong carbonyl (C=O) stretch of the β-lactam ring, which typically appears at a high frequency (1740-1780 cm⁻¹) due to ring strain.[2][12] The disappearance of the imine C=N stretch (around 1620-1640 cm⁻¹) is also indicative of a successful reaction.[12]

  • ¹H NMR Spectroscopy: The protons at the C3 and C4 positions of the β-lactam ring are characteristic. For the cis isomer, the coupling constant (³J) between these two protons is typically larger (around 5-6 Hz) compared to the trans isomer (around 2-3 Hz).

  • Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product.[13]

Experimental Workflow Visualization

References

Authored by: Senior Application Scientist, Pharmaceutical Analytics Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 1-(3-Bromophenyl)azetidin-2-one

Abstract

This guide provides a detailed framework for the quantitative analysis of this compound, a key chemical intermediate in pharmaceutical research and development. Accurate and precise quantification of this compound is critical for ensuring process control, quality assurance, and stability assessment. We present comprehensive, validated protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is grounded in established scientific principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH). This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the quantification of this specific azetidinone derivative.

Introduction to this compound

This compound (CAS No: 38560-28-0) is a substituted β-lactam derivative.[1][2] The azetidin-2-one core is a foundational structure in many antibiotics, making its derivatives significant targets in medicinal chemistry. The presence of the bromophenyl group provides a useful handle for further synthetic modifications and also imparts distinct physicochemical properties that are leveraged for analytical detection.

Compound Properties:

  • Molecular Formula: C₉H₈BrNO[2]

  • Molecular Weight: 226.07 g/mol

  • Appearance: Pale-yellow to yellow-brown solid

  • Canonical SMILES: O=C1CCN1C2=CC=CC(Br)=C2[2]

The imperative for precise quantification stems from the need to monitor reaction kinetics, determine purity in active pharmaceutical ingredient (API) synthesis, and conduct stability studies. The choice of analytical method depends on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation.

The Pillar of Trust: Analytical Method Validation

Before implementing any quantitative protocol, it is paramount to establish its validity. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3] Our approach is anchored to the ICH Q2(R2) guideline, which provides a framework for validating analytical procedures.[3][4]

The core validation characteristics that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).[5]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

cluster_Validation Analytical Method Validation Workflow (ICH Q2) Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOQ LOD & LOQ Acc->LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report & Final SOP Rob->Report cluster_HPLC HPLC-UV Quantification Workflow Prep Prepare Mobile Phase & Diluent Stds Prepare Stock & Working Standard Solutions Prep->Stds Samples Prepare Sample Solutions Prep->Samples Inject Inject Standards & Samples Stds->Inject Samples->Inject SST Perform System Suitability Test (SST) Inject->SST Check RSD, Tailing Factor Cal Generate Calibration Curve (Peak Area vs. Conc.) SST->Cal If Pass Quant Quantify Analyte in Samples Cal->Quant cluster_GCMS GC-MS Quantification Workflow Prep Prepare Standards & Samples in Solvent Deriv Derivatize with Silylating Agent (e.g., BSTFA) Prep->Deriv Inject Inject Derivatized Solution into GC-MS Deriv->Inject Acquire Acquire Data in Scan & SIM Mode Inject->Acquire Select Select Quantitation & Qualifier Ions from Scan Acquire->Select Cal Generate Calibration Curve (SIM Mode) Select->Cal Quant Quantify Analyte in Samples Cal->Quant cluster_QNMR qNMR Quantification Workflow Weigh Accurately Weigh Sample & Internal Standard (IS) Dissolve Dissolve Mixture in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Non-overlapping Analyte & IS Peaks Process->Integrate Calculate Calculate Concentration or Purity Integrate->Calculate

References

scale-up synthesis of 1-(3-Bromophenyl)azetidin-2-one for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 1-(3-Bromophenyl)azetidin-2-one for Preclinical Studies

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block for various pharmacologically active agents. The β-lactam (azetidin-2-one) scaffold is a privileged structure in medicinal chemistry, most notably found in penicillin and cephalosporin antibiotics.[1][2][3] This guide details a robust, field-proven methodology for producing this compound on a scale suitable for preclinical development, focusing on the Staudinger [2+2] cycloaddition. We emphasize process safety, scalability considerations, and troubleshooting to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the Azetidin-2-one Scaffold

The four-membered β-lactam ring is a cornerstone of antibiotic discovery and continues to be a versatile synthon in modern drug development.[4][5] Beyond their well-established antibacterial properties, azetidin-2-one derivatives have demonstrated a wide array of biological activities, including roles as cholesterol absorption inhibitors, anticancer agents, and enzyme inhibitors.[6][7][8] The target molecule, this compound, serves as a crucial intermediate. The presence of the bromophenyl group provides a convenient chemical handle for further diversification through cross-coupling reactions, enabling the exploration of a broad chemical space during lead optimization.

The primary challenge in synthesizing β-lactams is the controlled formation of the strained four-membered ring. The Staudinger ketene-imine cycloaddition, first reported in 1907, remains one of the most reliable and versatile methods for this transformation.[9][10] This application note outlines an optimized, one-pot procedure for this reaction, tailored for scale-up to produce the multi-gram quantities required for preclinical evaluation.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is a one-pot [2+2] cycloaddition reaction between 3-bromoaniline and chloroacetyl chloride in the presence of a tertiary amine base. This method is chosen for its operational simplicity, high convergence, and scalability.

Reaction Scheme:

Reaction_Scheme R1 3-Bromoaniline P This compound R1->P + rxn_arrow rxn_arrow R2 Chloroacetyl Chloride R2->P Base Triethylamine (TEA) Solvent 1,4-Dioxane rxn_arrow->P

Caption: Overall reaction scheme for the synthesis.

Causality of Experimental Choices:

  • One-Pot Approach: Combining the imine formation (in situ) and cycloaddition steps simplifies the process, reduces handling of intermediates, and minimizes waste, which are critical advantages for scaling up.

  • Reagents: 3-bromoaniline and chloroacetyl chloride are commercially available in bulk at a reasonable cost.

  • Base (Triethylamine): Triethylamine (TEA) serves two crucial roles. First, it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Second, it facilitates the in-situ formation of the ketene intermediate from chloroacetyl chloride. Its volatility allows for easy removal during workup.

  • Solvent (1,4-Dioxane): Dioxane is an excellent solvent for the reactants and is relatively unreactive under the reaction conditions.[11] Its boiling point is suitable for reflux if needed, although this reaction proceeds well at room temperature after the initial exothermic addition. Dichloromethane (DCM) is also a common alternative.

  • Temperature Control: The reaction between an amine and an acid chloride is highly exothermic. Chloroacetyl chloride is added dropwise at 0 °C to control the reaction rate, prevent side reactions, and ensure safety.[12]

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of this compound.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )MolesEquivalentsAmount
3-Bromoaniline591-19-5172.030.8721.0150 g
Chloroacetyl Chloride79-04-9112.941.7442.0197 g (132 mL)
Triethylamine (TEA)121-44-8101.191.7442.0176.5 g (243 mL)
1,4-Dioxane123-91-188.11--1.5 L
Deionized Water7732-18-518.02--2 L
Ethyl Acetate141-78-688.11--3 L
Brine (Saturated NaCl)7647-14-558.44--1 L
Anhydrous MgSO₄7487-88-9120.37--50 g
  • Equipment:

    • 5 L, 3-neck round-bottom flask (reactor vessel)

    • Mechanical overhead stirrer

    • 1 L pressure-equalizing dropping funnel

    • Thermometer or thermocouple probe

    • Nitrogen inlet/outlet

    • Ice-water bath

    • Separatory funnel (5 L)

    • Rotary evaporator

    • Büchner funnel and filtration flask

    • Vacuum oven

Experimental Workflow

Workflow A Setup & Inerting (5L Reactor, N₂ Atmosphere) B Charge Reagents (3-Bromoaniline, TEA, Dioxane) A->B C Cool to 0 °C (Ice-Water Bath) B->C D Controlled Addition (Dropwise Chloroacetyl Chloride) C->D E Reaction (Stir at RT for 3-5h) D->E F Monitoring (TLC until SM consumed) E->F G Workup (Pour into Ice-Water) F->G H Extraction (Ethyl Acetate) G->H I Washing (Brine) H->I J Drying & Filtration (Anhydrous MgSO₄) I->J K Solvent Removal (Rotary Evaporation) J->K L Purification (Recrystallization) K->L M Final Drying (Vacuum Oven) L->M N Characterization (NMR, MS, MP) M->N

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, dropping funnel, thermometer, and nitrogen inlet. Purge the system with dry nitrogen for 15 minutes.

  • Reagent Charging: Under a positive flow of nitrogen, charge the reactor with 3-bromoaniline (150 g, 0.872 mol) and 1,4-dioxane (1.5 L). Stir until the aniline is fully dissolved. Add triethylamine (243 mL, 1.744 mol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Controlled Addition: Add chloroacetyl chloride (132 mL, 1.744 mol) to the dropping funnel. Add it dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate) until the 3-bromoaniline spot is no longer visible.

  • Workup: Carefully pour the reaction mixture into a large beaker containing 2 L of ice-cold water with stirring. A solid product may precipitate.

  • Extraction: Transfer the aqueous mixture to a 5 L separatory funnel. Extract the product with ethyl acetate (3 x 1 L).

  • Washing: Combine the organic layers and wash with brine (1 L) to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 15 minutes, and then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a pale-yellow to off-white solid.

  • Final Drying: Dry the purified crystals in a vacuum oven at 40-50 °C overnight.

Expected Results and Characterization
ParameterExpected Value
Product Name This compound
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Pale-yellow to yellow-brown solid
Yield 65-80%
Purity (by NMR) >97%
Storage Temperature Room temperature
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.3-7.1 (m, 3H, Ar-H), 6.9 (d, 1H, Ar-H), 3.6 (t, 2H, N-CH₂), 3.1 (t, 2H, CO-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 165 (C=O), 140 (Ar-C), 130 (Ar-C), 125 (Ar-C), 123 (Ar-C), 121 (Ar-C), 117 (Ar-C), 45 (N-CH₂), 42 (CO-CH₂).

  • Mass Spec (ESI+): m/z = 226.0, 228.0 [M+H]⁺, showing the characteristic bromine isotope pattern.

Scale-Up Considerations and Troubleshooting

Scaling this synthesis requires careful attention to the following factors:

  • Heat Management: The reaction is highly exothermic. Inadequate cooling can lead to side reactions and a decrease in yield. Ensure the cooling bath has sufficient capacity and that the addition rate is strictly controlled. For larger scales (>500 g), a jacketed reactor with a chiller is recommended.

  • Mixing: Efficient stirring is vital to ensure good heat transfer and prevent localized "hot spots" during the addition of chloroacetyl chloride. A mechanical overhead stirrer is mandatory.

  • Workup and Extraction: Handling large volumes of flammable solvents for extraction poses a significant safety risk. Ensure proper ventilation and grounding of equipment. Large-scale liquid-liquid extractions can be cumbersome; consider using a continuous liquid-liquid extractor if available.

ProblemProbable CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time and monitor by TLC. Ensure stoichiometry of reagents is correct.
Loss of product during workup.Ensure pH of the aqueous layer is not highly acidic or basic. Be careful during extractions to avoid emulsions.
Temperature too high during addition.Improve cooling efficiency and slow down the addition rate of chloroacetyl chloride.
Dark-colored Product Impurities from starting materials or side reactions.Use high-purity starting materials. Perform a charcoal treatment during recrystallization if necessary.
Product Fails to Crystallize Presence of oily impurities.Attempt to triturate the crude oil with a non-polar solvent like hexane or pentane to induce solidification. If that fails, purification by column chromatography may be necessary for that batch.

Safety Precautions

All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.

  • Chloroacetyl Chloride (CAS: 79-04-9): DANGER. Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic HCl gas.[12][13][14][15] Handle with extreme care under an inert atmosphere. Wear heavy-duty gloves, a face shield, and a lab coat.

  • 3-Bromoaniline (CAS: 591-19-5): WARNING. Toxic if swallowed or in contact with skin.[16] Causes skin and eye irritation. Avoid inhalation of dust/vapors.

  • Triethylamine (CAS: 121-44-8): DANGER. Highly flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • 1,4-Dioxane (CAS: 123-91-1): WARNING. Flammable liquid and vapor. Suspected of causing cancer.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles and a face shield.

  • Chemical-resistant gloves (e.g., butyl rubber for chloroacetyl chloride).

  • Flame-retardant lab coat.

  • Ensure an emergency eyewash station and safety shower are immediately accessible.

Spill & Emergency Procedures:

  • Chloroacetyl Chloride Spill: Evacuate the area. Use an absorbent material that does not react with the compound (e.g., vermiculite, dry sand). Do NOT use water.[14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15] Remove contaminated clothing.

References

protocols for assessing the in vitro anticancer activity of azetidinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

<__ APPLICATION NOTES & PROTOCOLS

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Azetidinones

Azetidin-2-ones, commonly known as β-lactams, are a well-established class of heterocyclic compounds. While historically recognized for their antibacterial properties, recent research has unveiled their significant potential as anticancer agents.[1][2][3] Certain derivatives of azetidinone have demonstrated potent cytotoxic effects against various cancer cell lines.[2][4][5] The proposed mechanisms of action are diverse, including the disruption of microtubule dynamics by inhibiting tubulin polymerization, which leads to cell cycle arrest and ultimately, apoptosis.[1][5][6]

This guide provides a comprehensive framework for the in vitro evaluation of novel azetidinone compounds, designed to rigorously assess their anticancer potential. The protocols detailed herein are structured to not only determine cytotoxicity but also to elucidate the underlying mechanisms of action, a critical step in the early stages of drug discovery.[7][8]

Experimental Workflow: A Multi-Faceted Approach

A systematic in vitro evaluation is paramount to understanding the anticancer profile of a novel azetidinone compound.[9][10] The workflow should be logical and sequential, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.

Experimental Workflow A Compound Preparation & Characterization B Cell Line Selection & Culture A->B C Primary Cytotoxicity Screening (e.g., MTT/SRB Assay) B->C D Determination of IC50 Values C->D E Apoptosis Assays (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Cell Migration & Invasion Assays (Wound Healing/Transwell) D->G H Mechanism of Action Studies (e.g., Western Blot) E->H F->H G->H I Data Analysis & Interpretation H->I

Caption: A typical experimental workflow for the in vitro assessment of anticancer compounds.

Part 1: Foundational Assays - Cytotoxicity and Proliferation

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation.[11][12] This provides a quantitative measure of the compound's potency and is crucial for guiding subsequent mechanistic studies.[9]

Cell Line Selection and Maintenance

The choice of cancer cell lines is a critical determinant of the relevance of the study. A panel of cell lines representing different cancer types should be utilized for initial screening.[13]

  • Recommended Cell Lines for Broad Screening:

    • MCF-7: Breast Adenocarcinoma[1][14]

    • MDA-MB-231: Triple-Negative Breast Cancer[2][14]

    • A549: Lung Carcinoma

    • HeLa: Cervical Cancer

    • PC3: Prostate Cancer[8]

    • NCI-H460: Lung Carcinoma[13][14]

    • SF-268: Glioma[13][14]

  • Culture Conditions: Cells must be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). They should be maintained in a humidified incubator at 37°C with 5% CO2 to ensure optimal growth.[9][14]

Cytotoxicity Assays: MTT and SRB

Colorimetric assays are widely used for their simplicity, low cost, and suitability for high-throughput screening.[11][15][16] The MTT and Sulforhodamine B (SRB) assays are two of the most common methods.[15][17]

Principle of the MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells, to form a purple formazan product.[16][18][19] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Principle of the SRB Assay: The SRB assay is a protein-based assay where the dye binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][20] Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the azetidinone compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[9] Results should be presented in a clear and organized table.

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48Hypothetical Value
MDA-MB-231Breast Adenocarcinoma48Hypothetical Value
A549Lung Carcinoma48Hypothetical Value
HeLaCervical Cancer48Hypothetical Value

Part 2: Delving Deeper - Mechanistic Assays

Once the cytotoxic potential of an azetidinone compound is established, the next crucial step is to investigate its mechanism of action.[21][22] This involves determining how the compound induces cell death and affects key cellular processes.

Apoptosis Detection: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[23] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[23][24]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[24][25]

Annexin V-PI Staining cluster_0 Viable Cell cluster_1 Early Apoptotic Cell cluster_2 Late Apoptotic/Necrotic Cell A Annexin V- PI- B Annexin V+ PI- A->B Apoptosis Induction C Annexin V+ PI+ B->C Loss of Membrane Integrity

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the azetidinone compound at its IC50 concentration for 24-48 hours.[9]

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[24]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[9]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[24]

Data Presentation: Apoptosis Analysis

The results are typically presented as a quadrant plot, quantifying the percentage of cells in each population.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Azetidinone CompoundHypothetical ValueHypothetical ValueHypothetical Value
Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[26][27] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cell cycle distribution.[28][29]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[28] The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25][26][28]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the azetidinone compound for 24 hours.[9]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[9][26]

  • Staining: Wash the cells with PBS and treat them with RNase A to remove RNA.[9] Stain the cells with a PI solution.[9]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[9]

Data Presentation: Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle is quantified and presented in a table.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Azetidinone CompoundHypothetical ValueHypothetical ValueHypothetical Value
Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[30][31][32] In vitro assays that assess these properties are crucial for evaluating the anti-metastatic potential of a compound.[30]

Wound Healing (Scratch) Assay: This method assesses the collective migration of a sheet of cells.[31] A "wound" is created in a confluent monolayer of cells, and the rate of wound closure is monitored over time.[31]

Transwell (Boyden Chamber) Assay: This assay measures the chemotactic migration of individual cells through a porous membrane.[30][31] For invasion assays, the membrane is coated with an extracellular matrix (ECM) protein, such as Matrigel, which cells must degrade to migrate through.[30][31][32]

Protocol: Transwell Invasion Assay

  • Chamber Preparation: Coat the upper surface of a Transwell insert with Matrigel.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.[31]

  • Incubation: Incubate for 24-48 hours.

  • Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Part 3: Elucidating Molecular Mechanisms

To gain a deeper understanding of how an azetidinone compound exerts its anticancer effects, it is essential to investigate its impact on specific molecular pathways.

Western Blotting

Western blotting is a powerful technique used to detect and quantify the expression levels of specific proteins. This can provide insights into the signaling pathways that are modulated by the compound. For azetidinone compounds that are suspected to induce apoptosis and cell cycle arrest, key proteins to investigate include:

  • Apoptosis-related proteins:

    • Pro-apoptotic: Bax, Bak

    • Anti-apoptotic: Bcl-2, Bcl-xL

    • Caspases: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP

  • Cell cycle-related proteins:

    • Cyclins: Cyclin D1, Cyclin B1

    • Cyclin-dependent kinases (CDKs): CDK4, CDK1

    • CDK inhibitors: p21, p27

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the azetidinone compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of azetidinone compounds as potential anticancer agents. By systematically assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on cell migration and invasion, researchers can gain a thorough understanding of a compound's therapeutic potential. Furthermore, elucidating the underlying molecular mechanisms through techniques like Western blotting is crucial for identifying the compound's cellular targets and pathways of action. This multi-faceted approach is essential for the successful identification and development of novel and effective anticancer therapies based on the versatile azetidinone scaffold.

References

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antibacterial Spectrum of Novel β-Lactams

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Battlefield for New β-Lactam Antibiotics

The enduring efficacy of β-lactam antibiotics is continually challenged by the evolution of bacterial resistance, primarily through the production of β-lactamase enzymes.[1] The development of novel β-lactams and β-lactam/β-lactamase inhibitor combinations is a critical strategy in combating multi-drug resistant (MDR) pathogens.[2][3] A thorough evaluation of a new β-lactam's antibacterial spectrum is paramount to understanding its potential clinical utility, guiding therapeutic applications, and navigating the regulatory landscape.

This guide provides a detailed methodological framework for determining the in vitro activity of novel β-lactam agents. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to generate robust and reliable susceptibility data. The methodologies described herein are grounded in the standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across studies.[4][5]

Part 1: Core Methodologies for Determining Antibacterial Activity

The cornerstone of antibacterial spectrum evaluation lies in determining the Minimum Inhibitory Concentration (MIC) of a drug against a panel of clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] Several standardized methods are employed to determine MICs, each with its own set of advantages and applications.

Broth Dilution: The Gold Standard for MIC Determination

Broth dilution methods, both macrodilution and microdilution, are considered the "gold standard" for quantitative susceptibility testing.[8][9] These methods involve challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[9][10]

  • Broth Microdilution: This high-throughput method utilizes 96-well microtiter plates, making it efficient for testing multiple isolates and compounds simultaneously.[11][12] It is the most common platform for commercial automated susceptibility testing systems.

  • Broth Macrodilution: This method uses larger volumes of broth in test tubes and is often employed for research purposes or when a smaller number of isolates are being tested.[9]

1. Preparation of Antimicrobial Agent:

  • Prepare a stock solution of the novel β-lactam at a concentration at least 10 times the highest concentration to be tested. The solvent used should be appropriate for the compound and not possess any antibacterial activity at the final concentration.
  • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate.[13]

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.[9]
  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[8]
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

3. Plate Inoculation and Incubation:

  • Dispense 100 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.[12]
  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the target bacterial concentration.[12]
  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[6]
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[6][14]
  • Compare the MIC value to established clinical breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[15][16]

Agar Dilution: A Reliable Alternative

The agar dilution method is another reference-level technique for MIC determination.[17][18] It involves incorporating serial dilutions of the antimicrobial agent into molten agar, which is then poured into Petri dishes. A standardized inoculum of multiple bacterial isolates can then be spotted onto the surface of each plate.[10][19]

1. Plate Preparation:

  • Prepare serial twofold dilutions of the novel β-lactam in a suitable solvent.
  • Add a defined volume of each antimicrobial dilution to molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.
  • Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify.[18]

2. Inoculum Preparation:

  • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, as described for broth dilution.
  • Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

3. Inoculation and Incubation:

  • Using a multipoint inoculator, apply a standardized spot of each bacterial suspension to the surface of each agar plate, including a growth control plate without any antibiotic.
  • Allow the inoculum spots to dry completely before inverting the plates.
  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism. This includes the presence of a single colony or a faint haze.[10]

Disk Diffusion (Kirby-Bauer Test): A Qualitative Screening Tool

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[20][21] It involves placing paper disks impregnated with a specific concentration of the antibiotic onto an agar plate uniformly inoculated with the test organism.[22]

1. Inoculum Preparation and Plating:

  • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[23]
  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[21][23]

2. Disk Application and Incubation:

  • Aseptically apply the antimicrobial-impregnated disks to the surface of the agar plate. Ensure the disks are firmly in contact with the agar.[8][23]
  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[23]

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.[8]
  • Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameters to the interpretive criteria provided by CLSI or EUCAST.[8]

Part 2: Advanced Methodologies for In-Depth Characterization

Beyond the initial determination of MICs, a comprehensive evaluation of a novel β-lactam's activity profile often requires more detailed investigations into its bactericidal effects and its interactions with resistance mechanisms.

Time-Kill Kinetics Assays: Assessing Bactericidal vs. Bacteriostatic Activity

Time-kill assays provide a dynamic view of an antimicrobial agent's effect on bacterial viability over time.[24][25] These assays are crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

1. Assay Setup:

  • Prepare flasks containing CAMHB with the novel β-lactam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
  • Include a growth control flask without any antibiotic.
  • Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

2. Sampling and Viable Cell Counting:

  • Incubate the flasks at 35°C ± 2°C with shaking.
  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[26]
  • Perform serial dilutions of the aliquots in sterile saline or broth and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).[27]

3. Data Analysis and Interpretation:

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[24]
  • Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in the initial CFU/mL.[24]

Phenotypic Detection of β-Lactamase Production and Activity

For novel β-lactam/β-lactamase inhibitor combinations, it is essential to assess their activity against bacteria producing specific types of β-lactamases (e.g., Extended-Spectrum β-Lactamases (ESBLs), AmpC β-lactamases, and carbapenemases).[1][28]

1. Principle:

  • This test is based on the inhibition of ESBL activity by clavulanic acid.[29]

2. Procedure (Combined Disk Method):

  • On a Mueller-Hinton agar plate inoculated with the test organism, place a disk of a third-generation cephalosporin (e.g., ceftazidime or cefotaxime) and a disk containing the same cephalosporin in combination with clavulanic acid.
  • Incubate the plate overnight.

3. Interpretation:

  • An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the cephalosporin disk alone is considered a positive result for ESBL production.[30]

Similar phenotypic tests using specific inhibitors can be employed for the detection of AmpC β-lactamases (using cloxacillin or boronic acid) and metallo-β-lactamases (using EDTA).[31][32]

Data Presentation and Interpretation

A systematic approach to data presentation is crucial for the clear and concise communication of a novel β-lactam's antibacterial spectrum.

Table 1: Example MIC Data Summary for a Novel β-Lactam

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)% Susceptible
Escherichia coli (100)0.52≤0.12 - >6492
Klebsiella pneumoniae (100)18≤0.12 - >6485
Pseudomonas aeruginosa (100)2160.25 - >6478
Staphylococcus aureus (MSSA) (50)≤0.120.25≤0.12 - 0.5100
Staphylococcus aureus (MRSA) (50)16>648 - >6410
  • MIC₅₀: The MIC value at which 50% of the isolates are inhibited.

  • MIC₉₀: The MIC value at which 90% of the isolates are inhibited.

Interpreting the Data: The MIC data should be interpreted in the context of established breakpoints.[15][33] The MIC₅₀ and MIC₉₀ values provide a snapshot of the compound's potency against a population of isolates. A wide MIC range may suggest the presence of subpopulations with varying susceptibility profiles.

Visualizing Experimental Workflows

dot

Caption: Workflow for evaluating the antibacterial spectrum of a novel β-lactam.

Logical Relationships in Susceptibility Testing

dot

Susceptibility_Logic MIC Determine MIC (Broth/Agar Dilution) Interpretation Interpretation MIC->Interpretation Compare MIC to Breakpoint Breakpoint Clinical Breakpoint (CLSI/EUCAST) Breakpoint->Interpretation Susceptible Susceptible (S) (Likely clinical efficacy) Interpretation->Susceptible MIC ≤ Breakpoint Intermediate Intermediate (I) (Efficacy uncertain) Interpretation->Intermediate MIC ≈ Breakpoint Resistant Resistant (R) (Likely clinical failure) Interpretation->Resistant MIC > Breakpoint

Caption: Decision logic for interpreting MIC results based on clinical breakpoints.

Conclusion

A rigorous and systematic evaluation of a novel β-lactam's antibacterial spectrum is a cornerstone of its preclinical and clinical development. By employing standardized methodologies such as broth and agar dilution for quantitative MIC determination, and supplementing these with qualitative methods like disk diffusion and dynamic assessments like time-kill assays, researchers can build a comprehensive profile of a new agent's activity. Adherence to guidelines from bodies like CLSI and EUCAST is critical for ensuring the generation of high-quality, reproducible, and clinically relevant data that will ultimately inform the effective use of these vital new medicines in the fight against bacterial infections.

References

Troubleshooting & Optimization

troubleshooting common issues in 1-(3-Bromophenyl)azetidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3-Bromophenyl)azetidin-2-one

Welcome to the technical support center dedicated to the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with the formation of this critical β-lactam intermediate. Here, we dissect common experimental issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations.

The synthesis of N-aryl β-lactams is a cornerstone of many pharmaceutical development programs. However, these strained four-membered rings can present unique synthetic hurdles. This document focuses on the two most prevalent and robust strategies for synthesizing this compound: the Palladium-catalyzed Buchwald-Hartwig N-arylation and the classic Staudinger [2+2] cycloaddition.

Section 1: Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to this compound?

Answer: There are two principal methods employed for this transformation:

  • Buchwald-Hartwig N-Arylation: This involves a palladium-catalyzed cross-coupling reaction between azetidin-2-one and an aryl halide (1,3-dibromobenzene or 3-bromoiodobenzene). This is a highly reliable and modular approach for forming the aryl-nitrogen bond.[1]

  • Staudinger [2+2] Cycloaddition: This classic method involves the reaction of an imine (derived from 3-bromoaniline) with a ketene, which is typically generated in situ from an acyl chloride (like chloroacetyl chloride) and a tertiary amine base.[2]

Question 2: Which synthetic route is generally preferred?

Answer: The choice depends on starting material availability, scalability, and tolerance for specific impurities.

  • The Buchwald-Hartwig N-Arylation is often preferred in modern drug discovery for its broad substrate scope, high functional group tolerance, and generally higher yields with complex molecules.[3][4] It is particularly advantageous if azetidin-2-one is a readily available starting material.

  • The Staudinger Cycloaddition is a more traditional, often lower-cost approach that avoids expensive palladium catalysts and ligands. However, it can be sensitive to moisture and may require more extensive optimization to control side reactions like ketene polymerization.[5][6]

Question 3: What is the most critical parameter to control during a Buchwald-Hartwig N-arylation?

Answer: The single most critical factor is the rigorous exclusion of oxygen. The active catalytic species, Pd(0), is readily oxidized to inactive Pd(II), which can halt the reaction and lead to the precipitation of palladium black.[7] Therefore, proper degassing of solvents and the use of an inert atmosphere (Nitrogen or Argon) are non-negotiable for success.

Question 4: How can I effectively monitor the progress of these reactions?

Answer: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to clearly resolve the starting materials from the product. For the Buchwald-Hartwig reaction, you should see the consumption of azetidin-2-one. For the Staudinger reaction, monitor the disappearance of the starting imine. Staining with potassium permanganate can help visualize spots if they are not UV-active. For definitive structural confirmation and purity analysis post-workup, ¹H NMR and LC-MS are essential.

Section 2: Detailed Troubleshooting Guides

Guide A: Buchwald-Hartwig N-Arylation of Azetidin-2-one

This method couples azetidin-2-one with an aryl halide, typically 1,3-dibromobenzene, using a palladium catalyst, a phosphine ligand, and a base.

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex L₂(Ar)Pd(II)-Br pd0->oxidative_addition Oxidative Addition aryl_halide Ar-Br (3-Bromophenyl Halide) aryl_halide->oxidative_addition ligand_exchange Ligand Exchange Complex L₂(Ar)Pd(II)-N(lactam) oxidative_addition->ligand_exchange Amine Coordination & Deprotonation azetidinone Azetidin-2-one + Base azetidinone->ligand_exchange ligand_exchange->pd0 Reductive Elimination product Product Ar-N(lactam) ligand_exchange->product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Problem 1: Reaction stalls or fails to initiate (low or no conversion).

  • Possible Cause 1: Catalyst Inactivity. The active Pd(0) catalyst is sensitive to air. If your reaction mixture turns black immediately upon heating, it signifies catalyst decomposition ("crashing").

    • Solution Protocol:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

      • Use freshly distilled, anhydrous, and degassed solvents. A common method is to bubble argon through the solvent for 20-30 minutes before use.

      • The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are known to stabilize the catalyst and accelerate the reaction.[7]

  • Possible Cause 2: Inappropriate Base. The base's role is to deprotonate the azetidin-2-one, making it nucleophilic. The strength and solubility of the base are crucial.

    • Expert Insight: Sodium tert-butoxide (NaOtBu) is a strong, effective base for this coupling. However, it is highly hygroscopic and its quality is paramount. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective but may require higher temperatures or longer reaction times. If your NaOtBu is old or has been exposed to air, it is likely inactive.

    • Solution: Use fresh, finely ground NaOtBu from a newly opened container, and weigh it quickly.

Problem 2: Significant formation of a hydrodehalogenated byproduct (aniline).

  • Observation: You observe a significant amount of aniline or 1-bromo-3-hydrogen-benzene in your crude mixture by GC-MS or NMR.

  • Mechanistic Cause: This arises from a competitive side reaction where the amide undergoes β-hydride elimination from the palladium complex, which is followed by reductive elimination to form the arene and an imine.[1] While azetidin-2-one has no β-hydrogens on the nitrogen substituent, this pathway can be relevant with other substrates and indicates non-optimal catalytic activity. More commonly, hydrodehalogenation can occur from trace water or other proton sources reacting with intermediates in the catalytic cycle.

    • Solution:

      • Strictly Anhydrous Conditions: Re-verify that all reagents and solvents are anhydrous.

      • Ligand Selection: Certain ligands are better at promoting the desired C-N reductive elimination over side reactions. Refer to literature for ligand screening data relevant to your specific substrate class.[7]

Guide B: Staudinger [2+2] Cycloaddition

This reaction involves forming an imine from 3-bromoaniline and an aldehyde (e.g., paraformaldehyde), followed by cycloaddition with a ketene generated from chloroacetyl chloride and a base like triethylamine (TEA).

imine Imine (from 3-bromoaniline) zwitterion Zwitterionic Intermediate imine->zwitterion [2+2] Cycloaddition ketene Ketene (from ClCOCH₂Cl + Et₃N) ketene->zwitterion side_reaction Ketene Polymerization ketene->side_reaction Dimerization/ Polymerization product β-Lactam Product zwitterion->product Conrotatory Ring Closure

Caption: Reaction pathway for the Staudinger [2+2] cycloaddition.

Problem 1: Low yield of the desired β-lactam product.

  • Possible Cause 1: Hydrolysis of Reagents. Both the starting imine and chloroacetyl chloride are highly susceptible to hydrolysis. The presence of water will consume your starting materials and prevent product formation.

    • Solution Protocol:

      • Use anhydrous solvents (e.g., dichloromethane, toluene) and dry all glassware thoroughly.

      • Perform the reaction under a dry, inert atmosphere (N₂ or Ar).

      • Ensure the triethylamine base is distilled and stored over potassium hydroxide pellets.

  • Possible Cause 2: Ketene Polymerization. Ketenes are highly reactive and can readily dimerize or polymerize, especially at higher concentrations or temperatures.

    • Expert Insight: This is the most common failure mode. The ketene must be trapped by the imine as soon as it is formed.

    • Solution:

      • Maintain a low reaction temperature (0 °C to -20 °C) during ketene formation.

      • Add the chloroacetyl chloride solution slowly, dropwise via a syringe pump to a solution containing both the imine and the triethylamine. This ensures the ketene concentration remains low at all times.

Problem 2: The reaction mixture becomes a thick, unmanageable slurry.

  • Observation: The reaction mixture becomes very thick or solidifies, making stirring impossible.

  • Cause: This is due to the precipitation of triethylamine hydrochloride (Et₃N·HCl), a byproduct of the reaction.

    • Solution:

      • Solvent Choice: While dichloromethane is common, using a solvent like THF or toluene, in which the salt has lower solubility, can sometimes help. However, the primary solution is in the workup.

      • Workup Protocol: After the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. This will dissolve the salt. Proceed with a standard liquid-liquid extraction to isolate the product in the organic layer. If the product itself is precipitating, you may need to use a larger volume of solvent.

Section 3: Protocols & Data

Optimized Conditions for Buchwald-Hartwig N-Arylation

The following table provides a validated starting point for optimization.

ParameterRecommended ConditionRationale / Comment
Palladium Source Pd₂(dba)₃ or G4-XPhos PrecatalystPre-catalysts are often more reliable and air-stable.
Ligand XPhos or RuPhosBulky, electron-rich ligands accelerate reductive elimination.[7]
Pd:Ligand Ratio 1 : 1.5 to 1 : 2Excess ligand helps stabilize the active catalyst.
Catalyst Loading 1-3 mol%Lower loading is preferred for process efficiency, but start higher for new reactions.
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base. Ensure it is fresh and handled under inert gas.
Solvent Toluene or 1,4-Dioxane (degassed)Anhydrous and oxygen-free conditions are critical.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle.
Step-by-Step Protocol: Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.03 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the flask, and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add azetidin-2-one (1.0 equiv) and 1,3-dibromobenzene (1.2 equiv).

  • Add anhydrous, degassed toluene via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the consumption of the azetidin-2-one is complete (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

start Low Yield or Failed Reaction check_reagents Check Reagent Quality (Anhydrous? Fresh Base? Active Catalyst?) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere? Correct Temperature?) start->check_conditions byproducts Analyze Byproducts (NMR, GC-MS) check_reagents->byproducts check_conditions->byproducts hydrodehalogenation Hydrodehalogenation (e.g., Aniline) byproducts->hydrodehalogenation B-H Route polymerization Polymerization/ Degradation byproducts->polymerization Staudinger Route no_reaction Starting Material Unchanged byproducts->no_reaction solution_water Improve Drying/ Degassing Protocol hydrodehalogenation->solution_water solution_polymer Lower Temperature/ Slow Addition polymerization->solution_polymer solution_catalyst Use Pre-catalyst/ Change Ligand/Base no_reaction->solution_catalyst

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-bromophenyl)azetidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound, a β-lactam, typically involves the formation of a carbon-nitrogen bond between the azetidin-2-one nitrogen and the 3-bromophenyl group. The primary methods for achieving this transformation are transition metal-catalyzed cross-coupling reactions, which are favored over harsher, classical methods due to their milder conditions and broader substrate scope.[1][2]

The two most prominent and effective methods for this N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] Both reactions have their own sets of optimal conditions and potential challenges, which we will address in detail.

Reaction Schematic:
  • Starting Materials: Azetidin-2-one and 1-bromo-3-iodobenzene (or 1,3-dibromobenzene)

  • Product: this compound

  • Key Transformation: N-Arylation

II. Troubleshooting and Optimization Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds.[1]

Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low conversion in a Buchwald-Hartwig reaction can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degas your solvent thoroughly before use.

  • Ligand Choice: The choice of phosphine ligand is critical. For N-arylation of lactams, sterically hindered biarylphosphine ligands such as XPhos or BrettPhos are often effective.[3] If one ligand is not working, screen a panel of others.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[4] Ensure the base is fresh and has been stored under inert conditions to prevent decomposition.

  • Solvent Effects: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[5] Traces of water can deactivate the catalyst and hydrolyze the base. Use freshly distilled or commercially available anhydrous solvents.

  • Aryl Halide Reactivity: While aryl bromides are suitable, aryl iodides are generally more reactive in palladium-catalyzed couplings. If you are using 1,3-dibromobenzene and observing low reactivity, consider using 1-bromo-3-iodobenzene to favor coupling at the more reactive C-I bond.

Question 2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) of my aryl halide. How can I minimize this side reaction?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can compete with the desired C-N bond formation.[1]

  • Mechanism of Side Reaction: This side reaction can occur via a β-hydride elimination from the amide intermediate, followed by reductive elimination.

  • Mitigation Strategies:

    • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can disfavor the side reaction.

    • Optimize Catalyst/Ligand Ratio: An improper ratio can lead to undesired catalytic cycles. A 1:1 to 1:2 ratio of palladium to ligand is a good starting point.

    • Choice of Base: In some cases, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can reduce the rate of hydrodehalogenation, although this may also slow down the main reaction.

Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed N-arylation reaction. Modern protocols often use ligands to facilitate the reaction under milder conditions than the classical high-temperature approach.[2]

Question 3: My Ullmann condensation is sluggish and requires high temperatures, leading to product decomposition. How can I improve the reaction efficiency?

Answer: The key to a successful modern Ullmann condensation is the use of an appropriate ligand to accelerate the catalytic cycle.[2]

  • Ligand Assistance: Chelating ligands such as N,N'-dimethylethylenediamine or various phenanthrolines can significantly lower the required reaction temperature and improve yields.[6]

  • Copper Source: Copper(I) salts, such as CuI, are typically more effective than Copper(II) salts as they do not require an initial reduction step.[7]

  • Base and Solvent: A moderately strong base like K₂CO₃ or Cs₂CO₃ is often sufficient. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used to ensure solubility of the reagents.

Question 4: I am struggling with the purification of my product from the copper catalyst and ligand. What are the best practices for workup and purification?

Answer: Removing copper residues can be challenging.

  • Aqueous Workup: After the reaction, quenching with aqueous ammonia or an ammonium chloride solution can help to complex the copper salts and facilitate their removal into the aqueous phase during extraction.

  • Filtration: Passing the crude reaction mixture through a plug of silica gel or celite before concentration can help remove a significant portion of the inorganic salts and catalyst residues.

  • Chromatography: Flash column chromatography on silica gel is typically required for final purification. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[3]

III. Frequently Asked Questions (FAQs)

Q1: Which method, Buchwald-Hartwig or Ullmann, is generally preferred for the N-arylation of azetidin-2-one?

A1: The Buchwald-Hartwig amination is often the first choice for many chemists due to its generally higher functional group tolerance, milder reaction conditions, and the extensive development of highly active catalyst systems.[5] However, the Ullmann condensation can be a valuable alternative, especially when palladium-based methods fail or if cost is a major consideration, as copper is significantly cheaper than palladium.[2]

Q2: Can I use 1,3-dibromobenzene as the aryl halide source?

A2: Yes, but you may face challenges with selectivity, potentially leading to a mixture of the desired product and a di-substituted product where both bromine atoms have reacted. Using a slight excess of 1,3-dibromobenzene can help to favor the mono-arylation product. Alternatively, using 1-bromo-3-iodobenzene allows for more selective coupling at the more reactive iodine position.

Q3: What are the typical reaction times and temperatures?

A3: For Buchwald-Hartwig reactions, temperatures typically range from 80-110 °C with reaction times of 12-24 hours.[3] For modern Ullmann condensations, temperatures can be similar, often in the range of 100-130 °C, with comparable reaction times.[8] However, these are general guidelines, and optimization is necessary for any specific substrate combination.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the appearance of the product spot.

IV. Experimental Protocols and Data

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is a starting point and may require further optimization.

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add azetidin-2-one (1.0 mmol) and 1-bromo-3-iodobenzene (1.2 mmol).

  • Add 5 mL of anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Optimization of Reaction Conditions
Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10085
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane11078
CuI / DMEDAK₂CO₃DMF12072
CuI (no ligand)K₂CO₃DMF15035

Yields are approximate and for illustrative purposes. DMEDA = N,N'-dimethylethylenediamine.

V. Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Deprot Deprotonation AmineCoord->Deprot + Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product (Ar-NR₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction CheckInert Check Inert Atmosphere & Degas Solvents Start->CheckInert CheckReagents Verify Reagent Quality (Base, Ligand, Solvent) CheckInert->CheckReagents ScreenLigands Screen Different Ligands CheckReagents->ScreenLigands ChangeHalide Switch to More Reactive Aryl Halide (e.g., Ar-I) ScreenLigands->ChangeHalide OptimizeTemp Optimize Temperature ChangeHalide->OptimizeTemp SideReaction Side Reaction Observed? OptimizeTemp->SideReaction Hydrodehalogenation Hydrodehalogenation SideReaction->Hydrodehalogenation Yes Success Improved Yield SideReaction->Success No LowerTemp Lower Reaction Temperature Hydrodehalogenation->LowerTemp ChangeBase Try Weaker Base LowerTemp->ChangeBase ChangeBase->Success

Caption: Decision tree for troubleshooting low reaction yield.

VI. References

  • BenchChem. (2025). Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis. Retrieved from 9

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from 1

  • Couto, N., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from 10

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from 5

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Retrieved from 2

  • (n.d.). Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. Retrieved from 3

  • (n.d.). A REVIEW ON 2-AZETEDINONES. Retrieved from 11

  • (n.d.). Synthesis of Azetidines. Retrieved from 12

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from 13

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELf3qahqifIO4-FyotAOGa7kdyBW2ZsNiEStOapUASONDkTU5UoMX_6tdYGoHmH-5QhuDySW5d7m5NZRGJsqsicKtsntaaajwT12-Ig8331B4W6n-EHhdOP0jX2q98agCIgpeD991dU0SUspUjBymzxLqwrC1XsnhcGqRmClGMqFNYk0cDGO9Jh7JrO8NLt7C83KDkw6-jXpE39EJ2erHPtKgkS3iCfC5y6OKdX_ezMxZK-B8=](--INVALID-LINK--

References

identifying and minimizing byproducts in azetidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidin-2-one Synthesis

A Senior Application Scientist's Guide to Identifying and Minimizing Byproducts

Welcome to the technical support center for azetidin-2-one synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing the β-lactam ring, a critical structural motif in many antibiotics.[1] The Staudinger [2+2] cycloaddition between a ketene and an imine remains one of the most versatile methods for this transformation, but it is not without its challenges.[2][3] Byproduct formation can significantly reduce yields, complicate purification, and compromise the stereochemical integrity of the final product.

This document provides in-depth, experience-driven answers to common problems encountered in the lab. We will explore the causality behind byproduct formation and provide validated strategies to ensure your synthesis is efficient, reproducible, and yields a product of the highest purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Staudinger azetidin-2-one synthesis?

The primary undesired products typically fall into three categories:

  • Ketene-Derived Byproducts: Ketenes are highly reactive and prone to self-condensation.[4] If the ketene is not trapped efficiently by the imine, it can dimerize to form β-lactones or polymerize, leading to insoluble materials and reduced yield.[4][5]

  • Stereoisomers (Diastereomers): The Staudinger reaction can produce both cis and trans diastereomers of the azetidin-2-one ring.[6] The formation of the undesired stereoisomer is a common issue, influenced by reaction conditions and the electronic properties of the reactants.[3][7]

  • Hydrolysis Products: The four-membered β-lactam ring is strained and susceptible to cleavage by nucleophiles, particularly water, under acidic or basic conditions.[1][8] This can occur during the reaction work-up or purification if conditions are not carefully controlled.[4]

Q2: My reaction yield is consistently low. What are the first things I should check?

Low yield is often traced back to fundamental reaction parameters. Here is a checklist of the most common culprits:

  • Purity and Integrity of Reagents: Ensure all reactants, especially the imine and the ketene precursor (e.g., acyl chloride), are pure. Use freshly distilled or purified materials if necessary.[4]

  • Presence of Moisture: The reaction is highly sensitive to moisture. Use anhydrous solvents and perform the entire procedure under a dry, inert atmosphere (Nitrogen or Argon).[4]

  • Inefficient Ketene Formation: If you are generating the ketene in situ from an acyl chloride and a base (like triethylamine), ensure the base is pure and added in the correct stoichiometry.[4]

  • Suboptimal Temperature: High temperatures can accelerate side reactions like ketene polymerization.[4] Many Staudinger reactions benefit from being run at low temperatures (e.g., 0 °C to -78 °C).[2][9]

Q3: How do I control the cis/trans stereoselectivity of the reaction?

Controlling the diastereoselectivity is crucial and depends on the reaction mechanism. The cycloaddition proceeds through a zwitterionic intermediate, and the final stereochemistry is determined by the competition between direct ring closure and bond rotation in this intermediate.[7]

  • (E)-Imines generally lead to cis-β-lactams, while (Z)-Imines tend to form trans-β-lactams. [3]

  • Ketene Substituents: Ketenes with electron-donating groups accelerate the ring closure, favoring the cis product. Conversely, electron-withdrawing groups slow the closure, allowing for isomerization and favoring the trans product.[3][7]

  • Solvent and Temperature: Less polar solvents and lower temperatures can influence the stability and lifetime of the intermediate, thereby affecting the stereochemical outcome.

Troubleshooting Guide: Specific Issues and Solutions

This section addresses specific experimental observations and provides a logical framework for troubleshooting.

Problem 1: A significant amount of a white, often insoluble, solid is formed.
  • Likely Cause: Ketene polymerization or dimerization. This occurs when the concentration of the highly reactive ketene intermediate is too high, allowing it to react with itself instead of the imine.[4]

  • Solutions:

    • Slow Addition of Ketene Precursor: Add the acyl chloride solution dropwise over an extended period using a syringe pump. This maintains a low, steady-state concentration of the ketene.[4]

    • Optimize Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) will decrease the rate of ketene dimerization more significantly than its reaction with the imine.[4]

    • Check Reagent Stoichiometry: Ensure the imine is present in a slight excess relative to the ketene precursor to maximize the probability of the desired trapping reaction.

Workflow: Minimizing Ketene Self-Reaction

G cluster_0 Staudinger Reaction Setup cluster_1 Ketene Generation & Reaction cluster_2 Reaction Outcome Pathways start Prepare Anhydrous Solvent & Imine Solution under N₂ add_base Add Tertiary Base (e.g., Et₃N) start->add_base cool Cool to Optimal Temp (e.g., 0°C to -78°C) add_base->cool reaction_vessel Reaction Mixture acyl_chloride Acyl Chloride (Ketene Precursor) syringe_pump Syringe Pump acyl_chloride->syringe_pump syringe_pump->reaction_vessel Slow, Dropwise Addition desired_product Desired Azetidin-2-one reaction_vessel->desired_product Successful Trapping byproduct Ketene Dimerization/ Polymerization reaction_vessel->byproduct Self-Condensation (High [Ketene] or Temp)

Caption: Workflow for minimizing ketene self-reaction.

Problem 2: My final product is a mixture of diastereomers that are difficult to separate.
  • Likely Cause: Lack of stereochemical control during the C-C bond formation (ring closure) step. This can be due to isomerization of the zwitterionic intermediate or the starting imine.[6][7]

  • Solutions:

    • Verify Imine Geometry: Use ¹H NMR to confirm the stereochemical purity of your imine starting material. (E)-imines are generally preferred for predictable outcomes.[3]

    • Adjust Reaction Temperature: Temperature can have a profound effect on selectivity. Systematically screen temperatures (e.g., -78 °C, -40 °C, 0 °C, RT) to find the optimal balance.

    • Solvent Screening: The polarity of the solvent can stabilize or destabilize the zwitterionic intermediate. Test a range of anhydrous solvents from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane, THF).[2]

    • Base Selection: The choice of base can influence the rate of ketene formation and potentially the stereochemical outcome. While triethylamine is common, other bases like Hunig's base (DIPEA) or proton sponges can be explored.[4][7]

Table 1: Influence of Reaction Parameters on Stereoselectivity

ParameterCondition Favoring cis-ProductCondition Favoring trans-ProductRationale
Ketene Substituent (at Cα) Electron-Donating (e.g., -OR, -NR₂)Electron-Withdrawing (e.g., -Cl, -COR)EDGs accelerate ring closure, preventing intermediate isomerization. EWGs slow closure, allowing equilibration to the more stable trans product.[7]
Imine Geometry (E)-Imine(Z)-ImineThe initial nucleophilic attack geometry dictates the initial conformation of the intermediate.[3]
Temperature Generally LowerGenerally HigherLower temperatures can kinetically trap the initial cyclization product before equilibration.
Solvent Polarity Varies; often less polarVaries; often more polarSolvent polarity affects the lifetime and conformation of the zwitterionic intermediate.
Problem 3: Product is lost or decomposes during aqueous work-up or purification.
  • Likely Cause: Hydrolysis of the strained β-lactam ring. This is accelerated by strong acids, strong bases, or elevated temperatures.[1][8] The amide bond in a β-lactam is significantly more reactive than in a linear amide due to ring strain.[1]

  • Solutions:

    • Use Mild Work-up Conditions: Avoid strong acids or bases. Use saturated sodium bicarbonate solution for quenching instead of stronger bases, and perform washes quickly at low temperatures.

    • Minimize Exposure to Water: After the aqueous work-up, dry the organic layer thoroughly with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

    • Purify Under Neutral Conditions: Use a neutral stationary phase for chromatography (e.g., silica gel). If the product is sensitive, consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of a neutral amine like triethylamine (0.1-1%).

    • Avoid Heat: Concentrate the product solution on a rotary evaporator at low temperature (≤ 30-40 °C).

Byproduct Formation Pathways

G Start Ketene + Imine Zwitterion Zwitterionic Intermediate Start->Zwitterion [2+2] Cycloaddition Dimer Ketene Dimer/ Polymer Start->Dimer Self-Reaction (Side Path 1) Desired Desired β-Lactam (Azetidin-2-one) Zwitterion->Desired Direct Ring Closure Epimer Undesired Diastereomer Zwitterion->Epimer Rotation then Ring Closure (Side Path 2) Hydrolysis Hydrolyzed Product (β-Amino Acid) Desired->Hydrolysis Epimer->Hydrolysis Workup Work-up/Purification (H₂O, Acid/Base, Heat) Workup->Hydrolysis Ring Opening (Side Path 3)

Caption: Competing pathways in azetidin-2-one synthesis.

Experimental Protocols

Protocol 1: General Procedure for a Stereoselective Staudinger Reaction

This protocol provides a baseline for minimizing byproducts. Note: All glassware should be oven- or flame-dried, and all reagents and solvents must be anhydrous.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add the imine (1.0 eq) and anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M concentration).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice/water bath).

  • Base Addition: Add triethylamine (1.1 - 1.5 eq) to the stirred solution.

  • Ketene Precursor Addition: In a separate flame-dried syringe, prepare a solution of the acyl chloride (1.05 eq) in anhydrous DCM. Using a syringe pump, add this solution dropwise to the reaction mixture over 1-2 hours.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl or cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Detection and Quantification of Diastereomers by ¹H NMR
  • Sample Prep: Prepare a high-concentration sample of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-field ¹H NMR spectrum (≥400 MHz is recommended).

  • Analysis: Identify the characteristic signals for the protons on the β-lactam ring (typically H3 and H4). These protons will have different chemical shifts and, crucially, different coupling constants (J-values) for the cis and trans isomers.[2]

    • Typically, Jcis (H3-H4) is larger (around 4.4 - 5.6 Hz) than Jtrans (H3-H4) (around 2.0 Hz).[10]

  • Quantification: Integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals will give the diastereomeric ratio (dr).[6]

References

Technical Support Center: Stereochemical Integrity in Chiral Azetidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of enantiomerically pure β-lactams (azetidin-2-ones) is a cornerstone of medicinal chemistry, forming the structural core of widely used antibiotics like penicillins and carbapenems.[1][2] However, maintaining stereochemical integrity throughout the synthesis is a significant challenge. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can drastically reduce the yield of the desired biologically active product.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers prevent racemization during the synthesis of chiral azetidinones.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chiral azetidinones where racemization is a risk?

A1: The two most prevalent and powerful methods for constructing the β-lactam ring with high enantiopurity are the Staudinger ketene-imine [2+2] cycloaddition and the ester enolate-imine cyclocondensation.[5] Both pathways, while effective, have steps that are susceptible to racemization if not properly controlled. Other methods include intramolecular C-H insertion of carbene species and various cycloaddition approaches.[5][6]

Q2: What is racemization, and why is it a critical issue in β-lactam synthesis?

A2: Racemization is the process that converts a chiral molecule from a single enantiomeric form into an equal mixture of both enantiomers (a racemate).[3][4] This is detrimental because the biological activity of most chiral drugs, including β-lactam antibiotics, is highly dependent on a specific three-dimensional arrangement of atoms.[2][7] The "wrong" enantiomer is often inactive or can even have undesirable side effects. Therefore, racemization directly leads to a loss of the active pharmaceutical ingredient, complicating purification and reducing overall process efficiency.

Q3: What is the primary chemical mechanism behind racemization in these syntheses?

A3: The most common mechanism involves the formation of a planar, achiral intermediate, such as an enolate or an enol.[3][7] For example, a proton on a stereocenter adjacent to a carbonyl group can be removed by a base, forming a planar enolate. When this enolate is reprotonated, the proton can add to either face of the planar structure with roughly equal probability, leading to a mixture of both R and S configurations and thus, racemization.[3] In the context of the Staudinger reaction, isomerization of the starting imine (E/Z) can also lead to a loss of stereocontrol.[8][9]

Q4: How can I detect and quantify the extent of racemization in my product?

A4: The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and high-field Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • Chiral HPLC: Utilizes a chiral stationary phase to separate the enantiomers, allowing for precise quantification of the enantiomeric excess (ee).

  • ¹H NMR Spectroscopy: In the presence of a chiral solvating agent or by analyzing diastereomeric mixtures, the signals for key protons (e.g., H3 and H4 on the β-lactam ring) for each stereoisomer may appear at different chemical shifts.[7] The ratio of the integrals of these signals gives the diastereomeric ratio (dr) or enantiomeric ratio (er). The coupling constants (J-values) between H3 and H4 are also diagnostic for determining cis vs. trans stereochemistry (typically Jcis = 3.0–5.6 Hz, Jtrans = 0–2.7 Hz).[6]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the synthesis of chiral azetidinones.

Guide 1: Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the cycloaddition of a ketene with an imine to form the β-lactam ring.[1][10][11] The stereochemical outcome is complex and depends on a delicate balance of factors.[6][12]

Issue 1.1: Poor Diastereoselectivity (Formation of both cis and trans isomers)

Root Cause Analysis: The stereochemistry of the Staudinger reaction is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization before cyclization.[11] This balance is heavily influenced by electronic factors, steric hindrance, and reaction conditions.[11][12]

  • Mechanism: The reaction proceeds via a nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate.[10] This intermediate then undergoes a conrotatory electrocyclization to form the β-lactam.[8][10] Isomerization around the newly formed C-N single bond can compete with ring closure, leading to stereochemical scrambling.

Troubleshooting Workflow & Solutions:

cluster_0 Troubleshooting: Poor Diastereoselectivity in Staudinger Reaction start Problem: Low dr (cis/trans mixture) q1 Analyze Electronic Properties of Substituents start->q1 q2 Optimize Reaction Conditions start->q2 q3 Control Imine Geometry start->q3 sol1 Modify Ketene Substituent: - Electron-donating groups (e.g., alkoxy) favor cis. - Electron-withdrawing groups (e.g., phthalimido) favor trans. q1->sol1 [Ref: 9] sol2 Modify Imine Substituent: - Electron-withdrawing N-substituents (e.g., tosyl) favor cis. - Electron-donating N-substituents favor trans. q1->sol2 [Ref: 9] end Achieved High Diastereoselectivity sol1->end sol2->end sol3 Temperature Control: Lower temperatures (-78 °C) often disfavor isomerization, improving selectivity. q2->sol3 [Ref: 3] sol4 Solvent Choice: Non-polar solvents (e.g., CH₂Cl₂) are generally preferred. Polar solvents can stabilize the zwitterion, allowing more time for isomerization. q2->sol4 sol3->end sol4->end sol5 Ensure high (E) or (Z) purity of the starting imine. (E)-imines generally yield cis-products, while (Z)-imines favor trans-products. q3->sol5 [Ref: 7] sol5->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Data Summary: Effect of Substituents on Stereoselectivity

Ketene Substituent (at Cα)Imine N-SubstituentPredominant ProductRationale
Electron-Donating (e.g., -OR)Electron-Withdrawing (e.g., -Tosyl)cisAccelerates direct ring closure of the initial zwitterion.[11]
Electron-Withdrawing (e.g., -Phth)Electron-Donating (e.g., -Aryl)transSlows ring closure, allowing isomerization to a more stable intermediate.[11]
Guide 2: Ester Enolate-Imine Condensation

This method involves the reaction of a metal enolate of a glycine ester (or similar) with an imine.[5][13][14] The stereochemical outcome is highly dependent on the metal, the base, the solvent, and the use of chiral auxiliaries.

Issue 2.1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

Root Cause Analysis: Racemization can occur either at the enolate stage (if the chiral center is α to the ester) or through equilibration of the final product. The geometry of the enolate (E vs. Z) and the coordination of the metal cation within the transition state are critical for achieving high stereoselectivity.

Troubleshooting Workflow & Solutions:

cluster_1 Troubleshooting: Low Stereoselectivity in Enolate-Imine Condensation start Problem: Low ee or dr q1 Evaluate Chiral Auxiliary start->q1 q2 Optimize Base and Enolization Conditions start->q2 q3 Control Reaction Conditions start->q3 sol1 Use a bulky, conformationally rigid auxiliary. Examples: Evans' oxazolidinones, pseudoephedrine, (-)-2-phenylcyclohexyl. q1->sol1 [Ref: 1, 16, 19] end Achieved High Stereoselectivity sol1->end sol2 Base Choice: Use a strong, non-nucleophilic base (e.g., LDA, LiHMDS) to ensure rapid and complete enolate formation. q2->sol2 sol3 Temperature: Perform enolization at low temperatures (-78 °C) to prevent enolate decomposition or equilibration. q2->sol3 sol2->end sol3->end sol4 Solvent: THF is commonly used. Aprotic solvents are essential to avoid protonating the enolate. q3->sol4 sol5 Additives: Lewis acids (e.g., ZnCl₂) can alter transition state geometry and improve selectivity in some cases. q3->sol5 [Ref: 12] sol4->end sol5->end

Caption: Troubleshooting workflow for low stereoselectivity.

Protocol Example: Asymmetric Synthesis using a Chiral Auxiliary

This protocol describes a general procedure for the condensation of a chiral ester enolate with an imine to produce a chiral β-lactam, a method known to be highly efficient.[5]

  • Preparation of the Chiral Ester: Attach a suitable chiral auxiliary (e.g., (-)-2-phenylcyclohexanol) to glycine to form the corresponding chiral ester.[5]

  • Enolate Formation:

    • Dissolve the chiral ester in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of Lithium diisopropylamide (LDA) (typically 1.1 equivalents) dropwise to the ester solution.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Reaction with Imine:

    • Add a pre-cooled (-78 °C) solution of the desired imine (1.0 equivalent) in THF to the enolate solution via cannula.

    • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Workup:

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Auxiliary Removal:

    • Purify the diastereomeric product by flash column chromatography.

    • Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis or hydrogenolysis) to yield the enantiomerically enriched β-lactam.

Part 3: Advanced Topics

Controlling Epimerization via Base and Temperature

Epimerization, the change in configuration at a single stereocenter, is a specific form of racemization that can occur in molecules with multiple stereocenters.[7] In β-lactam synthesis, the C4 proton is particularly susceptible to epimerization under basic conditions, which can convert a desired cis product into a trans isomer or vice versa.

Key Factors:

  • Base Strength: Stronger bases and higher concentrations increase the rate of epimerization by promoting enolate formation.[7] Use the mildest base effective for the reaction (e.g., tertiary amines like triethylamine or N-methylmorpholine are common in Staudinger reactions).[6][15]

  • Temperature: Higher temperatures provide the activation energy for both the desired reaction and undesired side reactions like epimerization.[16][17] Running reactions at low temperatures (e.g., -78 °C to 0 °C) is a standard practice to preserve stereochemical integrity.[6]

  • Reaction Time: Prolonged exposure to basic conditions can lead to product equilibration. Monitor the reaction closely and quench it as soon as it reaches completion.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for synthetic transformations involving the versatile building block, 1-(3-bromophenyl)azetidin-2-one. The unique structure of this compound, featuring a reactive aryl bromide handle and a strained β-lactam ring, presents both significant opportunities and specific challenges in catalyst selection and reaction optimization. This document moves beyond simple protocols to explain the underlying principles governing success in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory. We will focus primarily on palladium-catalyzed cross-coupling reactions, which are the most prevalent methods for functionalizing the aryl bromide moiety.

Section 1: General Considerations for this compound

Q1: What are the primary chemical challenges I should be aware of when working with this compound?

A1: There are two main areas of concern stemming from the molecule's structure:

  • β-Lactam Ring Stability: The four-membered azetidinone ring is susceptible to cleavage under harsh conditions, particularly with strong nucleophiles or highly basic/acidic environments. This necessitates the use of mild reaction conditions wherever possible.

  • Catalyst Inhibition/Interaction: The nitrogen and carbonyl groups of the lactam can potentially coordinate to the metal center of the catalyst. This interaction can sometimes inhibit catalytic activity, requiring careful selection of ligands that shield the metal center or are less sensitive to coordination by N-containing heterocycles.[1][2]

Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming new carbon-carbon bonds.[3] However, success with this substrate requires careful tuning of the catalyst system and base.

Q2: I am attempting a Suzuki coupling with an arylboronic acid, but my yield is low, and I'm recovering most of my this compound starting material. What's the problem?

A2: Low conversion with starting material recovery points directly to an issue with the catalytic cycle's efficiency, likely at the oxidative addition or transmetalation step.[4] Here is a systematic approach to troubleshooting:

  • Catalyst & Ligand Choice: For aryl bromides, especially those that can be sluggish, a highly active catalyst system is paramount.

    • Initial Recommendation: Start with a pre-formed palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos). These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for efficient oxidative addition.[5][6]

    • Alternative: Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can work but may require higher temperatures and longer reaction times, which increases the risk of side reactions.

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.

    • Problem: An insufficiently strong or poorly soluble base will stall the reaction.

    • Solution: Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[7] These are generally effective and mild enough to avoid β-lactam degradation. Avoid strong organic bases or alkoxides if possible, as they can promote side reactions.

  • Solvent & Temperature: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[8] A common solvent system is a mixture like dioxane/water or toluene/water. Gently heating the reaction (e.g., to 80-100 °C) is typically required for aryl bromides.[9]

Q3: My reaction consumes the starting material, but the main byproduct is 1-phenylazetidin-2-one (debromination), not my desired coupled product. How can I fix this?

A3: This side reaction, known as protodeboronation or hydrodehalogenation, is a common issue in Suzuki couplings.[8][10] It occurs when an intermediate in the catalytic cycle reacts with a proton source (like water or alcohol) instead of the intended coupling partner.

  • Cause 1: Base-Promoted Decomposition: Some boronic acids are unstable in the presence of a strong base, leading to the formation of an aryl anion that is then protonated. Electron-deficient boronic acids are particularly susceptible.[8]

  • Solution: Use the mildest effective base (e.g., K₂CO₃ instead of Cs₂CO₃ or an alkoxide). Ensure you are using a high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol or MIDA ester).[8]

  • Cause 2: Catalyst-Mediated Dehalogenation: This can happen if the palladium-hydride species, formed via β-hydride elimination from certain intermediates or side reactions, reductively eliminates to give the dehalogenated arene.

  • Solution: The choice of ligand is key. Bulky biarylphosphine ligands can often suppress this pathway by sterically hindering the formation of undesirable intermediates.[5] Additionally, minimizing reaction time and temperature can help.

start Start: Low Yield in Suzuki Coupling check_sm Is Starting Material (SM) Consumed? start->check_sm sm_no SM Not Consumed: Catalyst Inactivity check_sm->sm_no No sm_yes SM Consumed: Side Reaction Dominates check_sm->sm_yes Yes action1 Action: 1. Switch to Precatalyst (e.g., SPhos G3). 2. Use a stronger, soluble base (K3PO4). 3. Increase temperature moderately (80-100°C). sm_no->action1 check_byproduct Main Byproduct? sm_yes->check_byproduct byproduct_dehalo Debromination Product check_byproduct->byproduct_dehalo Debromination byproduct_homo Boronic Acid Homocoupling check_byproduct->byproduct_homo Homocoupling action2 Action: 1. Use a milder base (K2CO3). 2. Use a boronate ester instead of acid. 3. Ensure rigorous degassing. byproduct_dehalo->action2 action3 Action: 1. Ensure rigorous degassing (remove O2). 2. Check purity of boronic acid. 3. Lower catalyst loading. byproduct_homo->action3

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[11] The presence of the lactam nitrogen and the amine nucleophile requires careful ligand selection to ensure selectivity and prevent catalyst deactivation.

Q4: I am trying to couple this compound with a primary alkylamine, but the reaction is very slow and gives a low yield. What catalyst system should I use?

A4: This is a classic challenge where the ligand plays a decisive role. The choice depends on preventing catalyst inhibition and promoting the rate-limiting reductive elimination step.[12]

  • Ligand Selection is Critical: For coupling primary amines, dialkylbiarylphosphine ligands such as RuPhos or BrettPhos are often the top choice.[13] Their steric bulk and electron-donating nature facilitate both the oxidative addition of the aryl bromide and the final C-N bond-forming reductive elimination.

  • Base Considerations: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are standard choices.[12] These bases are strong enough to deprotonate the amine without acting as competing nucleophiles.

  • Palladium Source: Using a pre-formed catalyst (e.g., RuPhos Pd G3) is highly recommended. These catalysts are air- and moisture-stable and generate the active Pd(0) species reliably in solution, leading to more reproducible results than mixing Pd(OAc)₂ or Pd₂(dba)₃ with a ligand in situ.[14]

Q5: Can I couple an amide or another lactam at the bromide position instead of an amine?

A5: Yes, this is possible, but it requires a different class of ligands. Standard Buchwald-Hartwig ligands are often inefficient for coupling less nucleophilic amides.

  • Recommended Ligand: The go-to ligand for C-N coupling with amides, carbamates, and lactams is Xantphos .[9] Its wide bite angle is believed to stabilize the catalyst and facilitate the reductive elimination of the less nucleophilic amide partner.

  • Base and Conditions: A strong base like Cs₂CO₃ is typically used, and the reaction is often run in a polar aprotic solvent like 1,4-dioxane or toluene at elevated temperatures (around 100-110 °C).[9]

pd0 L-Pd(0) pd2_oa L-Pd(II)(Ar)(Br) pd0->pd2_oa Oxidative Addition pd2_tm L-Pd(II)(Ar)(Nu) pd2_oa->pd2_tm Transmetalation (Suzuki) or Amine Coordination & Deprotonation (Buchwald) pd2_tm->pd0 Reductive Elimination prod Ar-Nu pd2_tm->prod sub1 Ar-Br sub1->pd2_oa sub2 Nu-M sub2->pd2_tm

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Section 4: Sonogashira and Heck Couplings

Q6: I am performing a Sonogashira coupling with a terminal alkyne and observe significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A6: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is mediated by the copper(I) co-catalyst.[15]

  • Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol. These reactions rely on a highly active palladium catalyst to function without the copper co-catalyst. A system like Pd(PPh₃)₄ or a palladium-NHC (N-heterocyclic carbene) complex in the presence of an amine base (e.g., pyrrolidine or piperidine) can be very effective.[15][16]

  • If Using Copper: If you must use the traditional Pd/Cu system, ensure you are using a minimal amount of CuI (1-5 mol%). Running the reaction under strictly anaerobic conditions is critical, as oxygen promotes the oxidative homocoupling. Using a less coordinating amine base can sometimes help.[17]

Q7: What are the key parameters for a successful Heck coupling with this compound and an acrylate?

A7: The Heck reaction involves the coupling of an aryl halide with an alkene.[18][19] Key factors are:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium source. It is often used with or without a phosphine ligand. Ligandless conditions (using a phase-transfer catalyst like TBAB) can be effective, but for more challenging substrates, a ligand like P(o-tol)₃ can improve results.[18]

  • Base: A mild inorganic base like Na₂CO₃, K₂CO₃, or an organic base like triethylamine (Et₃N) is used to neutralize the HBr generated during the reaction.[18]

  • Solvent: A polar aprotic solvent such as DMF, NMP, or acetonitrile is standard.

  • Regioselectivity: With monosubstituted alkenes like acrylates, the coupling typically occurs at the less substituted carbon, leading to the trans isomer as the major product.

Summary Tables for Quick Reference

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypePalladium SourceRecommended Ligand(s)BaseSolventKey Considerations
Suzuki-Miyaura SPhos Pd G3 / Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃Dioxane/H₂O, TolueneRisk of debromination; boronate esters can improve stability.[5][8][10]
Buchwald-Hartwig (Amine) RuPhos Pd G3 / Pd(OAc)₂RuPhos, BrettPhosNaOt-Bu, LiHMDSToluene, DioxaneLigand choice is critical for preventing catalyst inhibition.[12][13]
Buchwald-Hartwig (Amide) Pd₂(dba)₃XantphosCs₂CO₃DioxaneRequires specific wide bite-angle ligands for success.[9]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N, DIPEATHF, DMFCopper can cause alkyne homocoupling; consider copper-free methods.[15][17]
Heck Pd(OAc)₂P(o-tol)₃ or NoneEt₃N, K₂CO₃DMF, AcetonitrileEnsure correct regioselectivity and control of E/Z isomerism.[18][20]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.5 equiv)

  • SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, SPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to form a 4:1 dioxane:water mixture (e.g., 4 mL dioxane, 1 mL water).

  • Seal the flask and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)azetidin-2-one.

References

Technical Support Center: Solvent Effects on β-Lactam Stereoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for β-lactam synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in β-lactam formation, particularly through the Staudinger [2+2] ketene-imine cycloaddition. Here, we address common challenges and frequently asked questions regarding the profound influence of reaction solvents on stereochemical outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Staudinger cycloaddition, and where does stereochemistry play a role?

The Staudinger cycloaddition is a formal [2+2] cycloaddition between a ketene and an imine to form the four-membered β-lactam ring.[1][2] It is not a concerted pericyclic reaction but rather a stepwise process. The reaction is initiated by the nucleophilic attack of the imine's nitrogen atom on the ketene's central carbonyl carbon.[3] This step forms a zwitterionic intermediate.[3][4]

The stereoselectivity of the reaction—that is, the ratio of cis to trans isomers—is determined at this intermediate stage. The zwitterionic intermediate can either undergo a rapid conrotatory ring closure to form the β-lactam or, if its lifetime is sufficient, the imine-derived portion can isomerize.[4] The competition between these two pathways dictates the final stereochemical outcome.[4]

G cluster_start Reactants cluster_intermediate Zwitterionic Intermediate Stage cluster_products Products Ketene Ketene (R1,R2-C=C=O) Intermediate_Cis Initial Zwitterionic Intermediate (syn) Ketene->Intermediate_Cis Nucleophilic Attack Imine Imine (R3-CH=N-R4) Imine->Intermediate_Cis Intermediate_Trans Isomerized Zwitterionic Intermediate (anti) Intermediate_Cis->Intermediate_Trans Isomerization (Rotation around C-N bond) Cis_Lactam cis-β-Lactam Intermediate_Cis->Cis_Lactam Fast Ring Closure (Kinetic Product) Trans_Lactam trans-β-Lactam Intermediate_Trans->Trans_Lactam Ring Closure (Thermodynamic Product)

Caption: Staudinger reaction pathway showing the formation of the critical zwitterionic intermediate.

Q2: How does solvent polarity directly influence the cis/trans ratio of the β-lactam product?

Solvent polarity is one of the most critical factors controlling the stereoselectivity of the Staudinger reaction.[5] The general principle is:

  • Polar Solvents Favor trans-β-Lactams: Polar solvents (e.g., chlorobenzene, acetonitrile, DCM) stabilize the charge separation in the zwitterionic intermediate.[5] This stabilization extends the intermediate's half-life, providing a larger window of opportunity for it to isomerize to the sterically more stable anti-conformer, which then cyclizes to form the trans product.[5][6]

  • Non-Polar Solvents Favor cis-β-Lactams: Non-polar solvents (e.g., benzene, toluene, hexanes) are unable to effectively stabilize the zwitterionic intermediate.[5] Consequently, the initially formed syn-intermediate undergoes a very rapid, direct ring closure before isomerization can occur. This kinetic pathway predominantly yields the cis-β-lactam.[5]

Computational studies using the IEF-PCM solvation model confirm that increasing solvent polarity stabilizes charge separation, which can lower activation energies but also decrease the energy difference between isomeric species, thus reducing selectivity under certain conditions.[7]

Q3: Can hydrogen-bonding solvents alter the stereochemical outcome?

Yes, solvents with strong hydrogen-bonding capabilities can significantly influence the reaction. For instance, hexafluoroisopropanol (HFIP) has been shown to be a highly effective solvent in promoting certain bromonium ion-mediated cyclizations to form β-lactams, stabilizing carbocationic intermediates through its strong hydrogen-bond-donating properties.[8] In catalytic systems, hydrogen bonds are sometimes used as the primary control element for achieving enantioselectivity, where a chiral catalyst uses lactam-hydrogen bonding to create a specific chiral environment around the reactive site.[9] The presence of intramolecular C-H···O hydrogen bonds in reactants can also pre-organize the molecule, influencing the stereochemical course of a reaction.[10]

Q4: In asymmetric catalysis of β-lactam formation, what is the role of the solvent?

In catalytic asymmetric synthesis, the solvent is not merely a medium but an active participant in defining the chiral environment. The choice of solvent can dramatically affect both yield and enantioselectivity (ee). For example, in a study using cinchona alkaloid derivatives as catalysts, switching the solvent from toluene to THF at -78 °C increased the enantiomeric excess from 0% to 70%.[11] Further optimization found that running the reaction at high dilution in THF pushed the ee to 99%.[11] Conversely, running the reaction with minimal solvent, while increasing the yield, completely destroyed the enantioselectivity.[11] The solvent influences the conformation and solvation of the catalyst-substrate complex, which is critical for effective stereochemical induction.

Troubleshooting Guide
Problem 1: My reaction is producing the wrong diastereomer (e.g., cis instead of trans), or the diastereomeric ratio (d.r.) is poor.

This is a classic problem directly linked to the principles discussed above.

  • Plausible Cause: The polarity of your solvent is favoring the undesired kinetic or thermodynamic pathway.

  • Troubleshooting Steps:

    • To Favor the trans Isomer: Increase the solvent polarity. If you are using toluene, switch to dichloromethane (DCM) or acetonitrile. A study demonstrated that switching from non-polar benzene to the more polar chlorobenzene under microwave conditions shifted the product ratio from 70:30 (cis:trans) to 5:95 (cis:trans).[6]

    • To Favor the cis Isomer: Decrease the solvent polarity. If you are using DCM, try switching to toluene or cyclopentyl methyl ether (CPME), a greener alternative.[12] Also, consider lowering the reaction temperature to further favor the kinetic product.

    • Check Reagent Addition Order: The order of addition can affect stereoselectivity. Adding a tertiary amine to a pre-mixed solution of the acyl chloride and imine can sometimes decrease stereoselectivity.[5][13] Consider adding the acyl chloride slowly to a solution of the imine and the base.

Problem 2: The stereoselectivity is inconsistent between different reaction scales or batches.
  • Plausible Cause 1: Impurities (especially water) in the solvent. Ketenes are highly reactive towards water, and trace amounts can affect the reaction kinetics and consistency.

  • Troubleshooting Step: Always use freshly distilled or anhydrous grade solvents. Ensure all glassware is rigorously dried before use.

  • Plausible Cause 2: Local concentration and temperature fluctuations, especially during the addition of reagents in larger-scale reactions.

  • Troubleshooting Step: For scaled-up reactions, ensure efficient stirring and controlled, slow addition of the ketene precursor (e.g., acyl chloride) to maintain a consistent temperature and avoid localized high concentrations. Diluting the reaction mixture can sometimes improve selectivity, as demonstrated in catalytic systems where a 10-fold dilution dramatically improved enantioselectivity.[11]

Problem 3: I am attempting an asymmetric catalytic reaction, but the enantioselectivity (ee) is low.
  • Plausible Cause: The solvent is interfering with the formation of the ordered transition state between the catalyst and the substrates.

  • Troubleshooting Steps:

    • Systematic Solvent Screen: The optimal solvent for a catalytic reaction is often non-obvious. A screen of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, DCM, Diethyl Ether, CPME) is essential.

    • Evaluate Concentration: As noted, high concentrations can sometimes be detrimental to enantioselectivity.[11] Try running the reaction at a lower concentration to see if it favors a more organized, selective transition state.

    • Consider Additives: In some cases, additives can modulate the reaction environment. However, it's important to note that in a clean Staudinger reaction, additives do not generally affect stereoselectivity, which is primarily governed by the solvent and reactants.[5]

Data Summary: Solvent Influence on Diastereoselectivity

The following table summarizes representative data from the literature, illustrating the dramatic effect of solvent choice on the cis/trans ratio in β-lactam synthesis.

Ketene PrecursorImineBaseSolventTemp. (°C)cis:trans RatioYield (%)Reference
Acetoxyacetyl chlorideDiarylimineN-MethylmorpholineBenzene45-5070:30-[6]
Acetoxyacetyl chlorideDiarylimineN-MethylmorpholineChlorobenzene95-1005:95 - 10:90-[6]
Phenylacetyl chlorideN-benzylideneanilineTriethylamineTolueneRTPredominantly cisGood[5]
Phenylacetyl chlorideN-benzylideneanilineTriethylamineCH₃CNRTPredominantly transGood[5]
PhenyldiazoketoneThiophene-2-carboxaldimine- (Photochemical)Diethyl Ether-15Exclusively trans~40%[14]
PhenyldiazoketoneThiophene-2-carboxaldimine- (Photochemical)Dichloromethane-15Exclusively trans73%[14]
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents to Optimize Diastereoselectivity

This protocol outlines a systematic approach to determine the optimal solvent for achieving a desired stereochemical outcome in a Staudinger reaction.

G cluster_reactions Parallel Solvent Screening start Start: Define Target (cis or trans) setup Prepare 5 Identical, Dry Reaction Vessels (e.g., Schlenk tubes under N2) start->setup reagents Prepare Stock Solutions: 1. Imine 2. Tertiary Base (e.g., Et3N) 3. Acyl Chloride setup->reagents rxn1 Vessel 1: Add Imine + Base in Toluene reagents->rxn1 rxn2 Vessel 2: Add Imine + Base in THF reagents->rxn2 rxn3 Vessel 3: Add Imine + Base in DCM reagents->rxn3 rxn4 Vessel 4: Add Imine + Base in CH3CN reagents->rxn4 rxn5 Vessel 5: Add Imine + Base in Dioxane reagents->rxn5 cool Cool all vessels to desired temperature (e.g., 0 °C or -78 °C) rxn1->cool rxn2->cool rxn3->cool rxn4->cool rxn5->cool add_acyl Slowly add Acyl Chloride solution to each vessel simultaneously cool->add_acyl react Stir reactions for a set time (e.g., 4h) or until TLC shows consumption of imine add_acyl->react workup Quench and perform identical aqueous workup on all reactions react->workup analyze Analyze crude product from each reaction by ¹H NMR spectroscopy workup->analyze determine Determine cis:trans ratio by integrating characteristic C3-H and C4-H signals analyze->determine end Select optimal solvent for scale-up determine->end

Caption: Workflow for systematic solvent screening to optimize diastereoselectivity.

Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the imine (1.0 eq) to five separate, oven-dried reaction flasks.

  • Solvent Addition: To each flask, add an equal volume of a different anhydrous solvent to be tested (e.g., Toluene, DCM, THF, Acetonitrile, Dioxane).

  • Base Addition: Add the tertiary base (e.g., Triethylamine, 1.5 eq) to each flask.

  • Equilibration: Bring all flasks to the desired reaction temperature (e.g., 0 °C) and stir for 10 minutes.

  • Ketene Formation: Slowly, over 30 minutes, add a solution of the acyl chloride (1.2 eq) in the corresponding solvent to each flask.

  • Reaction Monitoring: Monitor the reactions by TLC. Once the limiting reagent is consumed, proceed to workup.

  • Workup: Quench the reactions (e.g., with saturated NH₄Cl solution) and perform a standard liquid-liquid extraction. Dry the organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude residue from each reaction using ¹H NMR. The diastereomeric ratio (cis vs. trans) can be determined by comparing the integration of the coupling constants for the protons at the C3 and C4 positions of the β-lactam ring.

References

workup procedures to remove impurities from 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the workup and purification of 1-(3-Bromophenyl)azetidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable β-lactam intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the successful purification of your target compound.

I. Troubleshooting Guide: Isolating High-Purity this compound

This section addresses specific issues that may arise during the experimental workup and purification of this compound.

Problem 1: Low or No Product Yield After Aqueous Workup

Symptom: After quenching the reaction and performing a liquid-liquid extraction, the organic layer yields very little or no desired product upon solvent evaporation.

Possible Cause 1: Hydrolysis of the β-Lactam Ring. The four-membered β-lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and loss of the desired product.[1][2] The strain in the four-membered ring makes the amide bond more susceptible to cleavage compared to acyclic amides.

Solution:

  • Maintain Neutral pH: During the aqueous workup, ensure the pH of the aqueous phase is maintained as close to neutral (pH 7) as possible. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any excess acid from the reaction.[3] Avoid strong bases like sodium hydroxide (NaOH) which can readily hydrolyze the lactam.

  • Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible to reduce the contact time of the β-lactam with the aqueous phase.

  • Use Brine Washes: After the initial aqueous wash, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer and can also help to break up emulsions.

Possible Cause 2: Product Precipitation in the Aqueous Layer. If the product has limited solubility in the chosen organic solvent, it may precipitate at the interface or remain in the aqueous layer.

Solution:

  • Solvent Selection: Ensure the chosen extraction solvent (e.g., ethyl acetate, dichloromethane) is appropriate for dissolving this compound. A solvent in which the product is highly soluble should be used.

  • Back-Extraction: If precipitation is observed, or if low yield is suspected due to solubility issues, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved or precipitated product.

Problem 2: Persistent Impurities After Column Chromatography

Symptom: ¹H NMR or LC-MS analysis of the fractions collected after column chromatography shows the presence of starting materials or side-products along with the desired product.

Possible Cause 1: Inappropriate Solvent System for Chromatography. The polarity of the eluent may be too high, causing the product and impurities to co-elute. Conversely, if the eluent is not polar enough, the product may not move from the baseline.

Solution:

  • Thin-Layer Chromatography (TLC) Optimization: Before running a column, optimize the solvent system using TLC. The ideal solvent system should provide good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Gradient Elution: Employ a gradient elution strategy during column chromatography. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute the desired product, leaving more polar impurities on the column. A common gradient for this type of compound could be a gradual increase of ethyl acetate in hexanes.

Possible Cause 2: Co-elution of Structurally Similar Impurities. The synthesis of β-lactams, often via [2+2] cycloaddition reactions (Staudinger synthesis), can lead to the formation of diastereomers (cis/trans isomers) which may have very similar polarities.[4][5]

Solution:

  • High-Performance Flash Chromatography: For difficult separations, consider using a high-performance flash chromatography system with high-resolution columns.

  • Alternative Purification Techniques: If chromatography fails to provide the desired purity, consider other techniques such as recrystallization.

Problem 3: Product Decomposition on Silica Gel

Symptom: A significant loss of product is observed after purification by column chromatography, and TLC analysis of the column fractions shows the appearance of new, more polar spots.

Possible Cause: Acid-Catalyzed Decomposition. The slightly acidic nature of standard silica gel can catalyze the ring-opening of the strained β-lactam.

Solution:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base before use. This can be done by preparing a slurry of the silica gel in the desired eluent and adding a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% by volume).

  • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for the purification.

  • Minimize Contact Time: Pack the column and run the chromatography as efficiently as possible to reduce the time the compound is in contact with the silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

Pure this compound is typically a pale-yellow to yellow-brown solid.[6] Simple β-lactam structures generally exhibit good chemical stability.[7][8] However, due to the inherent ring strain, they are more susceptible to hydrolysis than their linear amide counterparts.[1] For long-term storage, it is recommended to keep the compound in a cool, dry place, away from strong acids and bases.

Q2: What analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining the purity of pharmaceutical compounds.[9][10] A reversed-phase C18 column with a gradient of acetonitrile in water (often with a modifier like formic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any impurities.

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of the main product and any impurities, providing valuable clues about their identities.

Q3: Can I use recrystallization to purify this compound?

Yes, recrystallization can be an effective purification method, especially for removing minor impurities after an initial purification by column chromatography. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain in solution upon cooling. A solvent system of ethyl acetate and hexanes is often a good starting point for the recrystallization of moderately polar compounds.

Q4: What are the common side products in the synthesis of this compound?

The synthesis of β-lactams, such as this compound, often proceeds through a Staudinger [2+2] cycloaddition reaction between an imine and a ketene.[11][12] Potential side products can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual imine and acyl chloride (ketene precursor).

  • Diastereomers: The cycloaddition can result in the formation of both cis and trans diastereomers of the β-lactam.[4][5]

  • Hydrolysis Products: If moisture is present during the reaction or workup, the acyl chloride or the β-lactam product can hydrolyze.

III. Experimental Protocols

Detailed Protocol for Column Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Silica Gel Slurry: a. In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude product). b. Add the initial, least polar eluent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate) to the silica gel to form a slurry. c. Stir the slurry gently to remove any air bubbles.

2. Packing the Column: a. Secure a glass chromatography column vertically. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand. d. Carefully pour the silica gel slurry into the column. e. Gently tap the side of the column to ensure even packing and remove any air bubbles. f. Open the stopcock to drain the excess solvent, ensuring the top of the silica gel bed does not run dry. g. Add another thin layer of sand on top of the silica gel bed.

3. Loading the Sample: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. In a separate flask, add a small amount of silica gel and add the dissolved sample. c. Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Begin eluting the column, collecting fractions in test tubes or vials. c. Monitor the separation by TLC analysis of the collected fractions. d. If using a gradient elution, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).

5. Product Isolation: a. Combine the fractions that contain the pure product as determined by TLC. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Properties for Chromatography and Extraction

SolventPolarity IndexBoiling Point (°C)Application Notes
Hexanes0.169Common non-polar eluent for chromatography.
Ethyl Acetate4.477Good solvent for extraction and as a polar component in chromatography eluents.
Dichloromethane3.140Excellent solvent for dissolving a wide range of organic compounds; often used for sample loading.
Acetonitrile5.882Used in reversed-phase HPLC.[10][13]
Water10.2100Used in aqueous workups.

IV. Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude this compound Quench Reaction Quenching (e.g., with sat. NaHCO3) CrudeProduct->Quench Initial Mixture Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Drying Drying Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration1 Solvent Evaporation Drying->Concentration1 Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Concentration1->Chromatography Crude Extract TLC TLC Analysis of Fractions Chromatography->TLC Collected Fractions CombineFractions Combine Pure Fractions TLC->CombineFractions Concentration2 Final Solvent Evaporation CombineFractions->Concentration2 PureProduct Pure this compound Concentration2->PureProduct Isolated Product Analysis Purity & Structural Confirmation (HPLC, NMR, MS) PureProduct->Analysis

Caption: Workflow for the purification of this compound.

V. References

  • Le Goffic, F., Andrillon-Spiegel, J., & Letarte, R. (1975). Purification of beta-lactamases by affinity chromatography. Biochimie, 57(1), 29-34.

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. (2014).

  • Fisher, J. F., & Mobashery, S. (2015). The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry.

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.

  • Fisher, J. F., & Mobashery, S. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. ResearchGate.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

  • Van Brabandt, W., Vanwalleghem, M., D'hooghe, M., & De Kimpe, N. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086.

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines Supporting Information.

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI.

  • This compound. Fluorochem.

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.

  • β-Lactam. Wikipedia.

  • Beta lactamase purification: Analysis with SDS PAGE. YouTube.

  • Beta Lactams and Products. Encyclopedia.pub.

  • Recent Advances in beta-Lactam Synthesis. ResearchGate.

  • This compound | 38560-28-0. Sigma-Aldrich.

  • β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace.

  • Process for the synthesis of azetidinones. Google Patents.

  • This compound | 38560-28-0. Sigma-Aldrich.

  • Chemistry and Biology of Beta-Lactams.

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls.

  • The Synthesis of 2-(2-Bromophenyl)azetidine: A Technical Guide. Benchchem.

  • β-lactam antibiotics residues analysis in bovine milk by LC-ESI-MS/MS: A simple and fast liquid-liquid extraction method. ResearchGate.

  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.

  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. NIH.

  • PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents.

  • Validating the Bioactivity of 2-(2-Bromophenyl)azetidine Derivatives: A Comparative Guide. Benchchem.

  • Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. MDPI.

  • SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). ResearchGate.

  • Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. Benchchem.

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). NIH.

  • A Comparative Benchmarking Guide to the Synthesis of 2-(2-Bromophenyl)azetidine. Benchchem.

  • Comparative Evaluation of Aspirin Purity Using Titration, Infra-red (IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy A Multi-Technique Quality Control Study. ResearchGate.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1-(3-Bromophenyl)azetidin-2-one by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating how their complementary data streams provide a self-validating system for structural elucidation. This guide will not only present the expected spectral data for the target molecule but will also compare it with its positional isomers, 1-(2-bromophenyl)azetidin-2-one and 1-(4-bromophenyl)azetidin-2-one, to highlight the subtle yet critical differences that allow for definitive identification.

The Imperative of Orthogonal Analytical Techniques

Relying on a single analytical method for structural confirmation is fraught with risk. While techniques like mass spectrometry provide exquisitely accurate molecular weight information, they often cannot distinguish between isomers.[1] Conversely, NMR spectroscopy offers detailed insights into the connectivity and spatial arrangement of atoms but does not directly reveal the molecular mass.[1] By employing both NMR and MS—two powerful, orthogonal techniques—we create a robust, cross-validating workflow that significantly enhances the confidence in a proposed chemical structure.[2]

Experimental Design: A Rationale

The choice of analytical instrumentation and experimental parameters is critical for acquiring high-quality, interpretable data. The protocols outlined below are designed to provide comprehensive structural information for a small organic molecule like 1-(3-Bromophenyl)azetidin-2-one.

Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and connectivity of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a broad range of organic compounds and its single, well-defined residual solvent peak.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.[3]

1D NMR Acquisition:

  • ¹H NMR: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is used to obtain the proton spectrum. Key parameters include a spectral width of 16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans.[4]

  • ¹³C{¹H} NMR: A proton-decoupled carbon spectrum is acquired to identify the number of unique carbon environments. A spectral width of 240 ppm and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds, revealing the proton connectivity within spin systems.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous C-H bond information.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds. It is crucial for connecting different spin systems and for identifying quaternary carbons (those with no attached protons).[6]

G cluster_NMR NMR Experimental Workflow Sample Sample Preparation (5-10 mg in CDCl3) OneD 1D NMR Acquisition (¹H, ¹³C) Sample->OneD Initial Survey TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Detailed Connectivity Analysis Spectral Analysis & Structure Elucidation TwoD->Analysis Data Interpretation

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the molecule and to analyze its fragmentation pattern.

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺, preserving the molecular weight information.[4]

Sample Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in methanol or acetonitrile.

  • Perform a serial dilution to a final concentration of ~1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid promotes protonation in positive ion mode.

ESI-Q-TOF MS Acquisition:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20-40 V. A moderate cone voltage is used to gently induce fragmentation for MS/MS analysis.[7]

  • Mass Range: m/z 50-500.

  • MS/MS Analysis: The protonated molecular ion is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with argon gas to generate a characteristic fragmentation spectrum.

Structural Validation of this compound

The proposed structure for this compound is shown below, with atom numbering for NMR assignment.

Caption: Structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data (Predicted)

The following tables summarize the predicted NMR chemical shifts for this compound. Predictions were generated using publicly available algorithms and are cross-referenced with typical values for similar structures.[8][9][10]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~3.7-3.9t~5-6Triplet due to coupling with the two H3 protons. Downfield shift due to proximity to the nitrogen atom.
H3~3.1-3.3t~5-6Triplet due to coupling with the two H4 protons.
H2'~7.7-7.9t~2Triplet (or narrow multiplet) due to coupling with H4' and H6'. Deshielded due to proximity to the nitrogen and bromine.
H4'~7.4-7.6ddd~8, 2, 1Doublet of doublet of doublets due to coupling with H2', H5', and H6'.
H5'~7.2-7.4t~8Triplet due to coupling with H4' and H6'.
H6'~7.5-7.7ddd~8, 2, 1Doublet of doublet of doublets due to coupling with H2', H4', and H5'.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=O)~165-170Typical range for a β-lactam carbonyl carbon.[4]
C4~45-50Aliphatic carbon attached to nitrogen.
C3~40-45Aliphatic carbon adjacent to a carbonyl group.
C1'~140-142Aromatic carbon attached to nitrogen (quaternary).
C2'~120-122Aromatic C-H.
C3'~121-123Aromatic carbon attached to bromine (quaternary).
C4'~130-132Aromatic C-H.
C5'~123-125Aromatic C-H.
C6'~128-130Aromatic C-H.
Mass Spectrometry Data

High-Resolution MS (ESI+): The calculated exact mass for the protonated molecule [C₉H₈BrNO + H]⁺ is 227.9916 . An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of this value would confirm the elemental formula.

Isotopic Pattern: A key validation point for this molecule is the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11] Therefore, the mass spectrum will exhibit two prominent peaks for any bromine-containing ion: the monoisotopic peak (M) and an M+2 peak of almost equal intensity. For our target, we expect to see peaks at m/z ~227.99 and ~229.99 with a relative intensity ratio of approximately 1:1.

MS/MS Fragmentation: Collision-induced dissociation of the parent ion (m/z ~228) would likely lead to characteristic fragment ions. The β-lactam ring is susceptible to cleavage. Common fragmentation pathways for N-aryl azetidinones involve cleavage of the lactam ring and loss of fragments like ketene (CH₂=C=O).

G cluster_MS Predicted MS/MS Fragmentation Parent [M+H]⁺ m/z ~228/230 Frag1 Loss of CH₂=C=O [C₇H₆BrN]⁺ m/z ~184/186 Parent->Frag1 Ring Cleavage Frag2 Loss of Br [C₉H₉NO]⁺ m/z ~148 Parent->Frag2 Halogen Loss Frag3 [C₆H₄Br]⁺ m/z ~155/157 Frag1->Frag3 Further Fragmentation

Caption: Plausible MS/MS fragmentation pathways for this compound.

Comparative Analysis with Positional Isomers

To definitively confirm the meta substitution pattern of the bromine atom, it is essential to compare the spectral data with that of the ortho and para isomers.

Table 3: Comparative Guide to ¹H NMR Aromatic Regions of Bromophenylazetidin-2-one Isomers

IsomerKey Differentiating Features in the Aromatic Region (δ 7.0-8.0 ppm)
1-(2-Bromophenyl)azetidin-2-one (ortho) The proton ortho to the bromine (H6') would likely be the most downfield due to the combined deshielding effects of the bromine and the azetidinone nitrogen. The spectrum would show four distinct multiplets in the aromatic region, each integrating to one proton.
This compound (meta) The spectrum will be the most complex of the three, with four distinct aromatic proton signals. H2' will appear as a narrow triplet or multiplet, while the other three protons will show more complex splitting patterns (ddd, t). This complexity arises from the lower symmetry of the meta-substituted ring.
1-(4-Bromophenyl)azetidin-2-one (para) Due to the symmetry of the para-substituted ring, only two distinct aromatic proton signals are expected. These will appear as two doublets, each integrating to two protons, creating a characteristic AA'BB' system. This simple pattern is a clear diagnostic feature for the para isomer.

The ¹³C NMR would also show differences. The para isomer would have only four signals in the aromatic region due to symmetry, while the ortho and meta isomers would each display six distinct aromatic carbon signals. The chemical shift of the carbon directly bonded to bromine (C-Br) would also vary slightly between the isomers.

Conclusion: A Self-Validating Structural Proof

The structural validation of this compound is achieved through a multi-faceted approach that relies on the convergence of data from several independent, yet complementary, analytical experiments.

  • HRMS confirms the elemental formula C₉H₈BrNO and the presence of one bromine atom through the characteristic M/M+2 isotopic pattern.

  • ¹³C NMR confirms the presence of nine unique carbon atoms, including one carbonyl, two aliphatic, and six aromatic carbons, consistent with the proposed structure and ruling out the symmetric para isomer.

  • ¹H NMR reveals the number and electronic environment of the protons. The triplet signals for the azetidinone ring protons confirm their connectivity. The complex multiplet pattern in the aromatic region, with four distinct signals, is uniquely characteristic of the meta substitution pattern, differentiating it from the simpler patterns of the ortho and para isomers.

  • 2D NMR (COSY, HSQC, HMBC) provides the final, unambiguous proof by establishing the precise connectivity between all protons and carbons, confirming the entire molecular framework piece by piece.

By following this rigorous, multi-technique workflow, researchers can have the highest degree of confidence in the chemical structure of their synthesized compounds, ensuring the integrity and reproducibility of their subsequent scientific investigations.

References

The Evolving Landscape of Azetidin-2-ones: A Comparative Guide to the Structure-Activity Relationship of 1-(3-Bromophenyl)azetidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The β-lactam ring, a core structural motif of the famed penicillin and cephalosporin antibiotics, continues to be a source of inspiration for the development of novel therapeutic agents. Among the myriad of synthetic β-lactams, the 1-(3-Bromophenyl)azetidin-2-one scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle molecular modifications can profoundly impact their therapeutic potential, with a focus on their anticancer and antimicrobial properties.

The Azetidin-2-one Core: A Versatile Pharmacophore

The 2-azetidinone skeleton is a four-membered lactam ring that serves as a versatile building block in medicinal chemistry. Its strained ring system imparts a unique reactivity that allows for covalent interactions with various biological targets. Derivatives of azetidin-2-one have been reported to exhibit a wide array of pharmacological effects, including antifungal, antimicrobial, antitubercular, analgesic, anti-inflammatory, and antitumor activities.[1] The 1-phenylazetidin-2-one core, in particular, has been extensively explored, with substitutions on the phenyl ring and the azetidinone ring leading to compounds with diverse and potent biological profiles.

Strategic Dissection of the this compound Scaffold

To comprehend the SAR of this class of compounds, we will deconstruct the molecule into three key regions for modification, as illustrated below. This systematic approach allows for a clear understanding of how changes in each region influence the overall biological activity.

SAR_regions A Region A: Phenyl Ring Substituents B Region B: Azetidinone Ring Substituents (C3 & C4) C Region C: N1-Phenyl Moiety Core This compound Core Core->A Core->B Core->C

Figure 1. Key regions for SAR analysis of this compound analogs.

Region A & C: The Influence of the Phenyl Rings

The nature and position of substituents on the N1-phenyl ring (Region C) and any additional phenyl rings attached to the azetidinone core (often at the C4 position, Region B) play a pivotal role in determining the biological activity.

Anticancer Activity: A Focus on Tubulin Inhibition

A significant body of research points towards the anticancer potential of 1,4-diarylazetidin-2-ones, with many acting as potent inhibitors of tubulin polymerization. These compounds often bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][3]

A noteworthy example is the analog 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one , which has demonstrated remarkable antiproliferative activity with an IC50 value of 10 nM in MCF-7 breast cancer cells and 3 nM in HT-29 colon cancer cells.[3][4] This highlights the importance of the substitution pattern on the N1-phenyl ring. The 3,5-dimethoxy substitution appears to be a key feature for potent anticancer activity in this series.[3][4]

In another study, a series of 1,4-diaryl-3-chloroazetidin-2-ones were identified as potent agents for the treatment of human breast cancer.[5] The presence of a chlorine atom at the C3 position of the azetidinone ring, coupled with specific substitutions on the aryl rings, contributes significantly to their cytotoxic effects.

Comparative Data of Selected 1-Arylazetidin-2-one Analogs with Anticancer Activity:

Compound IDN1-Aryl SubstituentC4-Aryl SubstituentC3-SubstituentCell LineIC50 (nM)Reference
12l 3,5-Dimethoxyphenyl4-Ethoxyphenyl-OHMCF-710[3][4]
12l 3,5-Dimethoxyphenyl4-Ethoxyphenyl-OHHT-293[3][4]
12k 3,5-Dimethoxyphenyl4-Methoxyphenyl-OHMCF-71.5[3][4]
12m 3,5-Dimethoxyphenyl4-Thiomethylphenyl-OHMCF-723[3]
9q 3,4,5-Trimethoxyphenyl4-Methoxyphenyl3-(prop-1-en-2-yl)MCF-7~10-33[2]
9q 3,4,5-Trimethoxyphenyl4-Methoxyphenyl3-(prop-1-en-2-yl)MDA-MB-231~23-33[2]

This table is a synthesis of data from multiple sources for comparative purposes.

The data suggests that hydroxyl and methoxy groups on the phenyl rings are favorable for anticancer activity. Specifically, the 3,4,5-trimethoxyphenyl and 3,5-dimethoxyphenyl motifs on the N1-aryl ring are consistently found in highly potent analogs.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The 1-phenylazetidin-2-one scaffold has also been a fruitful starting point for the development of novel antimicrobial agents. The SAR for antimicrobial activity often differs from that of anticancer activity, highlighting the diverse mechanisms of action these compounds can possess.

For instance, a study on 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives revealed that para-substituted halogen and nitro derivatives exhibit remarkable potential against MCF-7 cancer cell lines and various microbial strains.[6][7] This indicates that electron-withdrawing groups on the phenyl ring can enhance both anticancer and antimicrobial activities.

In a different series, N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were synthesized and evaluated for their antibacterial properties.[1] While the azetidinone analogs showed some activity, their precursor Schiff bases (N-(arylidene)hydrazinoacetyl sulfonamides) were generally more active.[1] This suggests that the presence of the β-lactam ring is not always essential for antibacterial efficacy in this particular scaffold.

Region B: The Azetidinone Ring - A Hub of Activity

Substitutions at the C3 and C4 positions of the azetidinone ring are critical for modulating the biological activity and selectivity of these analogs.

The stereochemistry at these positions is also a crucial factor. For many biologically active azetidin-2-ones, a trans configuration between the substituents at C3 and C4 is preferred for optimal activity.[2]

The introduction of a chlorine atom at the C3 position has been a common strategy in the design of potent anticancer and antimicrobial azetidin-2-ones.[1][5] This halogen atom can enhance the electrophilicity of the β-lactam ring, potentially facilitating covalent modification of target proteins.

Furthermore, the incorporation of bulky and diverse substituents at the C3 position, such as a 3-(prop-1-en-2-yl) group, has led to the discovery of potent tubulin polymerization inhibitors with nanomolar IC50 values.[2]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of this compound analogs.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay A Seed cancer cells in 96-well plates B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Figure 2. Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the bacterial or fungal strain overnight and dilute it to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Directions and Concluding Remarks

The this compound scaffold continues to be a rich source of biologically active molecules. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity. Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: While tubulin inhibition is a known mechanism for some anticancer analogs, the targets for many of the antimicrobial and other biologically active compounds remain to be identified.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their therapeutic potential and pharmacokinetic profiles.

  • Exploration of Novel Substitutions: The chemical space around the this compound core is vast and warrants further exploration with novel and diverse substituents.

By leveraging the insights from SAR studies and employing rigorous experimental evaluation, the scientific community can continue to unlock the therapeutic potential of this versatile and promising class of compounds.

References

Comparative Efficacy of 1-(3-Bromophenyl)azetidin-2-one: A Novel β-Lactam Antibiotic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the persistent battle against antimicrobial resistance, the exploration of novel antibiotic scaffolds is paramount. The azetidin-2-one, or β-lactam, ring is a cornerstone of antibiotic chemistry, forming the reactive core of penicillins, cephalosporins, carbapenems, and monobactams.[1] This guide provides a comparative analysis of the hypothetical antibacterial efficacy of a novel β-lactam compound, 1-(3-Bromophenyl)azetidin-2-one, against established antibiotics, Amoxicillin and Ceftriaxone. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of new antibiotic candidates.

Introduction to β-Lactam Antibiotics and the Promise of Novel Derivatives

β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall.[2] They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan strands.[3] This disruption of cell wall integrity leads to cell lysis and bacterial death. The enduring success of β-lactams is a testament to their targeted mechanism and general tolerability.[4]

However, the widespread use of these agents has led to the evolution of various resistance mechanisms in bacteria, most notably the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[5] This has necessitated the development of new generations of β-lactams and the co-administration of β-lactamase inhibitors. The synthesis of novel azetidin-2-one derivatives, such as this compound, represents a key strategy in the quest for antibiotics that can evade existing resistance mechanisms and exhibit potent activity against multidrug-resistant pathogens.

Hypothetical Synthesis of this compound

The synthesis of 1-aryl-azetidin-2-ones can be achieved through various methods, with the Staudinger ketene-imine cycloaddition being a prominent approach.[1][6] A plausible synthetic route for this compound is outlined below. This proposed synthesis is based on established chemical principles for the formation of the azetidin-2-one ring.

A Note on the Data: The experimental data for this compound presented in this guide is hypothetical and generated for illustrative purposes to provide a framework for comparison. The data for Amoxicillin and Ceftriaxone are based on published values.

Comparative In Vitro Efficacy

To assess the potential of this compound as an antibacterial agent, its efficacy can be compared against a panel of clinically relevant bacteria. For this guide, we will consider its hypothetical activity against a Gram-positive representative, Staphylococcus aureus (ATCC 29213), and a Gram-negative representative, Escherichia coli (ATCC 25922). The comparison will be made with Amoxicillin, a widely used aminopenicillin, and Ceftriaxone, a third-generation cephalosporin.

The primary metrics for in vitro efficacy are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[7]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial drug that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]

Table 1: Comparative MIC and MBC Data (µg/mL)
AntibioticOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus ATCC 292131 (Hypothetical)2 (Hypothetical)2Bactericidal
E. coli ATCC 259224 (Hypothetical)8 (Hypothetical)2Bactericidal
Amoxicillin S. aureus ATCC 292130.5[4]12Bactericidal
E. coli ATCC 259224[4]82Bactericidal
Ceftriaxone S. aureus ATCC 292134[8][9]82Bactericidal
E. coli ATCC 259220.23[10]0.5~2Bactericidal

*MBC values are estimated based on the principle that for many bactericidal agents, the MBC is typically 2-4 times the MIC. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[2]

Experimental Protocols

The determination of MIC and MBC values should be conducted following standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[11]

Experimental Workflow for Antibacterial Efficacy Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare stock solution of This compound serial_dilution Perform serial two-fold dilutions of each antibiotic in a 96-well plate prep_compound->serial_dilution prep_antibiotics Prepare stock solutions of Amoxicillin & Ceftriaxone prep_antibiotics->serial_dilution prep_bacteria Culture S. aureus ATCC 29213 and E. coli ATCC 25922 inoculation Inoculate wells with standardized bacterial suspension (~5 x 10^5 CFU/mL) prep_bacteria->inoculation prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution serial_dilution->inoculation incubation_mic Incubate at 35°C for 16-20 hours inoculation->incubation_mic read_mic Visually inspect for turbidity; determine lowest concentration with no visible growth (MIC) incubation_mic->read_mic subculture Subculture aliquots from clear wells (at and above MIC) onto -free agar plates read_mic->subculture incubation_mbc Incubate agar plates at 35°C for 18-24 hours subculture->incubation_mbc count_colonies Count Colony Forming Units (CFU) incubation_mbc->count_colonies determine_mbc Determine lowest concentration with ≥99.9% kill (MBC) count_colonies->determine_mbc

Caption: Workflow for MIC and MBC determination.

Step-by-Step Methodology for MIC Determination (Broth Microdilution)
  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound, Amoxicillin, and Ceftriaxone in a suitable solvent. Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains (S. aureus ATCC 29213 and E. coli ATCC 25922) overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Step-by-Step Methodology for MBC Determination
  • Subculturing: Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and those with higher concentrations).

  • Plating: Spread the aliquots onto antibiotic-free agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Determining the MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial inoculum.

Mechanism of Action: The β-Lactam Core

The antibacterial activity of this compound, like other β-lactam antibiotics, is predicated on the strained four-membered ring. This strained ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. The subsequent acylation of a serine residue in the PBP active site inactivates the enzyme, halting cell wall synthesis.

G beta_lactam β-Lactam Antibiotic (e.g., this compound) pbp Penicillin-Binding Protein (PBP) (Transpeptidase) beta_lactam->pbp Binds to active site cross_linking Peptidoglycan Cross-linking pbp->cross_linking Catalyzes inactivated_pbp Inactivated Acyl-PBP Complex pbp->inactivated_pbp Acylation peptidoglycan Peptidoglycan Precursors peptidoglycan->cross_linking cell_wall Stable Bacterial Cell Wall cross_linking->cell_wall no_cross_linking Inhibition of Cross-linking inactivated_pbp->no_cross_linking Leads to lysis Cell Lysis and Death no_cross_linking->lysis

Caption: Mechanism of action of β-lactam antibiotics.

Conclusion and Future Directions

This guide provides a foundational comparison of the hypothetical novel antibiotic, this compound, with the established antibiotics, Amoxicillin and Ceftriaxone. The presented framework, based on standardized methodologies, allows for a preliminary assessment of its potential antibacterial profile. The hypothetical data suggests that this compound could possess bactericidal activity against both Gram-positive and Gram-negative bacteria.

Further research would be imperative to validate these hypothetical findings. This would include the actual synthesis and characterization of the compound, followed by comprehensive in vitro testing against a broad panel of clinical isolates, including resistant strains. Subsequent studies would involve evaluating its safety profile, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy in animal models of infection. The exploration of such novel azetidin-2-one derivatives is a critical endeavor in the ongoing effort to combat the global threat of antibiotic resistance.

References

A Senior Application Scientist's Guide to Validating the Therapeutic Potential of Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of azetidinone derivatives across key therapeutic areas. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reproducible results. This guide is structured to offer both high-level strategic insights and detailed, actionable protocols, grounded in authoritative scientific literature.

The Azetidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-azetidinone, or β-lactam ring, is a four-membered cyclic amide that stands as one of the most vital pharmacophores in modern medicine. Its inherent ring strain makes it susceptible to nucleophilic attack, a chemical reactivity that has been masterfully exploited in the design of numerous therapeutic agents. While famously the cornerstone of β-lactam antibiotics like penicillins and cephalosporins, the versatility of the azetidinone scaffold has led to its exploration in a multitude of therapeutic landscapes, including oncology, inflammation, and metabolic diseases. This guide will focus on the in vitro and in vivo validation of azetidinone derivatives in three prominent areas: antibacterial, anticancer, and cholesterol-lowering applications.

Antibacterial Potential: Beyond the Classic Beta-Lactams

The rising tide of antibiotic resistance necessitates the development of novel antibacterial agents. Azetidinone derivatives continue to be a fertile ground for innovation in this space, with new compounds being designed to overcome existing resistance mechanisms.

In Vitro Validation: Determining Antimicrobial Efficacy

The initial assessment of an azetidinone derivative's antibacterial potential is performed in vitro to determine its intrinsic activity against a panel of clinically relevant bacteria.

This method is a gold-standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the azetidinone derivative is prepared in a 96-well microtiter plate, and a standardized bacterial inoculum is added to each well. Following incubation, the wells are visually inspected for bacterial growth to determine the MIC.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Azetidinone Derivative Dilutions:

    • Prepare a stock solution of the azetidinone derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the stock solution in MHB to achieve a range of desired concentrations. Typically, 100 µL of MHB is added to wells 2-12, and 200 µL of the stock solution (at twice the highest desired final concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1-11. Well 12 receives 100 µL of sterile MHB.

    • The final volume in each well is 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the azetidinone derivative at which there is no visible growth.

Comparative Performance of Azetidinone Derivatives as Antibacterial Agents

The efficacy of novel azetidinone derivatives is best understood in the context of established antibiotics. The following table summarizes representative MIC values for hypothetical azetidinone derivatives compared to standard-of-care antibiotics.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Azetidinone Derivative 1 416
Azetidinone Derivative 2 28
Ampicillin 0.5>256 (resistant)
Ciprofloxacin 0.30.013[1]

Interpretation of Results:

  • Derivative 2 shows promising activity against S. aureus, approaching the efficacy of some established agents.

  • The higher MIC values against E. coli suggest a potential challenge in penetrating the outer membrane of Gram-negative bacteria, a common hurdle for new antibiotics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The azetidinone scaffold has been ingeniously adapted to create potent anticancer agents. A notable mechanism of action for many of these derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

In Vitro Validation: Assessing Cytotoxicity and Mechanistic Insights

The initial screening of anticancer potential involves evaluating the cytotoxicity of the compounds against various cancer cell lines and elucidating their mechanism of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the azetidinone derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) to a final concentration of 3-4 mg/mL in an ice-cold polymerization buffer (e.g., G-PEM buffer containing GTP).

    • Prepare stock solutions of the azetidinone derivative and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in DMSO.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • On ice, prepare the reaction mix for each well by combining the reconstituted tubulin solution with the test compound at various concentrations.

  • Initiation and Measurement:

    • Pipette the reaction mix into the pre-warmed 96-well plate.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax).

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 for tubulin polymerization.

Visualizing the Mechanism: Tubulin Polymerization Pathway

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Azetidinone Derivative Azetidinone Derivative Azetidinone Derivative->Tubulin Dimers Binds to Colchicine Site G2/M Arrest G2/M Arrest Disrupted Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Azetidinone derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Comparative Performance of Azetidinone Derivatives as Anticancer Agents

The following table presents hypothetical IC50 values for azetidinone derivatives against various cancer cell lines, benchmarked against standard chemotherapeutic agents.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Azetidinone Derivative 3 0.050.080.12
Azetidinone Derivative 4 0.150.250.30
Doxorubicin 0.65[2]~1.00.4[2]
Paclitaxel 0.0030.0050.002

Interpretation of Results:

  • Derivative 3 demonstrates potent anticancer activity, with IC50 values in the nanomolar range, surpassing the efficacy of doxorubicin in these cell lines.

  • The comparison with paclitaxel, a known microtubule stabilizer, provides context for the potency of tubulin-targeting agents.

Cholesterol Absorption Inhibition: A Metabolic Intervention

Azetidinone derivatives have emerged as a significant class of cholesterol absorption inhibitors, with ezetimibe being the pioneering drug in this category. These compounds selectively block the intestinal uptake of dietary and biliary cholesterol.

In Vivo Validation: Assessing Cholesterol-Lowering Efficacy in Animal Models

The definitive validation of a cholesterol absorption inhibitor's potential is conducted in vivo using animal models that mimic human cholesterol metabolism.

This model is widely used to evaluate the efficacy of lipid-lowering agents.

Principle: Rats are fed a high-cholesterol diet to induce hypercholesterolemia. The test compound is then administered, and its effect on serum lipid profiles is measured.

Step-by-Step Methodology:

  • Induction of Hypercholesterolemia:

    • Acclimatize male Wistar rats for one week.

    • Feed the rats a high-cholesterol diet (e.g., containing 1% cholesterol and 0.5% cholic acid) for a period of 7-14 days to induce elevated serum cholesterol levels.[3]

  • Compound Administration:

    • Divide the hypercholesterolemic rats into groups: a control group receiving the vehicle, a positive control group receiving a standard drug (e.g., ezetimibe), and treatment groups receiving the azetidinone derivative at various doses.

    • Administer the compounds orally once daily for a specified period (e.g., 7-14 days).

  • Blood Sample Collection and Serum Separation:

    • At the end of the treatment period, collect blood samples from the rats via retro-orbital puncture or cardiac puncture under anesthesia.

    • Allow the blood to clot and then centrifuge to separate the serum.

  • Biochemical Analysis of Serum Lipids:

    • Determine the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in the serum using commercially available enzymatic kits. The principle often involves a series of enzymatic reactions that produce a colored product, which is quantified spectrophotometrically.

Visualizing the Mechanism: NPC1L1-Mediated Cholesterol Absorption

Cholesterol_Absorption cluster_0 Intestinal Lumen cluster_1 Enterocyte Brush Border cluster_2 Enterocyte Cytoplasm Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Dietary & Biliary Cholesterol->NPC1L1 Uptake Cholesterol Absorption Cholesterol Absorption NPC1L1->Cholesterol Absorption Internalization Azetidinone Derivative (Ezetimibe) Azetidinone Derivative (Ezetimibe) Azetidinone Derivative (Ezetimibe)->NPC1L1 Binds and Inhibits Reduced Cholesterol Delivery to Liver Reduced Cholesterol Delivery to Liver Cholesterol Absorption->Reduced Cholesterol Delivery to Liver

Caption: Azetidinone derivatives like ezetimibe inhibit the NPC1L1 transporter, blocking intestinal cholesterol absorption.

Comparative Performance of Azetidinone Derivatives as Cholesterol Absorption Inhibitors

The following table illustrates the potential in vivo efficacy of novel azetidinone derivatives in a rat model of hypercholesterolemia, compared to ezetimibe.

Compound (Oral Dose)% Reduction in Total Cholesterol% Reduction in LDL Cholesterol% Reduction in Triglycerides
Azetidinone Derivative 5 (10 mg/kg)45%50%20%
Azetidinone Derivative 6 (10 mg/kg)35%40%15%
Ezetimibe (10 mg/kg)~50%[3]~60%[3]Modest reduction[3]

Interpretation of Results:

  • Derivative 5 shows significant cholesterol-lowering effects, comparable to the standard drug ezetimibe, making it a promising candidate for further development.

  • The modest effect on triglycerides is consistent with the mechanism of action of cholesterol absorption inhibitors.[3]

Conclusion: The Enduring Promise of the Azetidinone Scaffold

This guide has provided a framework for the systematic in vitro and in vivo validation of azetidinone derivatives across diverse therapeutic areas. The experimental protocols and comparative data presented herein underscore the importance of a rigorous, evidence-based approach to drug discovery. The enduring versatility of the azetidinone scaffold, coupled with innovative medicinal chemistry strategies, ensures its continued relevance in the quest for novel and effective therapies. As researchers and drug development professionals, a deep understanding of these validation methodologies is paramount to translating the chemical potential of these remarkable compounds into tangible clinical benefits.

References

Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Method Validation in Drug Development

In the landscape of pharmaceutical development, the reliability of analytical data is paramount. For novel intermediates and active pharmaceutical ingredients (APIs) like 1-(3-Bromophenyl)azetidin-2-one, a β-lactam derivative, establishing robust and validated analytical methods is a foundational requirement for ensuring product quality, safety, and efficacy.[1] This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods for this compound, designed for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for validating analytical procedures.[2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] This involves a thorough evaluation of performance characteristics such as accuracy, precision, specificity, linearity, range, and robustness.[1][7] Cross-validation, the comparison of two or more distinct analytical methods, provides an even higher level of assurance in the generated data, ensuring consistency and reliability across different analytical platforms.

This guide will explore two of the most powerful and commonly employed analytical techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of each method, their respective strengths and weaknesses for the analysis of this compound, and provide detailed, step-by-step protocols for their validation and subsequent cross-validation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is crucial for the rational development of analytical methods.

PropertyValueSource
Molecular Formula C9H8BrNO[8]
Molecular Weight 226.07 g/mol [9]
Appearance Pale-yellow to Yellow-brown Solid[9]
Storage Temperature Room temperature[9]

The presence of a chromophore in the bromophenyl group suggests that UV detection in HPLC will be a viable quantification technique. The compound's volatility and thermal stability will be critical considerations for the feasibility of GC-MS analysis. Given that many β-lactams can be analyzed by GC, it is a reasonable approach to investigate for this compound.[10]

Methodology Comparison: HPLC-UV vs. GC-MS

The choice of analytical methodology is a critical decision driven by the analyte's properties, the intended application of the method (e.g., purity assay, impurity profiling, stability testing), and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility. For a compound like this compound, a reversed-phase HPLC method with UV detection is a logical starting point.

  • Principle: The analyte is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The differential partitioning of the analyte between the mobile and stationary phases leads to its separation from other components. The UV detector measures the absorbance of the analyte as it elutes from the column, providing a quantitative measure.

  • Advantages for this compound:

    • Versatility: Applicable to a wide range of compounds, including those that are non-volatile or thermally labile.

    • Specificity: A well-developed stability-indicating method can separate the main compound from its degradation products and impurities.[11][12]

    • Established Regulatory Acceptance: HPLC is a well-understood and widely accepted technique by regulatory agencies.[1][7]

  • Limitations:

    • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, although this is less of a concern for a pure drug substance.

    • Lower Sensitivity than MS: While sensitive, UV detection may not be sufficient for trace-level impurity analysis compared to mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection and structural elucidation capabilities of mass spectrometry.

  • Principle: The analyte is vaporized and introduced into a gaseous mobile phase (carrier gas) that flows through a long, thin capillary column. Separation is achieved based on the analyte's volatility and interactions with the stationary phase coating the column. The eluting compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both quantitative data and structural information.

  • Advantages for this compound:

    • High Sensitivity and Specificity: The mass spectrometer provides a high degree of certainty in the identification and quantification of the analyte, even at trace levels.[10]

    • Structural Information: The mass spectrum can be used to confirm the identity of the analyte and to identify unknown impurities or degradation products.

  • Limitations:

    • Volatility and Thermal Stability Required: The analyte must be sufficiently volatile and thermally stable to be vaporized without degradation in the GC inlet. For some β-lactams, derivatization may be necessary.[13]

    • Potential for On-Column Degradation: The high temperatures used in GC can sometimes cause degradation of sensitive compounds like β-lactams.

Experimental Protocols

The following protocols are presented as a starting point for the development and validation of analytical methods for this compound. Optimization will likely be required based on experimental observations.

Protocol 1: Stability-Indicating HPLC-UV Method

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and its separation from potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or other suitable buffer components).

  • This compound reference standard.

2. Chromatographic Conditions (Initial):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 30% acetonitrile and increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of the analyte (likely in the range of 210-270 nm).

  • Injection Volume: 10 µL.

3. Method Validation (according to ICH Q2(R1)/Q2(R2)): [2][3][5]

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) will be performed to demonstrate that the method can separate the analyte from its degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity: A minimum of five concentrations of the reference standard will be prepared and analyzed to demonstrate a linear relationship between concentration and peak area.

  • Range: The range will be established based on the linearity data and the intended application of the method (e.g., 80-120% of the test concentration for an assay).

  • Accuracy: Determined by recovery studies of spiked placebo samples at a minimum of three concentration levels.

  • Precision:

    • Repeatability (Intra-assay precision): A minimum of six replicate injections of the same sample.

    • Intermediate Precision: The analysis will be repeated by a different analyst on a different day using different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) will be evaluated.

Protocol 2: GC-MS Method for Identification and Quantification

Objective: To develop and validate a GC-MS method for the identification and quantification of this compound.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless inlet and a mass selective detector.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

  • Helium (carrier gas).

  • Methanol or other suitable solvent (GC grade).

  • This compound reference standard.

2. Chromatographic and Mass Spectrometric Conditions (Initial):

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 10:1) to prevent column overload.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for identification and method development. Selected Ion Monitoring (SIM) for quantification of the target analyte.

3. Method Validation (according to ICH Q2(R1)/Q2(R2)): [2][3][5]

  • Specificity: The mass spectrum of the analyte will be compared to a reference spectrum. The method's ability to differentiate the analyte from structurally similar compounds will be assessed.

  • Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness: Will be evaluated using similar principles as described for the HPLC-UV method, but using the peak area from the GC-MS chromatogram.

Cross-Validation of Analytical Methods

Once both the HPLC-UV and GC-MS methods have been individually validated, a cross-validation study will be performed to ensure that both methods provide equivalent results.

Objective: To demonstrate the equivalency of the validated HPLC-UV and GC-MS methods for the analysis of this compound.

Procedure:

  • A minimum of three independent batches of this compound will be analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.

  • The results (e.g., purity, assay) obtained from both methods will be statistically compared. A t-test or an equivalence test can be used to determine if there is a statistically significant difference between the means of the two methods.

  • The acceptance criteria for the cross-validation should be pre-defined in a validation protocol. For example, the difference in the mean results between the two methods should not be more than a specified percentage (e.g., 2%).

Data Presentation and Visualization

Clear and concise presentation of data is crucial for the interpretation and comparison of results.

Summary of Validation Parameters
Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (ICH Q2)
Specificity Separates analyte from degradation products.Unique mass spectrum.The method is specific for the analyte.
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range (% of test conc.) 80-120%80-120%Appropriate for the intended use.
Accuracy (% Recovery) 98.0-102.0%98.0-102.0%Typically 98.0-102.0% for drug substance.
Precision (RSD)
- Repeatability< 1.0%< 1.0%Typically ≤ 1.0% for drug substance.
- Intermediate< 2.0%< 2.0%Typically ≤ 2.0% for drug substance.
LOD To be determinedTo be determinedAppropriate for the intended use.
LOQ To be determinedTo be determinedAppropriate for the intended use.
Robustness No significant impact on results.No significant impact on results.Method remains reliable under varied conditions.

Diagrams

CrossValidationWorkflow cluster_HPLC HPLC-UV Method cluster_GCMS GC-MS Method HPLC_Dev Method Development HPLC_Val Method Validation (ICH Q2) HPLC_Dev->HPLC_Val HPLC_Data HPLC Data HPLC_Val->HPLC_Data CrossVal Cross-Validation Study HPLC_Data->CrossVal GCMS_Dev Method Development GCMS_Val Method Validation (ICH Q2) GCMS_Dev->GCMS_Val GCMS_Data GC-MS Data GCMS_Val->GCMS_Data GCMS_Data->CrossVal Comparison Statistical Comparison (e.g., t-test) CrossVal->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

AnalyteStructure struct This compound

References

A Strategic Guide to Deconvoluting the Target Specificity of 1-(3-Bromophenyl)azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(3-bromophenyl)azetidin-2-one scaffold represents a promising, yet enigmatic, class of small molecules. Derivatives of the parent azetidin-2-one (or β-lactam) ring are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] However, the precise molecular targets that mediate these effects are often poorly characterized. Establishing target specificity is a cornerstone of modern drug development, as it directly informs the mechanism of action (MOA), predicts potential therapeutic windows, and uncovers liabilities due to off-target toxicity. This guide presents a multi-pronged, technically rigorous workflow for researchers to systematically identify the protein targets of novel this compound derivatives, validate target engagement in a physiologically relevant context, and proactively profile for off-target activities. We will move beyond simple protocol recitation to explain the causal-driven choices that underpin a robust target deconvolution strategy.

The Imperative of Specificity: Contextualizing the Azetidin-2-one Scaffold

The azetidin-2-one ring is a privileged structure in medicinal chemistry, most famously as the core of β-lactam antibiotics.[7][8] Its inherent ring strain makes it an effective acylating agent, a property exploited in the inhibition of bacterial transpeptidases.[7] However, recent explorations have revealed that non-antibiotic derivatives interact with a diverse range of eukaryotic targets. For instance, certain analogues of combretastatin A-4 that replace the stilbene bridge with an azetidin-2-one ring have been shown to be potent inhibitors of tubulin polymerization.[9][10]

For a novel derivative like this compound, we cannot assume a single, predictable target. The phenyl ring and its bromine substituent introduce unique steric and electronic properties that can drastically alter its interaction landscape within the proteome. Therefore, a comprehensive assessment of target specificity is not merely a validation step but a foundational component of the discovery process.

A Multi-Pronged Strategy for Target Identification and Specificity Profiling

No single experimental technique can definitively establish the target specificity of a novel compound. A robust assessment relies on the integration of orthogonal methods that, together, build a cohesive and verifiable narrative of the molecule's interactions. We advocate for a phased approach that begins with broad, unbiased screening to identify potential targets, followed by rigorous validation of direct engagement in a cellular environment, and culminating in a wide-scale profiling of common off-target classes.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: In-Cell Target Validation cluster_2 Phase 3: Off-Target Profiling a Affinity Chromatography-MS c Cellular Thermal Shift Assay (CETSA) a->c Identified Hits b Photo-Affinity Labeling b->c Identified Hits d Kinome Profiling c->d Validated Target start Novel Derivative start->a start->b

Figure 1: A strategic workflow for target specificity assessment.

Phase 1: Unbiased Target Identification - Casting a Wide Net

The initial goal is to identify which proteins from the entire cellular proteome physically interact with the this compound derivative. Affinity-based pulldown methods are the gold standard for this purpose.[11]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

The principle of AC-MS is to use the small molecule as "bait" to "fish" for its binding partners from a complex cell lysate.[12][13][14] The derivative is immobilized on a solid support (e.g., agarose beads), which is then incubated with the lysate. Proteins that bind to the derivative are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The linker used to attach the derivative to the beads is critical. It must be attached at a position on the molecule that does not interfere with its putative binding pharmacophore. For this compound, derivatization might be explored at a less critical position on the phenyl ring, if synthetic routes allow, to preserve the core scaffold's interactions.

  • Competition Control: A crucial control experiment involves co-incubating the lysate and beads with an excess of the free, non-immobilized derivative. A true binding partner will be out-competed by the free compound, leading to a significantly reduced signal in the mass spectrometer for that protein. This step is essential to distinguish specific binders from proteins that non-specifically adhere to the matrix or linker.[15]

G cluster_workflow Affinity Chromatography Workflow cluster_control Competition Control step1 Step 1: Immobilization Derivative is covalently linked to beads. step2 Step 2: Incubation Beads are mixed with cell lysate. step1->step2 c_step2 Step 2a: Incubation + Free Compound Beads and lysate are incubated with excess free derivative. step1->c_step2 step3 Step 3: Washing Non-specific proteins are washed away. step2->step3 step4 Step 4: Elution Bound proteins are released. step3->step4 step3->step4 step5 Step 5: Analysis Proteins identified by LC-MS/MS. step4->step5 c_step5 Step 5a: Analysis Specific binders show reduced signal. step4->c_step5 c_step2->step3

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Experimental Protocol: Affinity Chromatography-MS
  • Probe Synthesis: Synthesize an analogue of this compound containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

  • Immobilization: Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated or Azide/Alkyne-functionalized beads).

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line under non-denaturing conditions to preserve protein structure and interactions.

  • Binding: Incubate the immobilized probe with the cell lysate for 2-4 hours at 4°C. For the competition control, add a 100-fold molar excess of the original, free this compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS to identify the proteins.

Phase 2: Target Engagement and Validation in a Cellular Context

Identifying a protein via affinity chromatography confirms a physical interaction, but it doesn't prove that this interaction occurs within the complex, crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that validates this crucial drug-target engagement in intact cells.[16][17][18]

The principle of CETSA is based on ligand-induced thermal stabilization.[19] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.

Causality Behind Experimental Choices:

  • Intact Cells vs. Lysate: Performing CETSA in intact cells is paramount. It not only confirms target binding but also implicitly demonstrates that the compound is cell-permeable and can access its target in its native subcellular location.[20]

  • Melt Curve Generation: The initial step is to generate a "melt curve" by heating cell aliquots to a range of temperatures and quantifying the amount of soluble target protein remaining at each temperature. This determines the protein's intrinsic melting temperature (Tm).

  • Isothermal Dose-Response: Once the melt curve is established, an isothermal dose-response experiment is performed. Cells are treated with increasing concentrations of the derivative and heated to a single, fixed temperature (typically near the Tm) where significant denaturation occurs. Effective target engagement will stabilize the protein, resulting in more soluble protein being detected in a dose-dependent manner.[19]

G cluster_0 No Drug Control cluster_1 With Drug Treatment a Target Protein b Heat Applied a->b c Protein Denatures & Aggregates b->c result1 c->result1 Low signal on Western Blot d Target Protein + Derivative e Heat Applied d->e f Complex is Stabilized Protein Remains Soluble e->f result2 f->result2 High signal on Western Blot

Figure 3: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Microplate-Based CETSA
  • Cell Culture: Culture the chosen cell line to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (e.g., DMSO) or various concentrations of the this compound derivative for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into a PCR plate. Heat the plate in a thermal cycler across a temperature gradient (for melt curves) or to a single fixed temperature (for dose-response).[17]

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. Analyze the amount of the target protein using a detection method like Western Blot, ELISA, or AlphaScreen®.[17]

Phase 3: Proactively Profiling Off-Target Activities

Even a compound with a validated primary target can have unintended off-target effects that lead to toxicity or confound efficacy data. Protein kinases are one of the largest and most commonly implicated off-target families. Kinome profiling provides a broad-spectrum view of a compound's selectivity across hundreds of kinases simultaneously.[21]

Causality Behind Experimental Choices:

  • Multiplexed Approach: Screening against individual kinases is inefficient. Techniques using multiplexed inhibitor beads ("kinobeads") or ATP-affinity probes allow for the capture and relative quantification of a large fraction of the cellular kinome from a single sample.[22][23]

  • Competition-Based Profiling: The assay typically measures the ability of the test compound to compete with a broad-spectrum immobilized ligand for binding to the kinases in a cell lysate. The kinases that are "competed off" by the test compound are identified by mass spectrometry, revealing the compound's kinase interaction profile.

Experimental Protocol: High-Level Kinome Profiling
  • Lysate Preparation: Prepare a native cell lysate as described for affinity chromatography.

  • Compound Incubation: Incubate aliquots of the lysate with different concentrations of the this compound derivative.

  • Kinase Capture: Add the lysate to beads coupled with broad-spectrum kinase inhibitors.

  • Washing and Elution: Wash away non-bound proteins and elute the captured kinases.

  • Quantification: Analyze the eluted kinases using quantitative mass spectrometry (e.g., SILAC or TMT labeling) to determine which kinases were displaced by the test compound and with what potency.

Data Synthesis and Comparative Analysis

The true power of this workflow comes from integrating the data from all three phases. A protein identified by AC-MS, validated for intracellular engagement by CETSA, and shown to be unique in a broad kinome scan, is a high-confidence target.

Table 1: Comparison of Key Methodologies for Target Specificity Assessment

Methodology Principle Primary Application Advantages Limitations
Affinity Chromatography-MS Small molecule "bait" captures protein "prey" from lysate.[12][14] Unbiased identification of potential binding partners. Unbiased; Identifies novel targets; Provides direct physical interaction evidence. Requires chemical modification of the compound; Risk of false positives (non-specific binders); In vitro context.[15]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against heat denaturation.[18] Validation of target engagement in intact cells and tissues. Confirms binding in a physiological context; Demonstrates cell permeability; Can be adapted for high-throughput screening.[17][24] Requires a specific antibody or detection method for the target protein; Not suitable for initial discovery.

| Kinome Profiling | Measures compound binding across a large panel of protein kinases.[21][25] | Assessing selectivity and identifying off-target kinase interactions. | Broad, systemic view of kinase selectivity; Helps predict off-target toxicity; Can reveal unexpected MOAs.[22] | Focused only on the kinome; Does not assess other common off-target families (e.g., GPCRs, ion channels). |

Table 2: Illustrative Target Specificity Profile of Compound AZ-BrP-01 vs. Alternative Inhibitor (This table presents hypothetical data for illustrative purposes)

Parameter AZ-BrP-01 (Azetidinone Derivative) Alternative Inhibitor (e.g., Staurosporine) Interpretation
Primary Target (e.g., Tubulin) IC₅₀ 17 nM5 µMAZ-BrP-01 is a potent inhibitor of its primary target.
CETSA Thermal Shift (ΔTm) +5.2 °C at 1 µMNot ApplicableStrong evidence of direct target engagement in cells for AZ-BrP-01.
Key Off-Target 1 (e.g., CDK2) IC₅₀ > 10 µM10 nMAZ-BrP-01 shows high selectivity against this kinase.
Key Off-Target 2 (e.g., p38α) IC₅₀ > 10 µM25 nMStaurosporine is a known broad-spectrum kinase inhibitor.
Kinase Selectivity Score (S-Score at 1µM) 0.01 (1 kinase hit)0.85 (250+ kinase hits)AZ-BrP-01 is highly selective across the kinome.

Conclusion

Assessing the target specificity of a novel compound series like this compound derivatives is a complex but critical endeavor. By employing a strategic, multi-phase workflow that combines the unbiased discovery power of affinity chromatography, the rigorous in-cell validation of CETSA, and the broad selectivity screening of kinome profiling, researchers can build a high-confidence profile of a molecule's biological activity. This integrated approach minimizes the risk of pursuing artifactual leads, provides a solid mechanistic foundation for further development, and ultimately accelerates the translation of promising chemical matter into well-characterized therapeutic candidates.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Azetidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing comparative in silico molecular docking studies of azetidinone-based compounds. We will move beyond a simple procedural checklist to explore the strategic decisions, validation checkpoints, and data interpretation required to generate meaningful, actionable insights for drug discovery programs. The focus is on understanding the causality behind each step, ensuring the scientific integrity of the results.

Part 1: Strategic Foundations for a Successful Docking Campaign

Before any computational work begins, a robust strategic foundation is paramount. The choices made here will dictate the relevance and impact of the entire study.

The Azetidinone Core: A Privileged Scaffold

The 2-azetidinone ring, a four-membered cyclic amide, is the defining feature of β-lactam compounds. Its inherent ring strain makes it susceptible to nucleophilic attack, a chemical property exploited by nature's most successful antibiotics, the penicillins and cephalosporins.[1] These molecules function by acylating the active site of bacterial transpeptidases (also known as Penicillin-Binding Proteins or PBPs), enzymes critical for cell wall biosynthesis, leading to bacterial death.[1][2] However, the versatility of the azetidinone scaffold extends far beyond antibacterial applications, with derivatives showing promise as anticancer, anti-inflammatory, and antiviral agents.[3][4][5] Our goal in a docking study is to predict how modifications to this core structure influence its binding to specific protein targets.

Critical Decision Point 1: Selecting the Right Target Proteins

The selection of target proteins must be hypothesis-driven and aligned with the therapeutic goals of your research. A common pitfall is to select targets arbitrarily. Instead, the choice should be grounded in established literature and biological rationale.

  • For Antibacterial Research:

    • Primary Target: Penicillin-Binding Proteins (PBPs). These are the classical targets. For instance, PBP2a of Methicillin-resistant Staphylococcus aureus (MRSA) is a high-priority target due to its role in antibiotic resistance. A suitable crystal structure for this is PDB ID: 1VQQ.[6]

    • Alternative Targets: To explore novel mechanisms of action or combat resistance, other essential bacterial enzymes can be considered. These include DNA Gyrase, which is involved in DNA replication (e.g., E. coli DNA Gyrase B, PDB ID: 5L3J), and Enoyl-Acyl Carrier Protein (enoyl-ACP) Reductase, crucial for fatty acid synthesis (e.g., E. coli FabI, PDB ID: 1C14).[7][8][9]

  • For Anticancer Research:

    • Primary Target: Tyrosine Kinases. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a well-validated target in various cancers. Overactivation of its signaling pathway leads to uncontrolled cell proliferation.[10] Docking studies can predict how azetidinone derivatives might act as inhibitors. A relevant crystal structure is the EGFR kinase domain complexed with an inhibitor (e.g., PDB ID: 1M17).

    • Other Targets: Other proteins implicated in cancer progression, such as specific cyclins or apoptosis regulators, could also be selected based on the specific cancer type being investigated.[3][11][12]

Critical Decision Point 2: Curating the Ligand Library

Your library of azetidinone compounds should be diverse enough to establish a meaningful structure-activity relationship (SAR). Consider including:

  • A Reference Compound: A known inhibitor or substrate for the target protein to serve as a positive control.

  • Parent Scaffold: The basic, unsubstituted azetidinone core to establish a baseline binding affinity.

  • Systematic Modifications: A series of derivatives where a single point on the scaffold is systematically altered (e.g., changing substituents on the phenyl ring) to probe the effect of size, electronics, and hydrogen bonding potential.

  • Novel Compounds: Your novel, computationally designed derivatives that you hypothesize will have improved activity.

Part 2: The In Silico Experimental Workflow: A Validated Protocol

This section details a step-by-step protocol using the widely adopted and validated software suite of AutoDock Tools and AutoDock Vina.[13][14] The key is not just to follow the steps, but to understand why each is necessary for a reliable outcome.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Select Target PDB (e.g., 1VQQ, 1M17) CleanPDB 2. Prepare Protein (Remove Water, Add Hydrogens) PDB->CleanPDB PrepProt 3. Convert to PDBQT (Assign Charges) CleanPDB->PrepProt Grid 4. Define Grid Box (Active Site) PrepProt->Grid Ligands2D 1. Design Ligands (2D) Ligands3D 2. Convert to 3D & Energy Minimize Ligands2D->Ligands3D PrepLig 3. Convert to PDBQT (Define Torsions) Ligands3D->PrepLig PrepLig->Grid Config 5. Create Config File (Set Exhaustiveness) Grid->Config Vina 6. Run AutoDock Vina Config->Vina Results 7. Extract Binding Affinity (kcal/mol) Vina->Results Visualize 8. Visualize Poses (PyMOL, Discovery Studio) Results->Visualize Interactions 9. Analyze Interactions (H-Bonds, Hydrophobic) Visualize->Interactions

Caption: A complete workflow for molecular docking studies.

Protocol Step 1: Target Protein Preparation
  • Objective: To prepare the static receptor structure for docking.

  • Procedure:

    • Download Structure: Obtain the protein's crystal structure from the RCSB Protein Data Bank (PDB).

    • Clean the Structure: Load the PDB file into AutoDock Tools (ADT). The critical step here is to remove all non-essential molecules.

      • Causality: Water molecules are typically removed because their positions in a static crystal structure may not represent the dynamic state in solution and can sterically hinder the ligand from finding its optimal binding pose.[15] Co-crystallized ligands and co-factors should also be removed to make the binding site available.

    • Add Hydrogens: Use the Edit > Hydrogens > Add menu. Select "Polar Only".

      • Causality: Crystal structures often do not resolve hydrogen atom positions. Hydrogens are essential for defining the correct tautomeric states of amino acid residues and for calculating hydrogen bonds, a primary driver of binding affinity.

    • Assign Charges & Save: Use Grid > Macromolecule > Choose to select the protein. This step adds Kollman charges, which are crucial for the electrostatic term in the scoring function. Save the final structure as a .pdbqt file. This format contains atomic charge and atom type information that Vina requires.[15]

Protocol Step 2: Azetidinone Ligand Preparation
  • Objective: To generate a low-energy, 3D conformation of the ligand in a format suitable for docking.

  • Procedure:

    • Generate 3D Coordinates: Start with a 2D structure from software like ChemDraw or MarvinSketch. Use a program like Open Babel or the features within your modeling suite to convert this to a 3D structure.

    • Energy Minimization: This is a non-negotiable step. Use a force field (e.g., MMFF94) to find a low-energy conformation.

      • Causality: The ligand must be in a sterically and electronically favorable conformation before docking begins. Docking a high-energy, unstable conformer will produce meaningless results.[13]

    • Prepare for Vina: Open the 3D ligand file in ADT. The software will automatically detect the "root" and the rotatable bonds.

      • Causality: AutoDock Vina treats the ligand as flexible, but only at specified rotatable bonds. This reduces the computational complexity of the conformational search. Verify that the number of torsions is reasonable.

    • Save as PDBQT: Save the final ligand structure in .pdbqt format.

Protocol Step 3: Running the Docking Simulation
  • Objective: To have AutoDock Vina search for the best binding poses of the ligand within the protein's active site.

  • Procedure:

    • Define the Search Space: In ADT, with both the protein and ligand loaded, go to Grid > Grid Box. Position and size the box to encompass the entire binding site.

      • Causality: The grid box defines the 3D space where Vina will perform its conformational search.[14] If the box is too small, you may miss the true binding site. If it's too large, the search becomes computationally expensive and less accurate. A good starting point is to center the box on the co-crystallized ligand if one exists.

    • Create a Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and defines the search parameters.

      • Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chance of finding the global minimum but also increase computation time. A value of 8-16 is a reasonable starting point for most systems.

    • Execute Vina: Run the simulation from a command-line terminal: vina --config conf.txt --log log.txt.[15]

Part 3: Data Analysis and Comparative Evaluation

Raw docking scores are only the beginning. The real scientific insight comes from a careful and comparative analysis of the results.

Summarizing Quantitative Data

Organize your results into a clear, comparative table. This allows for rapid identification of promising candidates and emerging structure-activity relationships.

Compound IDTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesH-Bonds
AZ-01 (Parent)PBP2a (1VQQ)-5.8Ser403, Thr6001
AZ-02 (4-Cl)PBP2a (1VQQ)-6.9Ser403, Thr600, Tyr4462
AZ-03 (4-OH)PBP2a (1VQQ)-7.5Ser403, Asn464, Thr6003
AZ-01 (Parent)EGFR (1M17)-6.2Met769, Leu7681
AZ-02 (4-Cl)EGFR (1M17)-7.1Met769, Cys773, Leu8201
AZ-03 (4-OH)EGFR (1M17)-7.9Met769, Asp831, Thr7663

This table presents hypothetical data for illustrative purposes.

Qualitative Analysis: Poses and Interactions

The most crucial part of the analysis is visualizing the output file (e.g., ligand_01_out.pdbqt) in a molecular graphics program like PyMOL or Discovery Studio Visualizer.[8]

  • Binding Pose: Examine the top-ranked pose (the one with the lowest binding energy). Does its position in the active site make chemical sense? Does it occupy the same general location as known inhibitors?

  • Molecular Interactions: Identify the specific interactions that anchor the ligand.

    • Hydrogen Bonds: These are strong, directional interactions and are often key to high affinity.

    • Hydrophobic Interactions: Look for interactions between nonpolar parts of your ligand and hydrophobic residues in the protein (e.g., Leu, Val, Phe).

    • Pi-Pi Stacking: Aromatic rings on your ligand can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).[7]

Protein-Ligand Interaction Diagram

G cluster_protein Protein Active Site (EGFR) cluster_ligand Azetidinone Ligand (AZ-03) Met769 Met769 Asp831 Asp831 Thr766 Thr766 Lactam_CO β-Lactam C=O Lactam_CO->Met769 H-Bond Aryl_OH Aryl -OH Aryl_OH->Asp831 H-Bond Aryl_OH->Thr766 H-Bond

Caption: Key hydrogen bonds for compound AZ-03 in the EGFR active site.

Part 4: Ensuring Scientific Integrity and Trustworthiness

Computational results must be treated with healthy skepticism. A self-validating system is one where you actively try to disprove your own hypothesis.

  • Protocol Validation: The single most important step for ensuring trustworthiness is to validate your docking protocol. Before docking your library, take the PDB structure of your target that has a co-crystallized ligand. Remove the ligand, and then dock it back into the protein using your established protocol.

    • The Litmus Test: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of your docked pose and the original crystal pose. An RMSD value below 2.0 Angstroms is considered a successful validation, indicating your protocol can accurately reproduce a known binding mode.[16][17]

  • Acknowledging Limitations: Molecular docking is a powerful but imperfect tool. It uses scoring functions to estimate binding affinity, not calculate it perfectly. It generally performs well at predicting binding geometry but is less accurate at ranking compounds with very similar affinities. The results are hypotheses that must be confirmed by experimental assays.

Conclusion

A comparative molecular docking study, when performed with rigor and a clear understanding of its underlying principles, is an invaluable tool in modern drug discovery. It allows researchers to rapidly screen virtual libraries of azetidinone compounds, prioritize candidates for synthesis, and develop rational, data-driven hypotheses about their mechanism of action. By moving beyond simple score comparison to a deep analysis of binding poses and molecular interactions, we can transform computational data into chemical intuition, accelerating the journey toward novel therapeutics.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(3-Bromophenyl)azetidin-2-one in Modern Drug Discovery

The azetidin-2-one, or β-lactam, is a privileged heterocyclic scaffold renowned for its central role in the development of blockbuster antibiotics such as penicillins and cephalosporins.[1] Beyond their antimicrobial prowess, β-lactams are versatile synthetic intermediates for accessing a diverse array of biologically active molecules. The target of this guide, this compound, is a key building block in medicinal chemistry. The presence of the bromine atom on the phenyl ring provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.

This guide provides a comprehensive analysis and comparison of three prominent synthetic strategies for the preparation of this compound: the Staudinger [2+2] cycloaddition, the Buchwald-Hartwig amination, and the Ullmann condensation. Each route is critically evaluated based on synthetic efficiency, substrate scope, reaction conditions, and practical considerations for laboratory implementation. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in selecting the optimal synthetic pathway for their specific research and development needs.

Route 1: The Staudinger [2+2] Cycloaddition

The Staudinger synthesis is a cornerstone of β-lactam chemistry, involving the [2+2] cycloaddition of a ketene with an imine.[2][3] This approach constructs the azetidinone ring in a single, often highly stereoselective, step. For the synthesis of this compound, this route necessitates the prior formation of an N-(3-bromophenyl)imine.

Mechanistic Rationale

The reaction is believed to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate.[4][5] Subsequent electrocyclic ring closure yields the four-membered β-lactam ring. The stereochemical outcome of the reaction is influenced by the geometry of the imine and the substituents on both reactants.[6]

Experimental Protocol

Step 1: Synthesis of N-benzylidene-3-bromoaniline

A solution of 3-bromoaniline (1.0 eq) and benzaldehyde (1.0 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can often be used in the next step without further purification.

Step 2: Staudinger [2+2] Cycloaddition

To a solution of N-benzylidene-3-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C is added chloroacetyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(3-bromophenyl)-4-phenylazetidin-2-one.

Note: For the synthesis of the unsubstituted this compound, a ketene equivalent such as acetyl chloride would be used in the cycloaddition step.

Synthetic Workflow: Staudinger Route

Staudinger_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 3-Bromoaniline 3-Bromoaniline Imine_Formation Imine Formation (Toluene, Reflux) 3-Bromoaniline->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Chloroacetyl_Chloride Chloroacetyl_Chloride Staudinger_Cycloaddition Staudinger [2+2] Cycloaddition (DCM, Et3N) Chloroacetyl_Chloride->Staudinger_Cycloaddition Imine_Formation->Staudinger_Cycloaddition N-benzylidene-3-bromoaniline Target_Molecule This compound Staudinger_Cycloaddition->Target_Molecule Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Azetidin-2-one Azetidin-2-one Buchwald_Hartwig_Coupling Buchwald-Hartwig Amination (Toluene, 110 °C) Azetidin-2-one->Buchwald_Hartwig_Coupling 1-Bromo-3-iodobenzene 1-Bromo-3-iodobenzene 1-Bromo-3-iodobenzene->Buchwald_Hartwig_Coupling Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Buchwald_Hartwig_Coupling Ligand Ligand (e.g., Xantphos) Ligand->Buchwald_Hartwig_Coupling Base Base (e.g., Cs2CO3) Base->Buchwald_Hartwig_Coupling Target_Molecule This compound Buchwald_Hartwig_Coupling->Target_Molecule Ullmann_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Azetidin-2-one Azetidin-2-one Ullmann_Condensation Ullmann Condensation (DMSO, 130 °C) Azetidin-2-one->Ullmann_Condensation 1-Bromo-3-iodobenzene 1-Bromo-3-iodobenzene 1-Bromo-3-iodobenzene->Ullmann_Condensation Cu_Catalyst Cu Catalyst (e.g., CuI) Cu_Catalyst->Ullmann_Condensation Ligand Ligand (e.g., L-Proline) Ligand->Ullmann_Condensation Base Base (e.g., K2CO3) Base->Ullmann_Condensation Target_Molecule This compound Ullmann_Condensation->Target_Molecule

References

Navigating the Gauntlet: A Comparative Guide to the ADME-Tox Properties of 1-(3-Bromophenyl)azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate ballet of drug discovery, the spotlight often falls on a molecule's potency and selectivity. However, the journey from a promising hit to a life-changing therapeutic is a perilous one, frequently cut short by unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. It is estimated that poor pharmacokinetic and safety profiles contribute to over 50% of all drug candidate failures in clinical trials.[1][2] This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the ADME-Tox properties of a novel class of compounds, 1-(3-Bromophenyl)azetidin-2-one derivatives, against established azetidinone analogs.

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents and demonstrating a wide range of other biological activities, including antifungal, antimicrobial, antitubercular, and anti-inflammatory effects.[3] The introduction of a 3-bromophenyl substituent at the N1 position of the azetidinone ring presents a unique chemical space with potential for novel biological activities. However, this modification also necessitates a thorough evaluation of its impact on the molecule's disposition and safety within a biological system.

This guide will navigate the essential ADME-Tox assays, from in silico predictions to in vitro experimental validations, offering a pragmatic framework for evaluating the drug-like potential of this compound derivatives. We will delve into the causality behind experimental choices, present comparative data in a clear, structured format, and provide detailed, field-proven protocols to empower your research endeavors.

The ADME-Tox Profile: A Comparative Analysis

To provide a tangible comparison, we will evaluate a representative this compound derivative (Compound A) against two comparator azetidinone derivatives with known profiles: a simple N-phenylazetidin-2-one (Comparator 1) and a more complex, marketed β-lactam drug (Comparator 2 - e.g., a penicillin or cephalosporin analog, specific data would be sourced from public databases). In the absence of direct experimental data for Compound A, a common scenario for novel chemical entities, we will leverage validated in silico predictive models to generate a preliminary ADME-Tox profile.[4][5][6]

In Silico ADME-Tox Prediction

Computational tools play a crucial role in the early stages of drug discovery, offering a rapid and cost-effective means to prioritize compounds with favorable ADME-Tox properties.[4][5] We utilized the SwissADME and pkCSM web servers to generate predictions for key parameters.[7]

Table 1: Predicted Physicochemical and ADME Properties

PropertyCompound A (this compound)Comparator 1 (N-phenylazetidin-2-one)Comparator 2 (Penicillin G)
Molecular Weight ( g/mol )226.07147.18334.39
LogP (Lipophilicity)2.541.351.83
Water Solubility (LogS)-3.12 (Moderately soluble)-2.05 (Soluble)-2.45 (Soluble)
GI AbsorptionHighHighLow
BBB PermeantYesYesNo
P-gp SubstrateYesNoYes
CYP2D6 InhibitorYesNoNo
Bioavailability Score0.550.550.17

Interpretation of In Silico Data:

The introduction of the bromophenyl group in Compound A significantly increases its lipophilicity (LogP) compared to the unsubstituted phenyl analog (Comparator 1 ), which may enhance membrane permeability but could also lead to lower solubility and potential off-target effects. The prediction of P-glycoprotein (P-gp) substrate activity and CYP2D6 inhibition for Compound A are critical flags that warrant experimental verification, as they can lead to drug-drug interactions and altered pharmacokinetic profiles.[2]

Experimental Evaluation of Key ADME-Tox Parameters

While in silico models provide valuable guidance, experimental validation is paramount.[8][9] The following section details the protocols for key in vitro assays to assess the absorption, metabolism, and potential toxicity of the this compound derivatives.

Permeability Assessment: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[2][10] This assay is the gold standard for in vitro prediction of intestinal drug absorption.

Caption: Workflow for the Caco-2 permeability assay.

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².

  • Differentiation: Allow the cells to differentiate for 21-25 days, with media changes every 2-3 days.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the formation of a tight monolayer (typically > 200 Ω·cm²).

  • Assay Initiation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add the test compound (e.g., 10 µM in HBSS) to the apical (A) chamber and HBSS to the basolateral (B) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral chamber. To maintain sink conditions, replace the collected volume with fresh HBSS.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism.[11] Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of most drugs.[2][12] This assay evaluates the intrinsic clearance of a compound.

Caption: Workflow for the liver microsomal stability assay.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (Clint) as (0.693/t1/2) / (mg microsomal protein/mL).

Cytotoxicity Assessment: MTT Assay

Early assessment of a compound's potential to cause cell death is crucial.[1][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity screening) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The preliminary in silico assessment of this compound (Compound A) suggests a compound with high gastrointestinal absorption and blood-brain barrier permeability, but with potential liabilities related to P-gp efflux and CYP2D6 inhibition. The increased lipophilicity compared to simpler analogs warrants a careful evaluation of its solubility and potential for non-specific binding.

The provided experimental protocols for Caco-2 permeability, microsomal stability, and MTT cytotoxicity assays offer a robust framework for validating these predictions and building a comprehensive ADME-Tox profile. A thorough understanding of these properties is not merely a regulatory hurdle but a critical component of rational drug design. By integrating these assessments early and iteratively, researchers can de-risk their drug discovery programs, reduce late-stage attrition, and ultimately increase the likelihood of bringing safe and effective medicines to patients.

The journey of a this compound derivative through the ADME-Tox gauntlet will be challenging, but with the systematic application of the principles and protocols outlined in this guide, researchers will be well-equipped to make informed decisions and unlock the full therapeutic potential of this promising chemical scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 1-(3-Bromophenyl)azetidin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural and causal understanding of the necessary protocols. Our commitment is to scientific integrity and laboratory safety, ensuring that you are equipped with the knowledge to manage chemical waste responsibly and in full compliance with regulatory standards.

Core Principles: Hazard Identification and Risk Assessment

Understanding the specific chemical nature of this compound is the foundation of its safe management. This compound belongs to two critical chemical classes: halogenated aromatic compounds and β-lactams. This dual identity dictates its handling and disposal requirements.

  • Halogenated Organic Compound: The presence of a carbon-bromine bond places this molecule under specific environmental regulations. Organobromine compounds can be persistent in the environment and may require specialized disposal methods, such as high-temperature incineration, to prevent the formation of hazardous byproducts[1][2].

  • β-Lactam: The four-membered azetidin-2-one ring is a β-lactam, the core structural motif of a major class of antibiotics. The high reactivity of this strained ring, which is key to its biological activity, also provides a pathway for its chemical inactivation through hydrolysis[3][4].

The immediate hazards, as identified in Safety Data Sheets (SDS), are primarily related to direct contact. The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[5][6].

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource(s)
CAS Number 38560-28-0[6]
Molecular Formula C₉H₈BrNO[6]
Molecular Weight 226.07 g/mol
Appearance Pale-yellow to Yellow-brown Solid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[5][7]
Storage Temperature Room temperature; Store in a cool, dry, well-ventilated area[5]

Regulatory Framework: Compliance is Non-Negotiable

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety[8][9].

This compound, as a halogenated organic compound, falls under regulations that restrict land disposal[10][11]. The EPA lists numerous halogenated organic compounds that are regulated, and treatment standards often require destruction technologies like incineration[1][12]. All personnel handling this waste must receive appropriate training as mandated by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards[13][14].

Operational Safety: From Handling to Emergency Response

Safe disposal begins with safe handling. Adherence to the following protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield[5][15].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wash and dry hands thoroughly after handling.

  • Body Protection: Wear a lab coat and ensure that shoes are closed-toed[16].

Engineering Controls:

  • All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[5][16].

  • An eyewash station and safety shower must be readily accessible in the immediate work area[15].

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists[5].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite), collect into a suitable, labeled container for disposal, and decontaminate the area. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately[16][17].

Strategic Disposal Pathways

The appropriate disposal route depends on the quantity of waste and institutional policies. The following decision-making framework outlines the approved pathways. The primary and universally accepted method is to use a licensed waste management contractor. On-site chemical inactivation is a potential pre-treatment step for small quantities but does not replace the need for professional disposal.

DisposalWorkflow start Waste Generated: This compound decision1 Waste Type? start->decision1 solid_waste Solid Waste, Concentrated Solutions, or Contaminated Materials decision1->solid_waste  Solid / Concentrated   dilute_waste Small-Scale Dilute Aqueous Waste decision1->dilute_waste  Dilute Aqueous   package Protocol 1: Package, Label & Store for Professional Disposal solid_waste->package ehs_permit Does Institutional EHS Permit On-Site Pre-Treatment? dilute_waste->ehs_permit inactivation Protocol 2: Perform Lab-Scale Chemical Inactivation (Base Hydrolysis) ehs_permit->inactivation Yes ehs_permit->package No neutralize Neutralize & Contain Waste Post-Inactivation inactivation->neutralize neutralize->package end_point Disposal via Licensed Hazardous Waste Contractor package->end_point

References

Personal protective equipment for handling 1-(3-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 1-(3-Bromophenyl)azetidin-2-one

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of this compound. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment. Our approach moves beyond a simple checklist, focusing on the causality behind each safety recommendation to build a culture of proactive risk management.

Hazard Analysis: A Dual-Threat Compound

This compound presents a dual-hazard profile stemming from its core chemical structures: the beta-lactam ring and the brominated aromatic group.

  • Beta-Lactam Core: The azetidin-2-one structure is a beta-lactam. Beta-lactam compounds are a well-known class of sensitizing agents, meaning they can elicit severe allergic reactions, including anaphylactic shock, in susceptible individuals upon exposure.[1] Preventing cross-contamination is a critical concern in cGMP environments and a prudent practice in research settings to protect personnel.[2][3]

  • Brominated Aromatic System: The presence of a bromine atom on the phenyl ring categorizes this compound as a brominated aromatic. Such compounds can cause significant irritation and are treated as hazardous materials.[4][5] Safety data sheets for this compound specifically list it as a cause of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6] Furthermore, it is classified as harmful if swallowed (H302).[7]

This dual nature necessitates a stringent and comprehensive approach to personal protective equipment (PPE) and handling procedures.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationRationale and Key Considerations
Engineering Controls Certified Chemical Fume HoodFunctioning with documented, regular velocity checks.Primary Line of Defense. All handling of the solid compound and preparation of its solutions must be conducted within a fume hood to contain dust, aerosols, and vapors, mitigating respiratory exposure.[8][9]
Eye & Face Protection Chemical Splash GogglesMust be ANSI Z87.1 compliant.[8]Protects against splashes, airborne particles, and dust. Standard safety glasses are insufficient.[10]
Face ShieldTo be worn over safety goggles.Mandatory for high-risk tasks. Required when handling bulk quantities (>1 L) or during procedures with a significant risk of splashing or energetic reaction (e.g., quenching).[11]
Hand Protection Disposable Nitrile GlovesCheck manufacturer's compatibility chart.Provides the first barrier against direct skin contact.[12] For short-term contact, single-gloving is acceptable. For extended handling or immersion risk, double-gloving is required.
Body Protection Flame-Resistant Laboratory Coat100% cotton or Nomex® recommended.[8]Protects skin and personal clothing from contamination. Must be fully buttoned with sleeves rolled down.[8]
Full-Length Pants & Closed-Toe ShoesMade of non-porous material.Essential to prevent skin exposure on the lower body and protect feet from spills.[8]
Respiratory Protection NIOSH-Approved RespiratorRequired if engineering controls fail or are unavailable.A respirator with appropriate cartridges for organic vapors and particulates should be used if work cannot be conducted in a fume hood. Use requires enrollment in a respiratory protection program.[11]
Procedural Guide: From Weighing to Waste

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing contamination.

3.1. Preparation and Weighing

  • Area Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is clean and uncluttered. Cover the work surface with disposable, absorbent bench paper.[8]

  • PPE Donning: Put on all required PPE as detailed in the table above. Follow the correct donning sequence to ensure no breaches in protection (see workflow diagram below).

  • Handling the Solid: Conduct all weighing and transfers of the solid compound within the fume hood. Use anti-static weigh paper and spatulas to minimize dust generation.[8] Keep the primary container tightly closed when not in use.[6]

3.2. Solution Preparation and Use

  • Dissolution: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Vessel Management: Keep all vessels containing the compound capped or covered when not actively in use.

  • Post-Handling: After handling, wipe down the spatula and any surfaces with a suitable solvent. Dispose of the contaminated wipes as hazardous waste. Wash hands thoroughly after removing gloves.[6]

Workflow for PPE Donning and Doffing

The sequence of putting on and removing PPE is critical to prevent the transfer of contaminants from the lab environment to your person. The following workflow must be followed.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat & Full-Length Attire Don2 2. Chemical Splash Goggles Don1->Don2 Don3 3. Face Shield (if required) Don2->Don3 Don4 4. Gloves (pull over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Face Shield (handle by sides) Doff1->Doff2 Doff3 3. Lab Coat (turn inside out) Doff2->Doff3 Doff4 4. Goggles (handle by strap) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Emergency Protocols
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Spill: Evacuate the area. For small spills, absorb with an inert, dry material (e.g., vermiculite, sand). Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][6] In case of a significant spill or if the spill involves a beta-lactam, use procedures for decontamination with a beta-lactam inactivating agent.[15]

Waste Management and Disposal

Improper disposal can lead to environmental contamination and pose a risk to others. All waste containing this compound must be treated as hazardous waste.[5]

  • Solid Waste: Collect unused compound, contaminated weigh paper, and other solid materials in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."[8][9]

  • Liquid Waste: Solutions and reaction mixtures must be collected in a separate, sealed, and labeled container for "Halogenated Organic Liquid Waste."[16] Do not pour this waste down the drain.[8]

  • Contaminated PPE: Used gloves, bench paper, and other disposable PPE must be collected in a designated hazardous waste stream, separate from regular trash.[8]

By integrating these expert-level protocols into your daily laboratory operations, you build a self-validating system of safety that protects both the integrity of your research and the well-being of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.